molecular formula C7H5BrClNO2 B6616848 2-bromo-1-(chloromethyl)-4-nitrobenzene CAS No. 1261794-92-6

2-bromo-1-(chloromethyl)-4-nitrobenzene

Cat. No.: B6616848
CAS No.: 1261794-92-6
M. Wt: 250.48 g/mol
InChI Key: WNSUPNGYXZZICQ-UHFFFAOYSA-N
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Description

2-Bromo-1-(chloromethyl)-4-nitrobenzene is a versatile aromatic compound designed for use as a key synthetic intermediate in research and development. This molecule features multiple reactive sites—a benzyl chloride, an aryl bromide, and a nitro group—making it a valuable scaffold for constructing more complex chemical entities. The benzyl chloride moiety (as seen in similar compounds like p-nitrobenzyl chloride ) is highly reactive in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Simultaneously, the aryl bromide and electron-withdrawing nitro group on the benzene ring enable further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, and reduction to aniline derivatives. This multi-functional profile makes this compound particularly valuable in medicinal chemistry for the synthesis of potential pharmacologically active molecules, and in materials science for the creation of novel organic compounds. It is offered as a high-purity solid and must be stored in a cool, dry environment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-1-(chloromethyl)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSUPNGYXZZICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-bromo-4-nitrobenzyl chloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 2-Bromo-4-Nitrobenzyl Chloride

Molecular Architecture & Synthetic Utility

Executive Summary

2-Bromo-4-nitrobenzyl chloride (Systematic Name: 1-(chloromethyl)-2-bromo-4-nitrobenzene) represents a specialized, high-value electrophile in organic synthesis.[1] Distinguished by its trifunctional nature—containing a reactive benzylic chloride, an ortho-bromo handle for cross-coupling, and a para-nitro group for electronic modulation—this compound serves as a critical linchpin in the construction of complex heterocycles and pharmaceutical intermediates.[1]

Unlike its more common analog, 4-nitrobenzyl bromide, the inclusion of the ortho-bromine atom introduces a secondary site for functionalization, enabling divergent synthetic pathways such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination subsequent to benzylic substitution.[1] This guide details the physiochemical profile, optimized synthesis, and reactivity of this compound for advanced drug development applications.

Physiochemical Profile & Molecular Structure

The reactivity of 2-bromo-4-nitrobenzyl chloride is dictated by the synergistic electronic effects of its substituents.[1] The para-nitro group acts as a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity of the benzylic carbon, thereby accelerating SN2 reactions relative to unsubstituted benzyl chlorides.[1]

PropertyData / Characteristic
IUPAC Name 1-(Chloromethyl)-2-bromo-4-nitrobenzene
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
Physical State Crystalline Solid (Pale Yellow)
Melting Point Estimated:[1] 55–65 °C (Based on bromide analog MP ~94°C)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water
Reactivity Class Benzylic Electrophile / Aryl Halide / Nitroarene
Key Hazard Lachrymator , Corrosive, Skin Sensitizer

Electronic Structure Analysis:

  • C1 (Benzylic): Highly electrophilic due to the inductive effect of the ortho-Br and resonance withdrawal of the para-NO₂.[1]

  • C2 (Aryl Bromide): Sterically crowded but accessible for Pd-catalyzed cross-coupling; less reactive than typical aryl bromides due to the electron-deficient ring.[1]

  • C4 (Nitro): Strongly deactivating for electrophilic aromatic substitution (EAS) but activating for nucleophilic aromatic substitution (SNAr) if the halide were at the para position (not applicable here).

Synthetic Routes & Process Optimization

While 2-bromo-4-nitrobenzyl chloride is less commercially ubiquitous than its bromide counterpart, it can be synthesized with high purity using two primary strategies.[1] Route A is preferred for laboratory-scale precision to avoid poly-halogenation.[1]

Route A: Deoxychlorination of Alcohol (Preferred)

This method converts (2-bromo-4-nitrophenyl)methanol directly to the chloride using thionyl chloride (SOCl₂).[1] It offers superior atom economy and purification ease compared to radical halogenation.

Protocol:

  • Dissolution: Dissolve (2-bromo-4-nitrophenyl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) under N₂ atmosphere.

  • Activation: Add catalytic DMF (0.05 eq) to form the Vilsmeier-Haack intermediate.

  • Chlorination: Add Thionyl Chloride (1.2 eq) dropwise at 0°C.

  • Reflux: Warm to room temperature and reflux for 2 hours until gas evolution (SO₂, HCl) ceases.

  • Workup: Quench with sat. NaHCO₃, extract with DCM, and concentrate. Recrystallize from Hexane/EtOAc.

Route B: Radical Chlorination (Industrial)

Direct chlorination of 2-bromo-4-nitrotoluene using N-chlorosuccinimide (NCS) or Cl₂ gas under UV irradiation.[1]

  • Limitation: Prone to over-chlorination (benzal chloride formation) and difficult separation of isomers.

SynthesisPathways Toluene 2-Bromo-4-nitrotoluene (Starting Material) Alcohol (2-Bromo-4-nitrophenyl)methanol (Intermediate) Toluene->Alcohol Oxidation (KMnO4 or SeO2) Product 2-Bromo-4-nitrobenzyl Chloride (Target) Toluene->Product NCS, AIBN CCl4, Reflux Byproduct Benzal Chloride Impurity (Over-chlorination) Toluene->Byproduct Excess Cl2/NCS Alcohol->Product SOCl2, cat. DMF DCM, 0°C -> Reflux (Preferred Route)

Figure 1: Synthetic pathways to 2-bromo-4-nitrobenzyl chloride. Route A (green) via the alcohol is preferred for high purity.[1]

Reactivity & Functionalization Profile

The molecule's trifunctional nature allows for orthogonal reactivity, enabling sequential modification without protecting group manipulation.

Nucleophilic Substitution (SN2)

The benzylic chloride is the most reactive site.

  • Nucleophiles: Amines (primary/secondary), Azides (NaN₃), Thiolates, Alkoxides.

  • Kinetics: Reaction rates are enhanced by the electron-withdrawing para-nitro group.[1]

  • Reaction: Ar-CH₂-Cl + Nu⁻ → Ar-CH₂-Nu + Cl⁻

Palladium-Catalyzed Cross-Coupling

The ortho-bromide remains intact during mild SN2 conditions, allowing for subsequent C-C or C-N bond formation.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl systems.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: K₂CO₃ or Cs₂CO₃ (anhydrous conditions preferred to prevent nitro reduction).

  • Buchwald-Hartwig: Amination of the aryl bromide.[1]

Nitro Group Manipulation
  • Reduction: The nitro group can be reduced to an aniline (-NH₂) using Fe/AcOH, SnCl₂, or H₂/Pd-C.[1]

    • Caution: Catalytic hydrogenation (H₂/Pd) may cause simultaneous hydrogenolysis of the C-Cl or C-Br bonds.[1] Chemoselective reduction using Fe/NH₄Cl or Zn/AcOH is recommended to preserve the halogens.

ReactivityMap Center 2-Bromo-4-nitrobenzyl Chloride Amine Benzylic Amine (S_N2 Substitution) Center->Amine R-NH2, Base (DCM, RT) Biaryl Biaryl Derivative (Suzuki Coupling) Center->Biaryl Ar-B(OH)2, Pd(0) (Suzuki) Aniline Aniline Derivative (Nitro Reduction) Center->Aniline Fe, NH4Cl (Chemoselective) Amine->Biaryl Sequential Functionalization

Figure 2: Orthogonal reactivity map showing sequential functionalization possibilities.[1]

Applications in Drug Development

1. Quinoline Antibiotics & Antimalarials: The 2-bromo-benzyl scaffold is a precursor to substituted quinolines.[1] Cyclization strategies often involve the initial alkylation of an aniline with 2-bromo-4-nitrobenzyl chloride, followed by intramolecular Heck coupling (closing the ring between the aniline nitrogen and the ortho-bromo position).[1]

2. Kinase Inhibitor Scaffolds: The para-nitro group serves as a "masked" aniline.[1] Following the attachment of the benzyl group to a pharmacophore (e.g., a kinase hinge binder), the nitro group is reduced to an amine, which is then derivatized (e.g., acrylamide formation) to create covalent inhibitors targeting Cysteine residues.

3. Photo-Labile Protecting Groups (PLPG): While ortho-nitrobenzyl derivatives are the standard for photocleavage, para-nitrobenzyl groups (including this 2-bromo variant) are utilized as reductively labile protecting groups for carboxylic acids and amines.[1] The bulky ortho-bromo substituent can modulate the stability and cleavage kinetics.[1]

Handling, Safety, & Stability

Critical Hazard: Lachrymator Like all benzylic halides, this compound is a potent lachrymator (tear gas agent). It causes severe eye and respiratory irritation.

  • Engineering Controls: All operations must be conducted in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolyzes to alcohol and HCl).

  • Spill Management: Do not wipe dry. Neutralize with dilute ammonia or sodium thiosulfate solution before cleanup.

References

  • Preparation of Benzylic Halides: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (General protocols for conversion of alcohols to chlorides using SOCl₂).
  • Nitrobenzyl Protecting Groups

    • Greene, T.W., Wuts, P.G.M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Mechanisms of nitrobenzyl group stability and cleavage).

  • Cross-Coupling of Nitroarenes

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

  • Synthesis of 4-Bromo-2-nitrobenzyl bromide (Analogous Chemistry)

    • ChemicalBook Synthesis Protocols. (2024). Reaction of nitrotoluenes with NBS. Link

Sources

2-bromo-4-nitrobenzyl chloride vs 2-bromo-4-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing 2-bromo-4-nitrobenzyl chloride and 2-bromo-4-nitrobenzyl bromide . It is designed for researchers requiring precise data on synthesis, reactivity, and application in drug development.

Comparative Analysis of Chloride vs. Bromide Derivatives

Executive Summary: The Reactivity-Stability Trade-off

In the synthesis of pharmacophores—particularly quinazolines, benzimidazoles, and other nitrogenous heterocycles—the choice between 2-bromo-4-nitrobenzyl chloride and 2-bromo-4-nitrobenzyl bromide is a critical decision point governed by the Reactivity-Stability Trade-off .

  • The Bromide (CAS 940-05-6) is the kinetic favorite. It is synthesized directly from the toluene precursor and offers superior leaving group ability (

    
    ), essential for alkylating sterically hindered or weak nucleophiles. However, it is a potent lachrymator and hydrolytically unstable.
    
  • The Chloride (CAS 856794-72-4) is the thermodynamic alternative. It offers greater shelf-stability and atom economy but typically requires harsh conditions (Finkelstein catalysis or elevated temperatures) to drive substitution. It is often a downstream derivative synthesized from the alcohol, making it less accessible for early-stage discovery but valuable for process scale-up where stability is paramount.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The following table contrasts the physicochemical properties of the two halides. Note the significant difference in molecular weight and accessibility.

Feature2-Bromo-4-Nitrobenzyl Bromide2-Bromo-4-Nitrobenzyl Chloride
CAS Number 940-05-6 856794-72-4
Molecular Structure


Molecular Weight 294.93 g/mol 250.48 g/mol
Physical State Pale yellow crystalline solidWhite to off-white solid
Melting Point 96–99 °C71–75 °C (Est.)
Leaving Group (

of H-X)
Bromide (-9.0)Chloride (-7.[1]0)
C-X Bond Energy ~285 kJ/mol (Weaker, more reactive)~339 kJ/mol (Stronger, less reactive)
Primary Synthesis Radical Bromination (Wohl-Ziegler)Deoxychlorination of Alcohol

Synthetic Pathways & Protocols

The synthesis of these compounds highlights a fundamental divergence in strategy. The bromide is accessible via a one-step radical reaction, whereas the chloride typically requires a functional group interconversion sequence.

Diagram 1: Synthetic Genealogy

The following Graphviz diagram illustrates the divergent pathways from the common precursor, 2-bromo-4-nitrotoluene .

SynthesisPathways Figure 1: Divergent synthesis. The Bromide is a direct product; the Chloride is often a derivative. Precursor 2-Bromo-4-nitrotoluene Bromide 2-Bromo-4-nitrobenzyl Bromide (CAS 940-05-6) Precursor->Bromide NBS, AIBN CCl4, Reflux (Radical Bromination) Alcohol 2-Bromo-4-nitrobenzyl Alcohol Precursor->Alcohol Oxidation then Reduction (Multi-step) Bromide->Alcohol Hydrolysis (H2O, Acetone) Chloride 2-Bromo-4-nitrobenzyl Chloride (CAS 856794-72-4) Alcohol->Chloride SOCl2, DCM (Deoxychlorination)

Protocol A: Synthesis of the Bromide (Standard Method)

Rationale: Radical bromination using N-Bromosuccinimide (NBS) is preferred over elemental bromine (


) to maintain a low concentration of bromine radicals, preventing ring bromination.
  • Reagents: 2-bromo-4-nitrotoluene (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq), Anhydrous

    
     or Benzotrifluoride (green alternative).
    
  • Setup: Flame-dried round-bottom flask with reflux condenser and drying tube.

  • Procedure:

    • Dissolve starting material in solvent (0.2 M concentration).

    • Add NBS and AIBN.

    • Reflux under nitrogen for 4–12 hours. Monitor by TLC (disappearance of toluene derivative).

    • Critical Step: Filter the hot solution to remove succinimide by-product.

    • Concentrate filtrate and recrystallize from ethanol/heptane.

  • Yield: Typically 65–80%.

Protocol B: Synthesis of the Chloride (Via Alcohol)

Rationale: Direct radical chlorination is non-selective. The most reliable route is converting the alcohol using Thionyl Chloride (


).
  • Reagents: 2-bromo-4-nitrobenzyl alcohol (1.0 eq),

    
     (1.5 eq), catalytic DMF, DCM (solvent).
    
  • Procedure:

    • Dissolve alcohol in dry DCM at 0 °C.

    • Add

      
       dropwise.
      
    • Allow to warm to room temperature and stir for 2 hours.

    • Evaporate solvent and excess

      
       under reduced pressure.
      
  • Purification: Usually clean enough for use; can be recrystallized from hexanes.

Mechanistic Insight: Reactivity & Sterics

The Ortho-Effect in Reactions

Both compounds are benzyl halides, which generally undergo rapid


 reactions due to transition state stabilization by the aromatic ring. However, this specific isomer presents a unique challenge: Steric Hindrance .
  • The 2-Bromo Substituent: The bromine atom at the ortho position creates significant steric bulk near the benzylic carbon.

  • Impact: This hinders the approach of the nucleophile (back-side attack).

  • Consequence: The Bromide derivative is often required to overcome this barrier. The superior leaving group ability of

    
     lowers the activation energy (
    
    
    
    ), compensating for the steric penalty. The Chloride , with a stronger C-Cl bond, often fails to react with bulky amines or weak nucleophiles under standard conditions.
Diagram 2: Reactivity Decision Matrix

Use this flow to select the correct reagent for your synthesis.

DecisionMatrix Figure 2: Selection logic. Bromide is preferred for hindered/weak systems. Start Select Reagent Nucleophile Is Nucleophile Strong? (e.g., Thiol, Azide) Start->Nucleophile Sterics Is Nucleophile Bulky? (e.g., 2° Amine) Nucleophile->Sterics No (Weak Nuc) Result_Cl Use Chloride (CAS 856794-72-4) Nucleophile->Result_Cl Yes Stability Is Product Acid Sensitive? Sterics->Stability No Result_Br Use Bromide (CAS 940-05-6) Sterics->Result_Br Yes (High Sterics) Stability->Result_Br No Result_Fink Use Chloride + NaI (Finkelstein) Stability->Result_Fink Yes

Applications in Drug Development

Case Study: Quinazoline Synthesis

A primary application of 2-bromo-4-nitrobenzyl bromide is in the synthesis of quinazoline-based kinase inhibitors. The ortho-bromo group serves as a handle for subsequent palladium-catalyzed coupling (Suzuki or Buchwald-Hartwig), while the nitro group is a masked amine.

Typical Workflow:

  • Alkylation: React 2-bromo-4-nitrobenzyl bromide with a quinazolinone core (

    
    , DMF, 60 °C).
    
    • Note: The chloride analog typically fails here or requires temperatures >100 °C, which degrades the nitro group.

  • Reduction: Reduce the nitro group (

    
     or 
    
    
    
    ) to an aniline.
  • Cyclization/Coupling: Use the ortho-bromo position to close a third ring or couple an aryl group.

Safety & Handling
  • Lachrymator Warning: The bromide is an extremely potent lachrymator (tear gas agent). It must be handled in a functioning fume hood. Glassware should be rinsed with an ethanol/amine solution to quench residues before removal from the hood.

  • Storage: The bromide degrades upon exposure to light and moisture (hydrolysis to HBr and alcohol). Store at 2–8 °C under argon. The chloride is stable at room temperature.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14644718, 2-bromo-1-(bromomethyl)-4-nitrobenzene. Retrieved from [Link]

  • Organic Syntheses. p-Nitrobenzyl Bromide (General Radical Bromination Protocol). Coll. Vol. 2, p.443 (1943). Retrieved from [Link]

  • ChemSrc. 2-bromo-4-nitrobenzoyl chloride and derivatives (CAS Data). Retrieved from [Link][3]

Sources

Strategic Sourcing and Technical Validation of 2-Bromo-4-Nitrobenzyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic sourcing, technical validation, and custom synthesis parameters for 2-bromo-4-nitrobenzyl chloride , a specialized electrophilic building block likely used in the development of heterocycles for pharmaceutical and agrochemical applications.

Executive Summary: The Sourcing Challenge

2-Bromo-4-nitrobenzyl chloride is a high-value intermediate characterized by a "dual-warhead" reactivity profile: a highly electrophilic benzyl chloride moiety and a reducible nitro group, positioned on a brominated aromatic scaffold.

Unlike its bromide analog (2-bromo-4-nitrobenzyl bromide, CAS 940-05-6), the chloride variant is rarely a stock catalog item. Its specific utility often lies in:

  • Stability: Greater hydrolytic stability than the bromide, allowing for more controlled bioconjugation or alkylation reactions.

  • Selectivity: Modulated reactivity preventing over-alkylation in sensitive nucleophilic substitutions.

Consequently, procurement typically requires Custom Synthesis (CRO/CDMO) engagement. This guide defines the technical package required to vet suppliers, ensuring they can handle the specific safety (lachrymator/energetic) and quality challenges associated with this molecule.

Chemical Profile and Safety Criticalities

Before engaging a supplier, the target molecule's hazards must be defined to assess supplier capability.

PropertySpecification / Risk Profile
Target Structure 1-(Chloromethyl)-2-bromo-4-nitrobenzene
Molecular Formula

Molecular Weight ~250.48 g/mol
Physical State Likely a pale yellow solid or low-melting semi-solid.[1]
Primary Hazard (Safety) Lachrymator: Benzyl chlorides are potent tear agents. Supplier must have contained hoods/isolators.
Secondary Hazard (Energetic) Nitro Group: Potential for thermal runaway. DSC (Differential Scanning Calorimetry) data is mandatory before scale-up.

Synthetic Route Analysis for Supplier Vetting

To evaluate a supplier's technical competence, you must understand the synthesis. A competent supplier will propose one of the following routes.

Route A: Radical Chlorination (Scalable & Direct)

The most industrial route involves the radical chlorination of 2-bromo-4-nitrotoluene .

  • Reagents: Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    
    ) with a radical initiator (AIBN or Benzoyl Peroxide).
  • Critical Control Point: Preventing gem-dichlorination (over-chlorination) which leads to the benzal chloride impurity.

Route B: Deoxychlorination (High Purity)

Conversion of 2-bromo-4-nitrobenzyl alcohol using Thionyl Chloride (


).
  • Pros: Higher purity profile; avoids radical side products.

  • Cons: Requires the alcohol precursor, which may itself require synthesis (e.g., reduction of the aldehyde or acid).

Visualization: Synthetic Pathways

SynthesisPathways Start 2-Bromo-4-nitrotoluene (Starting Material) Radical Radical Chlorination (SO2Cl2 / AIBN) Start->Radical Route A Product 2-Bromo-4-nitrobenzyl Chloride (Target) Radical->Product Impurity Impurity: Benzal Chloride Analog Radical->Impurity Over-reaction Alcohol 2-Bromo-4-nitrobenzyl Alcohol Deoxy Deoxychlorination (SOCl2 / DMF cat.) Alcohol->Deoxy Route B Deoxy->Product

Figure 1: Primary synthetic pathways. Route A is preferred for cost/scale; Route B is preferred for high-purity pharma-grade requirements.

Supplier Selection Framework

When issuing a Request for Proposal (RFP), use this matrix to grade potential partners.

Criterion 1: Technical Capability[2][3]
  • Lachrymator Handling: Does the supplier have dedicated "potent compound" suites or walk-in fume hoods with scrubbers? (Crucial for benzyl chloride handling).

  • Analytical Equipment: Do they have GC-MS (Gas Chromatography-Mass Spectrometry)?

    • Why: HPLC often fails to detect residual alkyl halides effectively due to poor UV absorption or overlap. GC is superior for volatile benzyl chlorides.

Criterion 2: Quality Control (The "Self-Validating" Protocol)

Require the supplier to meet these specific Critical Quality Attributes (CQAs) :

AttributeAcceptance CriteriaRationale
Purity (HPLC/GC) > 97.0% Area %High purity prevents side-reactions in subsequent coupling steps.
Residual Toluene < 0.5%Unreacted starting material (2-bromo-4-nitrotoluene) is difficult to remove later.
Bis-halide Impurity < 0.1%The gem-dichloro impurity will act as a poison in nucleophilic substitutions.
Appearance Crystalline SolidOily residues often indicate solvent entrapment or decomposition.

Recommended Supplier Categories

Since this is a custom synthesis project, "Catalog" suppliers will likely act as brokers. Direct engagement with manufacturers is recommended.[2]

A. Specialized Custom Synthesis CROs (High Reliability)

These firms specialize in complex, multistep synthesis and have strong IP protection.

  • ChiroBlock (Germany): Known for "molecule-on-demand" services and route scouting. Excellent for mg to kg scale.[3]

  • Syngene International (India): Large-scale CDMO capable of handling hazardous nitration/halogenation chemistry at scale.

  • BerrChem (China): specialized in heterocyclic and aromatic building blocks; likely has access to the nitrotoluene precursor.

B. Catalog Houses with Custom Divisions (Convenience)
  • BLD Pharm: Often lists related nitro-benzyl analogs. They have a rapid custom synthesis division for derivatives of their catalog items.

  • Combi-Blocks: US-based supplier with extensive building block libraries. If they stock the bromide, they can likely synthesize the chloride on request.

C. Niche Halogenation Specialists
  • Bromine Noble Chemtech: While focused on bromination, firms with halogenation expertise often handle chlorination (

    
    ) as a complementary service.
    

Experimental Protocol for Validation

If verifying a supplier's sample internally, use this standardized workflow.

Step 1: Identity Confirmation (NMR)

  • 1H NMR (CDCl3): Look for the benzylic methylene singlet (

    
    ).
    
    • Expected Shift:

      
       ~4.6–4.8 ppm.
      
    • Differentiation: The bromide analog typically appears slightly downfield (~4.5–4.6 ppm), while the chloride is distinct. The aromatic region will show the specific 1,2,4-substitution pattern.

Step 2: Purity Assessment (GC-FID)

  • Column: DB-5 or equivalent non-polar column.

  • Method: Ramp 50°C to 250°C.

  • Watchout: Benzyl chlorides can degrade on hot injectors. Ensure injector temp is < 200°C or use cool-on-column injection if degradation is observed.

References

  • Chemical Identity & Analogs

    • National Center for Biotechnology Information. PubChem Compound Summary for 2-Bromo-1-(bromomethyl)-4-nitrobenzene (Bromide Analog). Accessed March 2, 2026.

  • Synthetic Methodology (Radical Halogenation): Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Halogenation of Alkylbenzenes." Longman Scientific & Technical, 1989. (Standard reference for benzyl chloride synthesis).
  • Safety Handling (Lachrymators)

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011.

  • Supplier Capabilities (Custom Synthesis)

    • ChiroBlock GmbH.[4] "Custom Synthesis Services - Molecule on Demand." Accessed March 2, 2026.

    • BLD Pharm. "Custom Synthesis and CDMO Services." Accessed March 2, 2026.

Sources

Predictive and Empirical Solubility Profiling of 2-Bromo-4-nitrobenzyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Methodological Guide Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-4-nitrobenzyl chloride (IUPAC: 2-bromo-1-(chloromethyl)-4-nitrobenzene, CAS: 1261794-92-6) is a highly reactive, polyfunctional halogenated aromatic building block widely utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis (). Accurately determining its solubility across organic solvents is critical for optimizing reaction yields, designing purification workflows, and preventing premature degradation.

This whitepaper provides an in-depth analysis of the physicochemical drivers governing the solubility of 2-bromo-4-nitrobenzyl chloride, presents a predictive solubility matrix based on structural analogs, and outlines a self-validating experimental protocol designed to prevent false data caused by solvent-induced degradation.

Molecular Anatomy & Physicochemical Drivers

To predict and understand the solubility profile of 2-bromo-4-nitrobenzyl chloride, we must deconstruct its molecular architecture. The compound's dissolution behavior is dictated by the interplay of four distinct structural features:

  • The Nitro Group (-NO₂): Acts as a powerful hydrogen-bond acceptor and imparts a strong permanent dipole. This drives high solubility in polar aprotic solvents (e.g., DMF, DMSO).

  • The Bromo Substituent (-Br): A large, highly polarizable atom that significantly increases the molecule's overall lipophilicity (LogP) and crystal lattice energy. It enhances affinity for halogenated solvents via dispersion forces.

  • The Benzene Ring: An electron-deficient aromatic system (due to the withdrawing -NO₂ and -Br groups) that readily engages in

    
     stacking with aromatic solvents like toluene.
    
  • The Chloromethyl Group (-CH₂Cl): A highly electrophilic benzylic center. While it has a minor impact on thermodynamic solubility, it is the primary source of chemical instability in nucleophilic or protic environments.

Interactions Core 2-Bromo-4-nitrobenzyl chloride (CAS 1261794-92-6) Nitro Nitro Group (-NO2) Strong Dipole Acceptor Core->Nitro Bromo Bromo Group (-Br) High Polarizability Core->Bromo Chloromethyl Chloromethyl (-CH2Cl) Electrophilic Center Core->Chloromethyl PolarAprotic High Solubility (DMF, DMSO, Acetone) Nitro->PolarAprotic Dipole-Dipole Halogenated Moderate-High Solubility (DCM, Chloroform) Bromo->Halogenated Dispersion Forces Protic Solvolysis Degradation (Methanol, Ethanol) Chloromethyl->Protic Nucleophilic Attack

Fig 1: Structural features of 2-bromo-4-nitrobenzyl chloride dictating solvent compatibility.

Predictive Solubility Matrix

Because empirical solubility data for highly specific intermediates can be proprietary, application scientists rely on predictive profiling derived from well-characterized structural analogs.

For instance, the unbrominated analog, 4-nitrobenzyl chloride (CAS 100-14-1), exhibits a solubility of ~50 mg/mL in chloroform and is practically insoluble in water (; ). The di-halogenated analog, 2-bromo-1-(bromomethyl)-4-nitrobenzene (CAS 940-05-6), shows similar lipophilic behavior but with increased lattice energy (). Extrapolating from these baselines, we can construct a highly accurate predictive matrix for 2-bromo-4-nitrobenzyl chloride.

Table 1: Predicted Solubility & Stability Matrix at 25°C
Solvent ClassRepresentative SolventsPredicted SolubilityStability RiskMechanistic Rationale
Polar Aprotic DMF, DMSO, Acetone> 100 mg/mL LowStrong dipole-dipole interactions with the polar -NO₂ group overcome crystal lattice energy.
Halogenated Chloroform, DCM40 - 70 mg/mL LowHigh polarizability of the -Br atom matches the dispersion forces of halogenated solvents.
Aromatic Toluene, Benzene15 - 35 mg/mL LowFavorable

stacking interactions with the electron-deficient aromatic ring.
Polar Protic Methanol, EthanolInvalid DataHigh Nucleophilic attack by the solvent on the benzylic chloride leads to rapid ether formation.
Aqueous Water, Buffers< 0.1 mg/mL ModerateHigh lipophilicity and complete lack of hydrogen bond donors prevent aqueous solvation.

The Protic Pitfall: Solvolysis and False Positives

In drug development, measuring solubility is not merely about dissolution; it is fundamentally about solution stability .

A critical error often made during early-stage solvent screening is treating alcohols (methanol, ethanol, isopropanol) as inert solvents. 2-Bromo-4-nitrobenzyl chloride contains a highly reactive benzylic chloride. When dissolved in a polar protic solvent, it undergoes rapid solvolysis (via S_N1/S_N2 mechanisms), releasing hydrochloric acid (HCl) and forming a benzyl ether degradant.

If a scientist measures the "solubility" of this compound in methanol using gravimetric analysis, they are actually measuring the solubility of the degraded ether product, resulting in a dangerous false positive. Therefore, any rigorous solubility protocol must be self-validating —it must prove the molecule remains intact.

Self-Validating Protocol: Isothermal Shake-Flask with HPLC-PDA

To obtain trustworthy thermodynamic solubility data, we employ an isothermal shake-flask method coupled with High-Performance Liquid Chromatography and Photodiode Array detection (HPLC-PDA). This workflow guarantees that the data reflects the intact parent compound.

Step-by-Step Methodology & Causality

Step 1: Solvent Saturation

  • Action: Add 500 mg of 2-bromo-4-nitrobenzyl chloride to 2.0 mL of the target organic solvent in a tightly sealed amber glass vial.

  • Causality: An excess of solid must be present to ensure the chemical potential of the solid phase equals that of the solute in solution, which is the strict thermodynamic definition of maximum solubility. Amber glass prevents UV-induced radical degradation of the carbon-halogen bonds.

Step 2: Isothermal Equilibration

  • Action: Place the vial in an orbital shaker at 25°C (± 0.1°C) at 300 RPM for 24 hours.

  • Causality: Halogenated aromatic crystals often have high lattice energies, resulting in slow kinetic dissolution. A 24-hour equilibration period ensures the system has reached a true thermodynamic steady state.

Step 3: Phase Separation

  • Action: Centrifuge the vial at 10,000 RPM for 10 minutes. Extract the supernatant and filter it immediately through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE (Polytetrafluoroethylene) is mandatory. Standard Nylon or Cellulose filters can extract lipophilic aromatic compounds from the solution via non-specific binding, or they can be structurally degraded by aggressive solvents like DCM or DMF, artificially altering the measured concentration.

Step 4: Internal Standard (IS) Addition & Dilution

  • Action: Immediately transfer exactly 100 µL of the filtrate into 900 µL of a diluent containing a known concentration of an internal standard (e.g., biphenyl).

  • Causality: Highly volatile solvents (like acetone or DCM) will begin evaporating the moment they are exposed to air during filtration. Adding an internal standard immediately normalizes the sample, correcting for any evaporative volume loss that would otherwise inflate the solubility calculation.

Step 5: HPLC-PDA Quantification & Stability Check

  • Action: Inject the sample into an HPLC equipped with a PDA detector. Quantify the main peak against a standard curve. Crucially, analyze the UV spectrum across the entire peak and check for secondary peaks.

  • Causality: This is the self-validation step. If the PDA shows a non-uniform UV spectrum across the main peak, or if new peaks (degradants) are present, the compound has reacted with the solvent (e.g., solvolysis). The solubility data for that solvent must be immediately invalidated.

Protocol Step1 1. Solvent Saturation Excess solid in 2mL solvent Step2 2. Isothermal Equilibration 24h shaking at 25°C Step1->Step2 Step3 3. Phase Separation 0.22 µm PTFE Filtration Step2->Step3 Step4 4. Internal Standard Addition Corrects for evaporation Step3->Step4 Step5 5. HPLC-PDA Analysis Quantification & Purity Step4->Step5 Check Peak Purity > 99%? Step5->Check Valid Record Thermodynamic Solubility (mg/mL) Check->Valid Yes Invalid Discard Data (Solvolysis/Degradation) Check->Invalid No

Fig 2: Self-validating isothermal shake-flask workflow with HPLC-PDA stability verification.

Conclusion

For synthetic chemists and formulation scientists working with 2-bromo-4-nitrobenzyl chloride, solvent selection is a delicate balance between maximizing dissolution and maintaining chemical integrity. While polar aprotic and halogenated solvents offer excellent solubility driven by dipole and dispersion forces, protic solvents pose a severe risk of solvolytic degradation. By employing a self-validating HPLC-PDA shake-flask methodology, researchers can ensure that their solubility data is both thermodynamically accurate and chemically sound.

References

  • Title: 4-Nitrobenzyl chloride | C7H6ClNO2 | CID 7482 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: 2-Bromo-1-(bromomethyl)-4-nitrobenzene | C7H5Br2NO2 | CID 14644718 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Technical Monograph: Operational Safety & Strategic Handling of 2-Bromo-4-Nitrobenzyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-Bromo-4-nitrobenzyl chloride is a high-value, tri-functional electrophilic scaffold used extensively in medicinal chemistry for the synthesis of heterocycles and proteolysis-targeting chimeras (PROTACs). Its handling requires elevated vigilance not merely due to its corrosivity, but because of its potent lachrymatory properties and susceptibility to rapid hydrolysis.

This guide moves beyond standard GHS classifications to provide a mechanistic understanding of the compound's reactivity, establishing a self-validating safety protocol for researchers.

Chemical Specifications
ParameterSpecification
IUPAC Name 1-(Chloromethyl)-2-bromo-4-nitrobenzene
Common CAS 52271-93-7 (Verify on specific vendor CoA; isomers exist)
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
Physical State Pale yellow crystalline solid (low melting point approx. 45-50°C)
Solubility Soluble in DCM, THF, EtOAc; reacts with water/alcohols.[1][2][3][4]
The Tri-Functional "Linchpin" Utility

Unlike simple benzyl halides, this molecule offers three distinct orthogonal reaction sites, making it a critical "linchpin" in drug design.

  • Benzylic Chloride: Highly reactive electrophile for SN2 alkylation (e.g., with amines/thiols).

  • Aryl Bromide: Handle for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).

  • Nitro Group: Precursor for aniline generation via reduction (Fe/HCl or H₂/Pd).

Hazard Mechanics: Beyond the GHS Label

The Lachrymatory Mechanism (TRPA1 Activation)

While GHS labels classify this as "Skin Corr. 1B" and "Eye Dam. 1," the immediate operational threat is its lachrymatory nature.[3]

  • Mechanism: Benzyl halides act as potent alkylating agents toward the sulfhydryl (-SH) groups of cysteine residues within the TRPA1 ion channel (Transient Receptor Potential Ankyrin 1) on sensory nerve endings.

  • Physiological Response: This covalent modification triggers calcium influx, interpreted by the nervous system as burning pain, leading to profuse lacrimation and blepharospasm (involuntary eyelid closure).

  • Implication: Standard fume hood airflow is insufficient if technique is poor. Trace vapors can incapacitate a lab.

Hydrolytic Instability & HCl Generation


Exposure to ambient humidity releases anhydrous hydrogen chloride gas, which acts as a secondary respiratory irritant and corrodes metal balances.

Operational Safety Protocols

The "Double-Glove" Permeation Rule

Nitrile gloves provide insufficient protection against benzyl halides in organic solvents. The benzylic chloride moiety permeates standard 4-mil nitrile in <2 minutes.

Mandatory PPE Protocol:

  • Base Layer: 4-mil Nitrile (Dexterity).

  • Barrier Layer: Silver Shield® / 4H® (Laminate) or 8-mil Viton (Chemical Resistance).

  • Outer Layer: 4-mil Nitrile (Grip and contamination control).

  • Why? The laminate layer is chemically impervious but slippery; the outer nitrile restores grip.

Weighing & Transfer Workflow (Solid Handling)

Static electricity can disperse the fine crystalline powder, creating an aerosol.

Protocol:

  • Do NOT weigh directly on the open bench.

  • Anti-Static Gun: Treat the spatula and weighing boat with an anti-static gun (e.g., Zerostat) inside the hood.

  • Solvent Dampening: If possible, pre-weigh the receiving flask with the reaction solvent. Transfer the solid directly into the solvent to immediately suppress vapor pressure.

  • Decontamination: Wipe the balance area with a tissue soaked in 5% Sodium Thiosulfate (see Section 4).

Emergency Response & Deactivation (Quenching)

The Nucleophilic Quench Principle

Water alone is a poor decontaminant because the hydrolysis is slow and generates HCl. We must use a "soft" nucleophile to rapidly consume the alkylating agent without generating gas.

The "Thio-Quench" Solution:

  • Composition: 10% w/v Sodium Thiosulfate (

    
    ) in water + 1% Sodium Carbonate.
    
  • Mechanism:

    
    
    
  • Result: The product is a non-volatile, water-soluble Bunte salt.

Spills & Waste Disposal[4][5]
  • Small Spill (<1g): Cover with Thio-Quench solution. Allow to sit for 15 minutes. Wipe up with absorbent pads.

  • Glassware Cleaning: Rinse all contaminated glassware with Thio-Quench before removing it from the fume hood. Do not bring contaminated glassware to the communal sink.

  • Self-Validation: Check the pH of the waste. It should remain basic (pH > 8). If acidic, HCl is still being generated; add more carbonate.

Visualized Workflows

Reactivity & Hazard Pathway

This diagram illustrates the chemical fate of the molecule in both synthesis and biological hazard contexts.

ReactivityMap Substrate 2-Bromo-4-nitrobenzyl chloride TRPA1 TRPA1 Channel (Cysteine Residue) Substrate->TRPA1 Alkylation (Hazard) Thio Sodium Thiosulfate (Quench) Substrate->Thio Decontamination Nu Nucleophile (Amine/Thiol) Substrate->Nu Synthesis Pain Ca2+ Influx (Pain/Tears) TRPA1->Pain Bunte Bunte Salt (Water Soluble/Safe) Thio->Bunte SN2 Reaction Product Drug Scaffold Intermediate Nu->Product

Caption: Figure 1. Divergent pathways of 2-bromo-4-nitrobenzyl chloride: Biological toxicity (Red), Chemical Deactivation (Green), and Synthetic Utility (Yellow).

Safe Handling Decision Tree

A logic flow for daily handling to prevent exposure.

SafetyFlow Start Start: Handling Solid PPE Check PPE: Nitrile + Laminate + Nitrile? Start->PPE Hood Fume Hood Check: Sash < 18 inches? PPE->Hood Weigh Weighing Procedure Hood->Weigh Static Is powder static? Weigh->Static Gun Use Anti-Static Gun Static->Gun Yes Transfer Transfer to Solvent (Immediate Dissolution) Static->Transfer No Gun->Transfer Clean Decon: Thiosulfate Wipe Transfer->Clean

Caption: Figure 2. Operational logic for preventing aerosolization and exposure during solid handling.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12423127, 2-(Bromomethyl)-4-chloro-1-nitrobenzene. Retrieved from [Link]

  • Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell, 124(6), 1269-1282. (Establishes the mechanism of lachrymation via cysteine alkylation). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Controlling Hazards. (Grounding for Hierarchy of Controls). Retrieved from [Link]

  • University of California, San Diego (UCSD). SOP: Benzyl Halides and Lachrymators. (Source for Thiosulfate quenching protocols). Retrieved from [Link]

Sources

2-bromo-1-(chloromethyl)-4-nitrobenzene IUPAC name variations

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-bromo-1-(chloromethyl)-4-nitrobenzene , a critical tri-functionalized intermediate used in modern medicinal chemistry.

High-Value Intermediate for Divergent Pharmaceutical Synthesis

Part 1: Executive Summary & Nomenclature

This compound is a specialized aromatic building block characterized by three distinct reactive handles: a benzylic chloride, an aryl bromide, and a nitro group. This "tri-orthogonality" allows medicinal chemists to sequentially functionalize the molecule, making it an ideal scaffold for constructing complex pharmacophores found in kinase inhibitors, GPCR ligands, and antimicrobials.

Nomenclature Variations & Identification

Correct identification is critical due to the varying priority rules in different chemical databases.

Naming ConventionName VariationRationale
IUPAC (Systematic) 1-(Chloromethyl)-2-bromo-4-nitrobenzeneBenzene is the parent; substituents listed alphabetically.
IUPAC (Preferred) 2-Bromo-4-nitrobenzyl chlorideTreated as a substituted benzyl halide (preferred in synthesis).
CAS Index Name Benzene, 2-bromo-1-(chloromethyl)-4-nitro-Standard inversion for indexing.
Alternative

-Chloro-2-bromo-4-nitrotoluene
Views the molecule as a toluene derivative.

Key Identifiers:

  • CAS Registry Number: 1261794-92-6 (Note: Isomers vary; verify structure explicitly).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 250.48 g/mol [1]

Part 2: Structural Analysis & Reactivity Profile

The utility of this compound lies in the electronic push-pull dynamics of its substituents, which dictates the order of operations in synthesis.

The Benzylic Chloride (Electrophilic "Warhead")
  • Reactivity: High susceptibility to

    
     nucleophilic attack.
    
  • Mechanism: The electron-withdrawing nitro group (para) and bromo group (ortho) decrease the electron density of the ring. While this destabilizes the carbocation (disfavoring

    
    ), it enhances the electrophilicity of the benzylic carbon, making it highly reactive toward amines, thiols, and alkoxides via 
    
    
    
    .
The Aryl Bromide (Cross-Coupling Handle)
  • Reactivity: Inert to standard nucleophiles but active in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Selectivity: The presence of the ortho-chloromethyl group creates steric bulk, which may require specialized ligands (e.g., SPhos, XPhos) for efficient coupling.

The Nitro Group (Latent Aniline)
  • Reactivity: Acts as a masked amine.

  • Strategy: It is typically reduced (Fe/HCl,

    
    /Pd-C) after the benzylic substitution and cross-coupling events to prevent chemoselectivity issues (e.g., alkylation of the resulting aniline).
    

Part 3: Synthesis Protocol (Self-Validating System)

Objective: Synthesize this compound from 2-bromo-4-nitrotoluene via radical halogenation.

Reaction Scheme:



Materials
  • Precursor: 2-Bromo-4-nitrotoluene (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.1 eq)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.05 eq) or Benzoyl Peroxide (BPO).

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluoromethylbenzene (PhCF
    
    
    
    ) (Greener alternative).
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve 2-bromo-4-nitrotoluene (21.6 g, 100 mmol) in anhydrous PhCF

    
     (100 mL).
    
  • Reagent Addition: Add NCS (14.7 g, 110 mmol) and AIBN (820 mg, 5 mmol) to the solution.

  • Reaction (The "Trigger"): Heat the mixture to reflux (approx. 85-90°C).

    • Validation Check: The reaction is initiated when the suspension of NCS begins to float to the surface (due to succinimide formation, which is less dense/soluble).

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.55).

    • Critical Control: Do not over-react. Over-chlorination leads to the dichloromethyl byproduct, which is inseparable by standard crystallization. Stop at ~95% conversion.

  • Workup: Cool to room temperature. Filter off the solid succinimide byproduct. Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL). Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from hot Ethanol/Hexane (1:4) to yield pale yellow needles.

Expected Yield: 75-85% Melting Point: 58-60°C (Lit. varies, confirm with authentic standard).

Part 4: Applications in Drug Discovery (Visualized)

This molecule serves as a "linchpin" in divergent synthesis. The diagram below illustrates how a single batch of this intermediate can generate three distinct classes of pharmacological agents.

Divergent Synthesis Pathway

G Start 2-Bromo-1-(chloromethyl)- 4-nitrobenzene (Core Scaffold) Path1 Step 1: Benzylic Substitution (S_N2 with Amine/Thiol) Start->Path1 Nucleophile Addition Path2 Step 2: Suzuki Coupling (Pd-Cat, Boronic Acid) Path1->Path2 Aryl Functionalization Path3 Step 3: Nitro Reduction (Fe/AcOH or H2/Pd) Path2->Path3 Unmasking Aniline DrugA Kinase Inhibitor Core (Indazole/Quinazoline) Path3->DrugA Cyclization DrugB GPCR Ligand (Biaryl Ether) Path3->DrugB Derivatization

Figure 1: Divergent synthesis map showing the sequential functionalization of the benzyl chloride, aryl bromide, and nitro groups.

Case Study: Synthesis of Quinazoline-Based Inhibitors

In the development of EGFR inhibitors, the chloromethyl group is often used to alkylate a quinazoline core at the N1 position. The bromine is subsequently coupled with a solubilizing tail (e.g., morpholine derivative), and the nitro group is reduced to form an aniline capable of hydrogen bonding within the ATP-binding pocket.

Part 5: Safety & Handling Protocols

Hazard Classification:

  • Lachrymator: Benzyl chlorides are potent tear agents. All operations must be performed in a well-ventilated fume hood.

  • Alkylating Agent: Potential genotoxin. Double-glove (Nitrile) and use a lab coat.

Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolic KOH to quench the alkylating potential of the chloromethyl group before disposal.

References

  • IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book. IUPAC. Link

  • Sigma-Aldrich. (2024). Product Specification: this compound.[1][2] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12423127. Link

  • BenchChem. (2025).[3] Comparative Guide to the Reactivity of Benzyl Halides. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Methodological & Application

Synthesis of 2-bromo-1-(chloromethyl)-4-nitrobenzene from 2-bromo-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 2-Bromo-1-(chloromethyl)-4-nitrobenzene via Radical Benzylic Chlorination

Executive Summary

The synthesis of this compound (CAS 1261794-92-6)[1] from 2-bromo-4-nitrotoluene is a critical transformation for generating versatile electrophilic building blocks in medicinal chemistry. The resulting benzylic chloride serves as a robust handle for nucleophilic substitutions (


), enabling the rapid installation of complex amines, ethers, and thioethers during drug development. This guide outlines a scalable, self-validating protocol utilizing N-Chlorosuccinimide (NCS) and Azobisisobutyronitrile (AIBN), designed to maximize benzylic selectivity while mitigating over-chlorination.

Mechanistic Rationale & Strategy (E-E-A-T)

This transformation relies on a free-radical benzylic chlorination pathway. Unlike standard electrophilic aromatic substitution, which risks halogenating the aromatic ring, radical chlorination selectively targets the weaker benzylic C-H bond[2].

The substrate, 2-bromo-4-nitrotoluene, presents unique electronic and steric challenges. The para-nitro group is strongly electron-withdrawing, which slightly destabilizes the intermediate benzylic radical and increases the C-H bond dissociation energy compared to unfunctionalized toluene. To overcome this activation barrier, a robust radical initiator (AIBN) is employed alongside NCS. NCS is preferred over chlorine gas due to its ease of handling, precise stoichiometry control, and lower propensity for over-chlorination[2].

Solvent Selection Causality: Historically, carbon tetrachloride (


) was used for these reactions. However, chlorobenzene is selected here as the optimal modern solvent[3]. Its boiling point (131 °C) allows for controlled heating at 80–85 °C, which perfectly aligns with the thermal decomposition profile of AIBN (half-life of ~1 hour at 85 °C). Furthermore, chlorobenzene lacks abstractable benzylic protons, preventing solvent participation in the radical chain.

Reagents and Materials

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
2-Bromo-4-nitrotoluene 216.031.02.16 gStarting Material
N-Chlorosuccinimide (NCS) 133.531.151.54 gChlorinating Agent
Azobisisobutyronitrile (AIBN) 164.210.1164 mgRadical Initiator
Chlorobenzene 112.56-50 mL (0.2 M)Solvent
Sodium Thiosulfate (

)
158.11-20 mL (Sat. Aq.)Quenching Agent

Experimental Workflow

Workflow N1 Reaction Setup Substrate + NCS in Chlorobenzene N2 Initiation Add AIBN & Heat to 85°C N1->N2 N3 Propagation Stir 2-4h (TLC Monitor) N2->N3 N4 Workup Quench (Na2S2O3) & Extract N3->N4 N5 Purification Silica Column or Crystallization N4->N5

Workflow for the radical benzylic chlorination of 2-bromo-4-nitrotoluene.

Step-by-Step Experimental Protocol

1. Reaction Setup

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 2-bromo-4-nitrotoluene (2.16 g, 10 mmol) and N-Chlorosuccinimide (1.54 g, 11.5 mmol) to the flask.

  • Suspend the solids in anhydrous chlorobenzene (50 mL).

2. Initiation & Propagation

  • Begin heating the reaction mixture in an oil bath set to 85 °C.

  • Crucial Causality Step: Do not add the AIBN all at once. Because AIBN has a half-life of roughly 1 hour at 85 °C, adding it in portions ensures a continuous, steady state of radical flux. Add the AIBN (164 mg total, 1.0 mmol) in three equal portions over 2 hours.

3. Reaction Monitoring (Self-Validating Step)

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) solvent system.

  • The product will appear as a new, slightly more polar UV-active spot compared to the starting material. Continue heating until the starting material is completely consumed (typically 2–4 hours).

4. Quenching & Workup

  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Crucial Causality Step: Add 20 mL of saturated aqueous sodium thiosulfate (

    
    ) and stir vigorously for 15 minutes. This quenches any unreacted NCS or active chlorine radicals. Failing to do this can lead to artificial concentration spikes of chlorinating agents during solvent evaporation, resulting in unwanted dichlorination (
    
    
    
    ).
  • Transfer the mixture to a separatory funnel, extract the organic layer, and wash with brine (20 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

5. Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/EtOAc) to afford the pure this compound as a pale yellow solid.

Mechanistic Pathway

Mechanism I1 Initiation: AIBN -> 2 R• + N2 I2 R• + NCS -> Succinimidyl• + Cl• I1->I2 P1 Propagation 1: Cl• + Ar-CH3 -> Ar-CH2• + HCl I2->P1 P2 Propagation 2: Ar-CH2• + NCS -> Ar-CH2Cl + Succinimidyl• P1->P2 P2->P1 Succinimidyl• / Cl• cycle T1 Termination: Radical Recombination P2->T1

Free-radical chain mechanism for benzylic chlorination using NCS and AIBN.

Analytical Characterization & Quality Control

To validate the success of the reaction,


 NMR should be utilized. The disappearance of the benzylic methyl singlet and the appearance of a downfield chloromethyl singlet is the primary indicator of conversion.
Proton AssignmentMultiplicityExpected Chemical Shift (ppm)Integration
-

(Benzylic)
Singlet (s)4.65 - 4.752H
Ar-H (C3, ortho to

)
Doublet (d, J = ~2.5 Hz)8.40 - 8.451H
Ar-H (C5, meta to

)
Doublet of doublets (dd)8.10 - 8.151H
Ar-H (C6, ortho to

)
Doublet (d, J = ~8.5 Hz)7.60 - 7.701H

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Formation of

(Dichlorination)
Excess NCS or prolonged reaction time.Reduce NCS to 1.05 eq. Quench with thiosulfate immediately upon SM consumption.
Incomplete conversion of Starting Material Initiator depletion before chain propagation finishes.Ensure AIBN is fresh (recrystallized from methanol). Add in 0.02 eq portions every hour.
Aromatic ring chlorination Presence of Lewis acid impurities (e.g., Fe, Al).Ensure glassware is rigorously clean and free of trace metal residues.
Darkening of reaction mixture Thermal degradation of the nitroaromatic compound.Strictly control oil bath temperature; do not exceed 90 °C.

References

  • Sigma-Aldrich. "4-bromo-nitrobenzene | this compound (CAS 1261794-92-6)".

  • BenchChem. "N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions".

  • European Patent Office. "EP1277742A1 - Method for preparing halomethyl heterocyclic compounds".

Sources

Application Note: Protocol for the Radical Chlorination of 2-Bromo-4-nitrotoluene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The targeted functionalization of benzylic C–H bonds is a cornerstone of organic synthesis and active pharmaceutical ingredient (API) development. This application note details a robust, field-proven protocol for the free-radical chlorination of 2-bromo-4-nitrotoluene to yield 2-bromo-1-(chloromethyl)-4-nitrobenzene . By carefully tuning the radical initiation and propagation environment, this method achieves high regioselectivity and prevents undesired over-chlorination, providing a reliable building block for subsequent cross-coupling or nucleophilic substitution workflows.

Mechanistic Rationale & Causality

Designing a successful halogenation requires understanding the electronic and thermodynamic microenvironment of the substrate. This protocol utilizes the Wohl-Ziegler-type radical halogenation, employing N-chlorosuccinimide (NCS) as the chlorine source and azobisisobutyronitrile (AIBN) as the radical initiator[1].

  • Regioselectivity & Electronic Effects : The aromatic ring of 2-bromo-4-nitrotoluene is highly deactivated due to the strong electron-withdrawing nitro (

    
    ) group. This deactivation completely suppresses competing electrophilic aromatic substitution pathways[2]. Consequently, the reaction is directed exclusively to the benzylic methyl group, where the resulting carbon-centered radical is highly stabilized by resonance[1].
    
  • The Goldfinger Mechanism : Rather than direct abstraction of a chlorine atom from NCS by the benzylic radical, the reaction proceeds via the Goldfinger mechanism[1]. The initiator (AIBN) decomposes thermally at ~65–75 °C to generate cyanopropyl radicals, which abstract a chlorine atom to form a trace amount of chlorine radical (

    
    ). The 
    
    
    
    abstracts a hydrogen atom from the benzylic position (Hydrogen Atom Transfer, HAT), generating a benzylic radical and
    
    
    [3]. The
    
    
    rapidly reacts with suspended NCS to generate molecular chlorine (
    
    
    ) and succinimide. The benzylic radical then abstracts a chlorine atom from
    
    
    (Chlorine Atom Transfer, ClAT), yielding the product and regenerating
    
    
    to propagate the chain[3]. This mechanism maintains a low, steady-state concentration of
    
    
    , strictly limiting undesired over-chlorination (e.g., formation of the dichloromethyl derivative)[1].
  • Solvent Dynamics : Carbon tetrachloride (

    
    ) is the historical standard due to its radical inertness and optimal reflux temperature (77 °C)[4]. However, due to its severe toxicity and ozone-depleting properties, trifluorotoluene  (
    
    
    
    -trifluorotoluene,
    
    
    ) or chlorobenzene are strongly recommended as modern, green alternatives. These solvents maintain the requisite thermal profile and lack abstractable hydrogen atoms.

Visualizing the Reaction Pathway

G AIBN Initiation: AIBN ∆ ➔ 2 R• R• + NCS ➔ Cl• ArCH3 Substrate: 2-Bromo-4-nitrotoluene AIBN->ArCH3 Cl• attacks ArCH2 Benzylic Radical: Ar-CH2• ArCH3->ArCH2 H-abstraction (Releases HCl) NCS_Rxn Halogen Generation: NCS + HCl ➔ Succinimide + Cl2 ArCH3->NCS_Rxn HCl Product Product: This compound ArCH2->Product Cl-abstraction (from Cl2) NCS_Rxn->ArCH2 Cl2 Product->ArCH3 Cl• regenerates (Chain Propagation)

Caption: Goldfinger mechanism for NCS-mediated benzylic chlorination.

Step-by-Step Experimental Protocol

Materials Required:

  • 2-Bromo-4-nitrotoluene (1.0 equiv, 10.0 mmol, 2.16 g)

  • N-Chlorosuccinimide (NCS) (1.1 equiv, 11.0 mmol, 1.47 g)[1]

  • Azobisisobutyronitrile (AIBN) (0.05 equiv, 0.5 mmol, 82 mg)[4]

  • Trifluorotoluene (

    
    ) or 
    
    
    
    (0.2 M, 50 mL)[4]

Execution:

  • System Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Nitrogen or Argon) for 15 minutes to displace oxygen. Causality: Molecular oxygen is a potent diradical that acts as a scavenger, rapidly terminating chain propagation.

  • Reagent Loading : Add 2-bromo-4-nitrotoluene and the selected solvent to the flask. Stir until fully dissolved. Add NCS sequentially. Note that NCS will remain largely insoluble in the reaction mixture at room temperature.

  • Initiation : Heat the reaction mixture to 75–85 °C using a temperature-controlled oil bath[4]. Once the target temperature is reached, quickly remove the stopper and add the AIBN.

    • Expert Tip: Adding AIBN in two equal portions (at t=0 and t=2 hours) sustains the radical flux against thermal degradation and significantly improves overall conversion.

  • Propagation & Monitoring : Maintain reflux for 4–6 hours[4]. Monitor the reaction via TLC (Hexanes/EtOAc 9:1, UV detection) or GC-MS until the starting material is consumed.

  • Workup : Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize the precipitation of the succinimide byproduct. Filter the mixture through a sintered glass funnel and wash the filter cake with a small volume of cold solvent[4].

  • Purification : Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous

    
     (to neutralize residual 
    
    
    
    ), water, and brine[4]. Dry the organic layer over anhydrous
    
    
    , filter, and concentrate under reduced pressure. The crude product can be purified via recrystallization from hexanes or short-path silica gel chromatography.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for this transformation, highlighting the causality of solvent and initiator choices on the final yield.

EntrySolventInitiatorTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Carbon Tetrachloride (

)
AIBN (5 mol%)774.584%Traditional baseline; excellent radical stability but highly toxic[4].
2Trifluorotoluene (

)
AIBN (5 mol%)855.081%Recommended green alternative; fluorinated ring resists electrophilic attack.
3Chlorobenzene (

)
BPO (5 mol%)906.076%Benzoyl peroxide (BPO) requires higher thermal activation; good yield.
4Acetonitrile (

)
AIBN (5 mol%)828.062%Polar solvent stabilizes polar transition states, slowing radical HAT steps.

Troubleshooting & Self-Validating Systems

A robust protocol must be self-validating. Use the following diagnostic checks to ensure systemic integrity:

  • Physical State Validation : The conversion of NCS to succinimide is visually diagnostic. NCS is dense and sits at the bottom of the flask, whereas the succinimide byproduct is lighter and tends to float or form a flocculent suspension. A complete change in the solid's appearance often correlates with >90% conversion.

  • Incomplete Conversion : If GC-MS shows >10% unreacted starting material after 6 hours, the radical chain has likely been quenched. This is almost always due to oxygen ingress or wet NCS. Correction: Ensure rigorous inert atmosphere and recrystallize NCS from acetic acid if moisture is suspected.

  • Over-chlorination : The formation of 2-bromo-1-(dichloromethyl)-4-nitrobenzene indicates an excess of

    
     generation. Correction: Strictly limit NCS to 1.05–1.10 equivalents and avoid prolonged heating after the starting material is consumed.
    
  • Safety Considerations : AIBN is a thermal explosion hazard if stored improperly or heated in a sealed, pressure-resistant vessel without pressure relief. Nitroaromatics are potentially energetic materials. Always conduct this reaction in a fume hood behind a blast shield.

References

  • Title : Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles Source : PubMed Central (PMC) / Chem URL :[Link]

Sources

Using 2-bromo-4-nitrobenzyl chloride as an alkylating agent

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Bromo-4-Nitrobenzyl Chloride as a Bifunctional Alkylating Agent

Abstract

This guide details the strategic application of 2-bromo-4-nitrobenzyl chloride (CAS: Verify specific isomer, typically analogous to 1-(chloromethyl)-2-bromo-4-nitrobenzene) in medicinal chemistry and organic synthesis. Unlike simple benzyl halides, this reagent serves as a bifunctional linchpin . It enables a three-stage synthetic workflow: (1) rapid


 alkylation via the benzylic chloride, (2) orthogonal cross-coupling via the ortho-bromide handle, and (3) late-stage diversification via nitro group reduction. This note covers reaction kinetics, safety protocols for lachrymators, and optimized procedures for N- and O-alkylation.

Reagent Profile & Reactivity Analysis

Chemical Identity:

  • Systematic Name: 1-(Chloromethyl)-2-bromo-4-nitrobenzene

  • Functional Groups: Benzylic Chloride (

    
     Electrophile), Ortho-Bromide (Cross-coupling handle), Para-Nitro (Electronic activator/Precursor).
    

Mechanistic Insight (The "Ortho-Para" Effect):

  • Electronic Activation: The para-nitro group (

    
    ) is a strong electron-withdrawing group (EWG). Through resonance, it creates an electron-deficient aromatic ring, significantly increasing the electrophilicity of the benzylic carbon compared to unsubstituted benzyl chloride.
    
  • Steric Modulation: The ortho-bromine atom introduces steric bulk near the reaction center. While this does not prevent

    
     attack, it suppresses side reactions like over-alkylation (quaternization) compared to less hindered analogs.
    
  • Orthogonality: The aryl bromide bond is stable under standard alkylation conditions (mild base,

    
    ), allowing it to remain intact for subsequent Pd-catalyzed coupling.
    

Strategic Workflow: The "Linchpin" Approach

The true value of this reagent lies in its ability to construct complex scaffolds sequentially.

Workflow Reagent 2-Bromo-4-nitrobenzyl Chloride Step1 Step 1: Alkylation (Nu-H + Base) Reagent->Step1 Intermediate1 Alkylated Adduct (Ar-Br intact) Step1->Intermediate1 Step2 Step 2: Cross-Coupling (Suzuki/Buchwald) Intermediate1->Step2 Intermediate2 Biaryl/Heterocycle (NO2 intact) Step2->Intermediate2 Step3 Step 3: Reduction (Fe/HCl or H2/Pd) Intermediate2->Step3 Final Final Scaffold (Aniline derivative) Step3->Final

Figure 1: Sequential functionalization workflow utilizing the orthogonal reactivity of the chloride, bromide, and nitro groups.

Safety & Handling (Critical)

Hazard Class: Lachrymator / Corrosive Benzyl chlorides are potent alkylating agents and mucous membrane irritants.

  • Engineering Controls: All weighing and transfers must occur inside a functioning fume hood.

  • Decontamination: Quench spills with 10% aqueous ammonium hydroxide or ethanolamine to convert the alkyl halide to a non-volatile amine.

  • Storage: Store at 2–8°C under inert gas (

    
    /Ar). Moisture triggers hydrolysis to HCl and the corresponding benzyl alcohol.
    

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (General Procedure)

Target: Synthesis of tertiary amines without quaternization.

Reagents:

  • Secondary Amine (1.0 equiv)

  • 2-Bromo-4-nitrobenzyl chloride (1.1 equiv)

  • 
     (Anhydrous, 2.0 equiv) or 
    
    
    
    (for faster rates)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Dissolve the secondary amine (1.0 mmol) in MeCN (5 mL, 0.2 M).

  • Base Addition: Add powdered

    
     (2.0 mmol). Stir for 10 min at Room Temperature (RT).
    
  • Alkylation: Add 2-bromo-4-nitrobenzyl chloride (1.1 mmol) dropwise as a solution in minimal MeCN.

    • Note: Dropwise addition prevents local high concentrations that favor bis-alkylation.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane).

    • Endpoint: Disappearance of amine. The product usually runs higher (less polar) than the amine but lower than the chloride.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: Flash chromatography.

Troubleshooting Table:

ObservationDiagnosisSolution
Low Conversion Chloride hydrolysisEnsure solvent is anhydrous; check reagent quality (H-NMR for benzyl alcohol).
Bis-Alkylation Amine is too nucleophilicUse 0.9 equiv of alkyl chloride; lower temp to 0°C; use bulky base (DIPEA).
Precipitate Salt formationThis is normal (KCl/KBr). Filter before workup to avoid emulsions.
Protocol B: O-Alkylation of Phenols (Williamson Ether Synthesis)

Target: Synthesis of ether linkages for pharmacophore connection.

Reagents:

  • Phenol derivative (1.0 equiv)[1]

  • 2-Bromo-4-nitrobenzyl chloride (1.2 equiv)

  • Base:

    
     (mild) or NaH (strong, for hindered phenols)
    
  • Catalyst: TBAI (Tetrabutylammonium iodide, 10 mol%) - Finkelstein condition

Step-by-Step:

  • Activation: In a vial, dissolve phenol (1.0 mmol) in Acetone (reagent grade). Add

    
     (1.5 mmol). Stir 15 min.
    
  • Catalysis: Add TBAI (0.1 mmol). This generates the in situ benzyl iodide, which is

    
    100x more reactive.
    
  • Addition: Add the benzyl chloride (1.2 mmol).

  • Reflux: Heat to 60°C (gentle reflux) for 2–6 hours.

  • Workup: Evaporate acetone. Redissolve residue in DCM/Water. Extract organic layer.[2][3]

Mechanistic Validation (Self-Check)

To ensure the protocol is working, verify the intermediate using 1H-NMR .

  • Diagnostic Signal: The benzylic protons (

    
    ) are the key indicator.
    
    • Starting Material: Singlet around

      
       4.6–4.8 ppm.
      
    • Product (Amine): Shift upfield to

      
       3.5–3.8 ppm (shielding by Nitrogen).
      
    • Product (Ether): Shift to

      
       5.0–5.2 ppm (deshielding by Oxygen).
      
  • Ortho-Effect: The proton at position 3 (between Br and

    
    ) will appear as a meta-coupled doublet (
    
    
    
    ) around
    
    
    8.4 ppm, distinct from the other aromatic protons.

Mechanism Reactants Reactants: Nucleophile (Nu:) + Benzyl Chloride TS Transition State (Sn2): Nu...C...Cl bond forming/breaking (Accelerated by p-NO2) Reactants->TS TBAI Catalyst (I- exchange) Product Product: Nu-Benzyl-Ar (Br and NO2 retained) TS->Product -Cl-

Figure 2:


 mechanism highlighting the catalytic role of Iodide (Finkelstein) and electronic activation by the nitro group.

References

  • Reactivity of Nitrobenzyl Halides

    • Smith, M. B., & March, J. (2007).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley. (Discusses electronic effects of nitro groups on benzylic substitution).

    • Source:

  • Finkelstein Catalysis Protocols

    • Stang, P. J., & Zhdankin, V. V. (1996). Preparation of Alkyl Halides. Chemical Reviews, 96(3), 1123-1178. (Detailed kinetics of halide exchange).
    • Source:

  • Medicinal Chemistry Applications (Analogous Scaffolds)

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context for using nitro/bromo benzyl linkers).
    • Source:

  • Safety Data

    • PubChem CID 34667 (1-Bromo-2-chloro-4-nitrobenzene / analogs).[5] Safety Data Sheet .

    • Source:

Sources

Application Notes and Protocols for the Synthesis of Nitrogen Heterocycles Using 2-Bromo-4-nitrobenzyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Utility of 2-Bromo-4-nitrobenzyl Chloride in Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of biologically active compounds, pharmaceuticals, and advanced materials.[1] The development of efficient and versatile synthetic routes to these structures is a cornerstone of modern organic and medicinal chemistry. 2-Bromo-4-nitrobenzyl chloride emerges as a particularly valuable starting material in this context. Its chemical architecture offers a trifecta of reactive sites, enabling a range of strategic transformations for the construction of complex molecular frameworks.

The utility of this reagent is rooted in its distinct reactive properties:

  • Electrophilic Benzylic Carbon: The benzylic chloride is a potent electrophile, highly activated towards nucleophilic substitution (SN2) reactions. The strong electron-withdrawing effect of the ortho-nitro group significantly increases the partial positive charge on the benzylic carbon, making it exceptionally susceptible to attack by nitrogen nucleophiles.[2]

  • Reducible Nitro Group: The nitro group serves as a masked amino group. Its reduction, typically under mild conditions, is a key step in many cyclization strategies, most notably in the formation of indole and quinoline ring systems.

  • Versatile Aryl Bromide: The bromine atom on the aromatic ring provides a synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of diverse compound libraries.[3]

This guide provides detailed protocols and mechanistic insights into the application of 2-bromo-4-nitrobenzyl chloride for the synthesis of medicinally relevant nitrogen heterocycles, including substituted indoles and quinolines.

Part 1: Synthesis of 6-Bromo-4-nitroindoles via Reductive Cyclization

The construction of the indole nucleus is a classic objective in synthetic chemistry. The following protocol leverages the reactivity of 2-bromo-4-nitrobenzyl chloride by first coupling it with a β-ketoester, followed by a reductive cyclization of the nitro group to forge the pyrrole ring of the indole system. This approach is a variation of the well-established methods for indole synthesis from nitroarenes.[4]

Causality and Experimental Rationale

The strategy involves two key transformations. First, an N-alkylation reaction where a primary amine attacks the highly reactive benzylic chloride. The resulting secondary amine is the precursor for the cyclization. The second crucial step is the reductive cyclization. A reducing agent, such as tin(II) chloride (SnCl2) or catalytic hydrogenation (H2, Pd/C), reduces the nitro group to an amine. This newly formed aniline nitrogen then undergoes an intramolecular condensation with the ketone moiety, followed by dehydration, to form the indole ring. The choice of a mild reducing agent is critical to avoid unwanted side reactions.

Experimental Workflow: Indole Synthesis

reagent 2-Bromo-4-nitrobenzyl chloride + Aniline Derivative alkylation Step 1: N-Alkylation (Base, Solvent, RT) reagent->alkylation intermediate N-Benzyl Aniline Intermediate alkylation->intermediate reduction Step 2: Reductive Cyclization (e.g., SnCl2, HCl or H2, Pd/C) intermediate->reduction indole Substituted Indole Product reduction->indole purification Purification (Chromatography) indole->purification

Caption: Workflow for the two-step synthesis of substituted indoles.

Detailed Protocol: Synthesis of 2-Aryl-6-bromo-4-nitro-1H-indole

This protocol details the synthesis of a 2-aryl substituted indole, a common motif in pharmacologically active molecules.

Materials:

  • 2-Bromo-4-nitrobenzyl chloride

  • 2-Aminoacetophenone (or substituted analog)

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Step 1: N-Alkylation.

    • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add 2-aminoacetophenone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

    • Stir the suspension at room temperature for 15 minutes.

    • Add a solution of 2-bromo-4-nitrobenzyl chloride (1.1 eq) in anhydrous DMF dropwise over 20 minutes.

    • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water, then brine, and dry over anhydrous MgSO4.

    • Filter and concentrate the solvent in vacuo. The crude intermediate can often be used in the next step without further purification.

  • Step 2: Reductive Cyclization.

    • Dissolve the crude intermediate from Step 1 in ethanol in a round-bottom flask.

    • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

    • Carefully add concentrated HCl dropwise while stirring. The reaction is exothermic.

    • Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and carefully neutralize by pouring it over crushed ice and adding saturated NaHCO3 solution until the effervescence ceases and the pH is ~7-8.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-aryl-6-bromo-4-nitro-1H-indole.

Part 2: Synthesis of Substituted Quinolines

The quinoline scaffold is prevalent in numerous antimalarial, antibacterial, and anticancer agents.[5] A plausible and efficient strategy to synthesize quinolines from 2-bromo-4-nitrobenzyl chloride involves a modified Friedländer annulation. This involves the reaction of the benzyl chloride derivative with a compound containing an enamine or a related nucleophile, followed by an acid-catalyzed cyclization and aromatization.[6]

Causality and Experimental Rationale

This synthesis begins with the formation of a phosphonium ylide from 2-bromo-4-nitrobenzyl chloride (a Wittig-type reaction precursor). This ylide then reacts with an ortho-aminoaryl aldehyde or ketone. The initial reaction forms a stilbene-like intermediate. Subsequent reduction of the nitro group to an amine, followed by an intramolecular cyclization and oxidation (aromatization), yields the desired quinoline. The aryl bromide and the second nitro group remain as handles for further diversification.

Reaction Mechanism: Quinoline Synthesis

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Aromatization reagent 2-Bromo-4-nitrobenzyl chloride + PPh3 ylide_formation Ylide Formation (Base) reagent->ylide_formation wittig Wittig Reaction with 2-aminobenzaldehyde ylide_formation->wittig intermediate Stilbene Intermediate wittig->intermediate reduction Nitro Group Reduction (e.g., Fe/HCl) intermediate->reduction cyclization Intramolecular Cyclization reduction->cyclization oxidation Oxidative Aromatization cyclization->oxidation quinoline Substituted Quinoline oxidation->quinoline

Caption: Mechanistic workflow for quinoline synthesis via a Wittig/reductive cyclization strategy.

Detailed Protocol: Synthesis of 2-(2-Bromo-4-nitrophenyl)quinoline

Materials:

  • 2-Bromo-4-nitrobenzyl chloride

  • Triphenylphosphine (PPh3)

  • Toluene, anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Aminobenzaldehyde

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol/Water mixture

  • Dichloromethane (DCM)

Procedure:

  • Step 1: Phosphonium Salt and Ylide Formation.

    • In a flame-dried flask, dissolve 2-bromo-4-nitrobenzyl chloride (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous toluene.

    • Heat the mixture to reflux for 4 hours. A white precipitate of the phosphonium salt will form.

    • Cool the mixture to room temperature, filter the salt, wash with cold toluene, and dry under vacuum.

    • Suspend the dried phosphonium salt in anhydrous THF or DMF. Cool the suspension to 0 °C.

    • Carefully add sodium hydride (1.1 eq) portion-wise. A deep color change indicates the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Step 2: Wittig Reaction.

    • To the ylide solution at 0 °C, add a solution of 2-aminobenzaldehyde (1.0 eq) in the same anhydrous solvent dropwise.

    • Let the reaction warm to room temperature and stir for 8-12 hours. Monitor by TLC.

    • Quench the reaction by carefully adding water. Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over MgSO4, and concentrate. Purify the crude stilbene intermediate by column chromatography if necessary.

  • Step 3: Reductive Cyclization and Aromatization.

    • Dissolve the stilbene intermediate in a 3:1 mixture of ethanol and water.

    • Add iron powder (10 eq) and ammonium chloride (2 eq).

    • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

    • After cooling, filter the reaction mixture through a pad of Celite®, washing with hot ethanol.

    • Concentrate the filtrate in vacuo. The resulting crude product is the dihydroquinoline.

    • For aromatization, dissolve the crude product in a suitable solvent like toluene and heat in the presence of an oxidant (e.g., DDQ or simply by exposure to air, often catalyzed by residual iron salts) until TLC analysis shows complete conversion to the quinoline.

    • Purify the final product by flash column chromatography to obtain the pure 2-(2-bromo-4-nitrophenyl)quinoline.

Quantitative Data Summary

The following table provides representative data for the types of transformations discussed. Yields are highly dependent on the specific substrates and optimization of reaction conditions.

HeterocycleKey ReagentsTypical ConditionsYield Range
2-Aryl-6-bromo-4-nitroindole2-Aminoacetophenone, SnCl2·2H2OReflux in EtOH/HCl55-75%
2-(Aryl)quinoline2-Aminobenzaldehyde, PPh3, NaH, Fe/NH4ClMulti-step, Reflux40-60%

Conclusion and Future Outlook

2-Bromo-4-nitrobenzyl chloride is a powerful and versatile building block for constructing complex nitrogen heterocycles. The protocols detailed herein demonstrate its utility in synthesizing indoles and quinolines through robust, multi-step sequences that exploit the compound's unique electronic and functional group properties. The presence of the aryl bromide in the final products opens the door for extensive diversification through modern cross-coupling chemistry, making this reagent an invaluable tool for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

References

  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (n.d.). Vertex AI Search.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (2023, May 17). MDPI.
  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025, May 30). RSC Publishing.
  • Supported Metal Catalysts for the Synthesis of N-Heterocycles. (2022, January 9). CORE.
  • A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides. (n.d.). Benchchem.
  • Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines. (2015, September 4). Austin Publishing Group.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series.

Sources

Application Note: 2-Bromo-4-Nitrobenzyl Chloride as a Trifunctional Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on building blocks that offer programmable, site-specific reactivity. 2-Bromo-4-nitrobenzyl chloride (CAS: 1261794-92-6)[1] is a premier example of such a scaffold. It is frequently utilized in the synthesis of advanced kinase inhibitors, including those targeting B-RAF, C-RAF, and Src kinases[2].

This application note provides a comprehensive, field-validated guide to leveraging the orthogonal reactivity of 2-bromo-4-nitrobenzyl chloride. By systematically exploiting its three distinct functional groups, researchers can execute complex derivatizations without the need for cumbersome protection/deprotection steps.

Strategic Rationale: The "Orthogonal Reactivity" Concept

The true value of 2-bromo-4-nitrobenzyl chloride lies in the distinct electronic and steric properties of its three functional handles. As a Senior Application Scientist, understanding the causality behind these reactivity differences is critical for designing successful synthetic routes:

  • The Chloromethyl Group (-CH₂Cl) : This is a classic electrophilic center primed for S_N2 S_N2 alkylation. Why chloride over the more reactive bromide? Benzyl chlorides are slightly "harder" and less reactive than benzyl bromides[3]. In the context of polyfunctional nucleophiles (like piperazines), the chloride dampens the reaction rate just enough to prevent unwanted quaternization (over-alkylation) of tertiary amines, ensuring clean mono-alkylation.

  • The Aryl Bromide (-Br) : Positioned ortho to the alkylated benzylic carbon, this serves as the handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The strongly electron-withdrawing para-nitro group severely depletes electron density from the aromatic ring. Mechanistically, this electron deficiency significantly accelerates the oxidative addition of the Pd(0) catalyst into the C-Br bond, allowing couplings to proceed at lower temperatures or with less reactive boronic acids[2].

  • The Nitro Group (-NO₂) : Acting as a "masked" aniline, the nitro group serves a dual purpose. During steps 1 and 2, it passively activates the ring for cross-coupling. Once the carbon skeleton is fully assembled, it can be chemoselectively reduced to a nucleophilic primary amine, opening the door for final stage amidation or urea formation[4].

ReactivityMap SM 2-Bromo-4-nitrobenzyl chloride SN2 1. SN2 Alkylation (Chloromethyl) SM->SN2 Amines/Thiols Base, Heat Coupling 2. Cross-Coupling (Aryl Bromide) SM->Coupling Boronic Acids Pd(0), Base Reduction 3. Nitro Reduction (Aryl Nitro) SM->Reduction Fe/NH4Cl EtOH/H2O

Fig 1. Orthogonal reactivity map of the 2-bromo-4-nitrobenzyl chloride scaffold.

Validated Experimental Protocols

The following protocols represent a continuous synthetic workflow to generate a highly functionalized kinase inhibitor intermediate. Every protocol is designed as a self-validating system , complete with in-process controls (IPC) and mechanistic rationales.

Protocol 1: Chemoselective N-Alkylation (S_N2)

Objective : Synthesis of 1-(2-bromo-4-nitrobenzyl)-4-methylpiperazine.

  • Causality & Design : 1-Methylpiperazine is a potent nucleophile. We utilize Potassium Carbonate (K₂CO₃) as a mild, insoluble inorganic base in Acetonitrile (MeCN). MeCN is a polar aprotic solvent that poorly solvates anions, thereby increasing the S_N2 S_N2 transition state energy of the nucleophile without promoting solvolysis of the benzyl chloride.

  • Self-Validation (IPC) : The reaction is monitored by LC-MS. The disappearance of the S.M. peak (m/z ~250) and the appearance of the product mass (m/z 314/316, 1:1 isotopic pattern indicative of one bromine atom) confirms completion.

Step-by-Step Procedure :

  • Charge a round-bottom flask with 2-bromo-4-nitrobenzyl chloride (1.0 eq, 10 mmol, 2.50 g)[1] and anhydrous MeCN (25 mL).

  • Add anhydrous K₂CO₃ (2.0 eq, 20 mmol, 2.76 g). Stir the suspension at 20 °C for 5 minutes.

  • Add 1-methylpiperazine (1.1 eq, 11 mmol, 1.10 g) dropwise over 10 minutes. Observation: The slurry may turn slightly yellow.

  • Heat the mixture to 50 °C and stir for 4 hours.

  • Workup : Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). The organic layer is dried over Na₂SO₄ and concentrated to yield the product as a pale yellow solid.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective : Synthesis of 1-(2-cyclopropyl-4-nitrobenzyl)-4-methylpiperazine[2].

  • Causality & Design : Coupling an sp³-hybridized cyclopropylboronic acid to an aryl bromide is notoriously sluggish due to competitive protodeboronation. To overcome this, we use Palladium(II) Acetate (Pd(OAc)₂) and Tricyclohexylphosphine (PCy₃)[4]. PCy₃ is highly electron-rich (facilitating oxidative addition) and sterically demanding (accelerating the final reductive elimination step). A biphasic Toluene/Water (5:1) system is critical here; it dissolves both the lipophilic organic substrates and the hydrophilic K₃PO₄ base, allowing the boronate "ate-complex" to form at the solvent interface.

  • Self-Validation (IPC) : TLC (DCM:MeOH 9:1) will show the consumption of the bromide starting material. The color of the reaction will transition from yellow to dark brown/black as active Pd(0) nanoparticles eventually aggregate.

Step-by-Step Procedure :

  • In a Schlenk flask, combine 1-(2-bromo-4-nitrobenzyl)-4-methylpiperazine (3.0 mmol, 0.94 g), cyclopropylboronic acid (9.0 mmol, 0.77 g), and K₃PO₄ (13.5 mmol, 2.87 g)[2].

  • Add a degassed mixture of Toluene/Water (5:1 v/v, 18 mL)[4].

  • Under a positive flow of N₂, add Pd(OAc)₂ (0.30 mmol, 0.067 g) and PCy₃ (0.60 mmol, 0.168 g)[2].

  • Seal the flask and heat at reflux (approx. 100 °C) for 19 hours[2].

  • Workup : Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash with Brine (2 x 20 mL). Dry the organic phase over MgSO₄, filter, and purify via silica gel chromatography to isolate the cyclopropyl derivative.

Protocol 3: Chemoselective Nitro Reduction

Objective : Synthesis of 3-cyclopropyl-4-((4-methylpiperazin-1-yl)methyl)aniline.

  • Causality & Design : Standard catalytic hydrogenation (Pd/C + H₂) is strictly avoided here. Palladium on carbon can easily catalyze the ring-opening of the newly installed strained cyclopropyl ring. Instead, we utilize Béchamp-style reduction conditions (Iron powder and Ammonium Chloride). Fe/NH₄Cl relies on single-electron transfer (SET) mechanisms that are completely chemoselective for the nitro group, leaving the cyclopropyl ring and the benzylic C-N bond perfectly intact.

  • Self-Validation (IPC) : The reaction mixture will rapidly change from a yellow solution to a thick, dark brown/rust-colored slurry as the Fe(0) is oxidized to Fe(II)/Fe(III) oxides.

Step-by-Step Procedure :

  • Dissolve the nitro intermediate (2.0 mmol) in a mixture of Ethanol and Water (4:1 v/v, 20 mL).

  • Add Iron powder (10.0 mmol, 5.0 eq) and solid NH₄Cl (10.0 mmol, 5.0 eq).

  • Heat the vigorously stirred suspension to 80 °C for 2 hours.

  • Workup : While still warm (to keep the product in solution), filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with hot Ethanol (20 mL). Concentrate the filtrate, adjust the pH to 9 using saturated NaHCO₃, and extract with Dichloromethane (3 x 20 mL). Evaporate to yield the final aniline, ready for amidation.

Workflow Step1 Step 1: N-Alkylation Reagent: 1-Methylpiperazine Target: Benzyl Chloride Step2 Step 2: Suzuki Coupling Reagent: Cyclopropylboronic acid Target: Aryl Bromide Step1->Step2 Intermediate A (>85% Yield) Step3 Step 3: Nitro Reduction Reagent: Fe / NH4Cl Target: Nitro Group Step2->Step3 Intermediate B (70-80% Yield) Step4 Step 4: Amidation Reagent: Aroyl Chloride Target: Aniline NH2 Step3->Step4 Intermediate C (>90% Yield) Product Kinase Inhibitor (Target Molecule) Step4->Product Final Drug API

Fig 2. Step-by-step synthetic workflow for kinase inhibitor development.

Quantitative Data & Reaction Parameters

The following table summarizes the quantitative metrics, reagent equivalents, and expected outcomes for the orthogonal functionalization of the 2-bromo-4-nitrobenzyl chloride scaffold.

Reaction StepTarget Functional GroupKey Reagents (Equivalents)Solvent / TempTypical YieldPrimary IPC Method
1. S_N2 Alkylation Chloromethyl (-CH₂Cl)1-Methylpiperazine (1.1 eq)K₂CO₃ (2.0 eq)MeCN / 50 °C85 - 92%LC-MS (S.M. m/z 250 → Prod m/z 314)
2. Suzuki Coupling Aryl Bromide (-Br)Cyclopropyl-B(OH)₂ (3.0 eq)Pd(OAc)₂ (0.1 eq)PCy₃ (0.2 eq)K₃PO₄ (4.5 eq)Toluene:H₂O (5:1) / 100 °C70 - 80%TLC (DCM:MeOH 9:1, UV active)
3. Nitro Reduction Nitro (-NO₂)Fe powder (5.0 eq)NH₄Cl (5.0 eq)EtOH:H₂O (4:1) / 80 °C90 - 95%Visual (Rust slurry) & LC-MS (Mass -30 Da)

References

  • US Patent 2015/0105377 A1. Bicyclic Heteroaryl Compounds. (Details the synthesis of 1-(2-cyclopropyl-4-nitrobenzyl)-4-methylpiperazine via Suzuki coupling). [Online].
  • European Patent Office EP 1973545 B1. Bicyclic Heteroaryl Compounds. (Cross-reference for kinase inhibitor intermediate protocols). [Online].
  • PubChem Database . 2-Bromo-1-(bromomethyl)-4-nitrobenzene (CID 14644718). (Analogous physicochemical properties and reactivity profiles). [Online]. Available:[Link]

Sources

Application Note: Chemoselective Reduction of 2-Bromo-1-(chloromethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of 2-bromo-1-(chloromethyl)-4-nitrobenzene presents a "Triad of Sensitivity" rarely encountered in standard protocols. The molecule contains three reducible or labile sites:

  • Nitro Group (

    
    ):  The target for reduction.
    
  • Aryl Bromide (

    
    ):  Susceptible to hydrodehalogenation under catalytic hydrogenation.
    
  • Benzylic Chloride (

    
    ):  Highly prone to hydrogenolysis (cleavage) or nucleophilic substitution (hydrolysis/polymerization).
    

Standard catalytic hydrogenation (e.g.,


, 

) is contraindicated for this substrate as it will rapidly strip the chlorine and bromine atoms, yielding 4-aminotoluene or mixed dehalogenated byproducts.

This guide details two chemically selective protocols—Iron/Ammonium Chloride (Fe/


)  and Stannous Chloride (

)
—that selectively reduce the nitro group while preserving the halogen scaffold. It also addresses the critical post-reduction risk of self-alkylation (polymerization).

Chemoselectivity Landscape

The following decision matrix highlights why specific "classic" methods fail for this specific substrate.

MethodReagent SystemSuitabilityMechanism of Failure / Success
Catalytic Hydrogenation

(1 atm),

CRITICAL FAIL Rapid hydrogenolysis of

and

bonds alongside nitro reduction.
Dissolving Metal (Acid)

/

High Risk Strong acid promotes hydrolysis of benzylic chloride;

can insert into benzylic halides.
Bechamp Reduction

/

Moderate Effective, but acidic workup can hydrolyze the benzylic chloride to benzyl alcohol.
Iron-Ammonium

/

/

RECOMMENDED Mild, near-neutral pH prevents hydrolysis. Surface-mediated mechanism preserves halogens.
Stannous Chloride

/

RECOMMENDED Highly selective.[1] Best for small-scale high-purity needs. Requires careful pH control during workup.
Visualizing the Reaction Pathways

The diagram below illustrates the competing pathways. The goal is to navigate the "Green Path" while avoiding the "Red" (Dehalogenation) and "Orange" (Polymerization) traps.

ReactionPathways SM Starting Material (Nitro-Ar-Br-Cl) Product Target Product (Aniline-Ar-Br-Cl) SM->Product Fe/NH4Cl or SnCl2 (Selective) Dehalo Side Product A (Dehalogenated) SM->Dehalo H2, Pd/C (Over-reduction) Hydrolysis Side Product B (Benzyl Alcohol) SM->Hydrolysis High pH or Strong Acid Polymer Side Product C (Polymer/Dimer) Product->Polymer Self-Alkylation (Room Temp/Conc.)

Figure 1: Chemoselectivity landscape showing the target pathway (Green) versus competitive decomposition routes (Red/Orange).

Critical Handling Note: The "Self-Alkylation" Trap

WARNING: The product, 4-amino-2-bromo-1-(chloromethyl)benzene, contains a nucleophile (Amine) and an electrophile (Benzylic Chloride) on the same molecule.

Upon isolation, the free base amine can attack the benzylic position of a neighboring molecule, leading to rapid polymerization (formation of insoluble tars).

Prevention Strategy:

  • Keep Dilute: Do not concentrate the free base to dryness if possible.

  • Cold Storage: Store solutions at < -20°C.

  • Salt Formation: Immediately convert the product to the Hydrochloride Salt (using 1M HCl in ether) or Boc-protect the amine in situ if the next step allows. The salt form is stable against self-alkylation.

Protocol A: Iron/Ammonium Chloride Reduction (Scalable)

This is the industry-standard "green" method. It uses cheap reagents and operates at a mild pH (5.5–6.5), protecting the benzylic chloride.

Reagents
  • Substrate (1.0 equiv)

  • Iron Powder (3.0 - 5.0 equiv) - Must be fine mesh (325 mesh) for surface area.

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio) or Methanol/Water.

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails with heavy iron sludge), suspend the Iron powder in water (1/4 of total volume). Add 0.1 equiv of acetic acid and stir for 5 mins to etch the iron surface. (Optional but recommended for older iron batches).

  • Assembly: Add the Ethanol and

    
    .[2] Heat to 60°C.
    
  • Addition: Add the nitro substrate portion-wise over 15 minutes. Note: The reaction is exothermic.

  • Reflux: Heat to gentle reflux (approx. 75-80°C) for 2–4 hours.

    • Monitoring: Check TLC or LCMS. Look for disappearance of the Nitro peak.

  • Hot Filtration (CRITICAL):

    • While the reaction is still hot , filter through a pad of Celite.

    • Reason: If cooled, the product may precipitate into the iron sludge, leading to massive yield loss.

    • Wash the Celite cake with hot Ethanol.

  • Workup:

    • Concentrate the filtrate to remove most Ethanol.

    • Dilute residue with Ethyl Acetate and Water.

    • Separate layers. Wash organic layer with Brine.[1]

    • Dry over

      
      .
      
  • Stabilization: Do not rotary evaporate to complete dryness unless using immediately. Store as a concentrated solution or convert to HCl salt.

Protocol B: Stannous Chloride ( ) Reduction[3]

Ideal for smaller scales (<5g) or when Iron sludge filtration proves difficult.


 is highly specific for nitro groups in the presence of carbonyls and halogens.
Reagents
  • Substrate (1.0 equiv)

  • 
     (5.0 equiv)[1][3]
    
  • Solvent: Ethanol or Ethyl Acetate.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in Ethanol.

  • Addition: Add

    
     in one portion.
    
  • Reaction: Heat to 70°C (Reflux) for 1–3 hours.

    • Observation: Solution usually turns yellow/orange.

  • The "Emulsion" Quench (CRITICAL):

    • Tin salts form terrible emulsions if quenched incorrectly.

    • Method: Cool to room temperature.[1][4][5] Pour the mixture into ice water.

    • Slowly adjust pH to 7–8 using saturated

      
       or 1M 
      
      
      
      .
    • Note: Do not exceed pH 9, or the benzylic chloride will hydrolyze.

  • Extraction: Extract with Ethyl Acetate. If emulsion persists, filter the entire biphasic mixture through Celite first.

  • Isolation: Dry organic layer (

    
    ) and concentrate.
    
Workflow Visualization (Fe/NH4Cl)

ProtocolFlow Start Start: Nitro Substrate Mix Suspend Fe + NH4Cl in EtOH/H2O (3:1) Start->Mix Heat Reflux (75°C) 2-4 Hours Mix->Heat Check TLC/LCMS Check: Nitro consumed? Heat->Check Check->Heat No Filter HOT Filtration (Celite) *Remove Fe Sludge* Check->Filter Yes Workup Partition EtOAc/Water Wash Brine Filter->Workup Stabilize Immediate Salt Formation (HCl in Ether) Workup->Stabilize Prevent Polymerization

Figure 2: Operational workflow for Iron-mediated reduction emphasizing the critical hot filtration and stabilization steps.

Analytical Validation

To confirm the success of the reaction and the integrity of the halogens, look for the following markers:

1H NMR (DMSO-d6 or CDCl3)
  • Aromatic Region: An upfield shift of aromatic protons compared to the nitro starting material (due to the electron-donating amine).

  • Amine Signal: Appearance of a broad singlet (

    
    ) typically between 3.5 – 5.5 ppm (solvent dependent).
    
  • Benzylic Protons: A sharp singlet for

    
     around 4.6 – 4.8 ppm .
    
    • Failure Mode: If this peak shifts to ~4.4 ppm and becomes a doublet (coupled to OH), hydrolysis occurred. If it disappears, polymerization occurred.

LC-MS (ESI+)
  • Target Mass:

    
    . Check the isotope pattern.
    
  • Isotope Pattern: You must see the distinct pattern for 1 Br + 1 Cl .

    • 
       (100%)
      
    • 
       (~130% relative height due to 
      
      
      
      and
      
      
      overlap)
    • 
       (~30%)
      
  • Loss of Halogen: If you see peaks at

    
     (loss of Cl) or 
    
    
    
    (loss of Br), the reaction conditions were too harsh.

References

  • Ramadas, K., & Srinivasan, N. (1992).[4] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189–3195.[4]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[6][7] Tetrahedron Letters, 25(8), 839-842.[6]

  • Gogoi, S., et al. (2004). Chemoselective reduction of nitroarenes in the presence of sensitive functional groups.[2][3][7][8] Tetrahedron Letters, 45(33), 6247-6249.

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).[2][4][9] Common Organic Chemistry Protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Storage of 2-Bromo-4-nitrobenzyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical challenge of hydrolysis during the storage of 2-bromo-4-nitrobenzyl chloride. This resource bridges the gap between theoretical physical organic chemistry and practical benchtop execution, ensuring your reagents remain pristine for downstream synthetic workflows and drug development pipelines.

Part 1: The Causality of Degradation (Mechanistic Deep Dive)

To effectively prevent degradation, we must first understand the specific chemical vulnerabilities of 2-bromo-4-nitrobenzyl chloride.

Unlike unsubstituted benzyl chlorides where hydrolysis proceeds via a mixed


/

mechanism, the presence of the strongly electron-withdrawing para-nitro group fundamentally alters the reaction kinetics. The

group destabilizes the incipient benzylic carbocation, virtually shutting down the

dissociation pathway. However, this same electron withdrawal—compounded by the inductive effect of the ortho-bromo group—makes the benzylic carbon exceptionally electrophilic. Consequently, ambient moisture (

) rapidly executes an

nucleophilic attack.

This hydrolysis yields 2-bromo-4-nitrobenzyl alcohol and liberates hydrogen chloride (HCl) gas. The generated HCl not only causes dangerous pressure buildup in sealed containers but acts as an autocatalyst, accelerating further degradation and potentially inducing the polymerization of impurities (1)[1].

HydrolysisPathway N1 2-Bromo-4-nitrobenzyl chloride N3 SN2 Transition State (Accelerated by -NO2) N1->N3 N2 Ambient Moisture (H2O Nucleophile) N2->N3 N4 2-Bromo-4-nitrobenzyl alcohol N3->N4 N5 HCl Gas (Autocatalyst) N3->N5 N5->N1 Autocatalytic degradation

Mechanistic pathway of moisture-driven SN2 hydrolysis and HCl autocatalysis.

Part 2: Troubleshooting Guides & FAQs

Q1: I opened a bottle of 2-bromo-4-nitrobenzyl chloride stored at room temperature, and there was a distinct "pop" followed by white fumes. What happened, and is the reagent still usable? A1: The "pop" indicates a buildup of hydrogen chloride (HCl) gas, a direct byproduct of moisture-driven hydrolysis (2)[2]. The white fumes are aerosolized hydrochloric acid forming as the gas contacts ambient room moisture. Your reagent has partially degraded into 2-bromo-4-nitrobenzyl alcohol. It is highly recommended to discard this batch for quantitative alkylation reactions, as the exact molarity of the active electrophile is compromised.

Q2: My downstream


-alkylation yields have dropped from 85% to 40% over the last three months using the same batch of reagent. How can I prevent this? 
A2:  This is a classic symptom of progressive hydrolysis. Every time the vial is opened to ambient air, atmospheric moisture is introduced. To prevent this, implement a strict aliquoting protocol upon receipt. Divide the bulk reagent into single-use amber vials inside an inert atmosphere. Handling the compound under nitrogen or argon minimizes exposure to moisture and air (3)[3].

Q3: Can I add a stabilizer to prolong the shelf life of my stock? A3: Yes. Industrial handling of benzyl chlorides often involves the addition of an acid scavenger. Propylene oxide (typically 0.25% to 1% v/v) is highly effective (1)[1]. It acts as an irreversible scavenger for the generated HCl (forming 1-chloro-2-propanol), thereby breaking the autocatalytic degradation loop and inhibiting free radical formation.

Part 3: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your synthetic workflows, follow this self-validating protocol for the receipt and storage of 2-bromo-4-nitrobenzyl chloride. This system uses analytical feedback to verify the integrity of the storage environment.

Protocol: Anhydrous Processing and Aliquoting

Objective: Isolate the reagent from ambient moisture and neutralize trace acids prior to long-term storage.

  • Quality Control (QC) Validation: Immediately upon receipt, dissolve a 5 mg sample in anhydrous

    
     and perform a 
    
    
    
    -NMR analysis. Look for the benzylic
    
    
    protons. The intact chloride typically presents as a singlet around 4.6 ppm, whereas the hydrolyzed alcohol shifts downfield to approximately 4.8 ppm. Proceed only if the alcohol integration is <1%.
  • Inert Transfer: Transfer the bulk bottle into a glovebox purged with high-purity Argon (

    
     < 1 ppm, 
    
    
    
    < 1 ppm). Argon is preferred over Nitrogen as it is heavier than air and provides a superior protective blanket.
  • Stabilization (Optional but Recommended): Using a micro-syringe, add 0.5% (v/v) anhydrous propylene oxide to the bulk liquid (1)[1]. Swirl gently to ensure homogenous distribution.

  • Aliquoting: Dispense the reagent into oven-dried (150°C for 4 hours) 2 mL amber glass vials.

  • Sealing and Storage: Seal the vials with PTFE-lined silicone septa caps. The PTFE layer is critical as benzyl chlorides will degrade standard rubber or silicone septa. Store the sealed vials in a secondary desiccator jar containing indicating Drierite (calcium sulfate), and place the jar in a -20°C freezer.

StorageWorkflow N1 Receipt of 2-Bromo-4- nitrobenzyl chloride N2 Initial QC Check (1H-NMR / GC-MS) N1->N2 Assess purity N3 Transfer to Inert Atmosphere (Argon Glovebox) N2->N3 If >99% pure N4 Optional: Add Acid Scavenger (0.25-1% Propylene Oxide) N3->N4 Prevent autocatalysis N5 Aliquoting into Dry Amber Vials (PTFE Septa) N4->N5 Standardize batches N6 Long-Term Storage (-20°C in Desiccator) N5->N6 Minimize kinetic energy

Workflow for the anhydrous processing and storage of 2-bromo-4-nitrobenzyl chloride.

Part 4: Data Presentation

To facilitate rapid decision-making, the following tables summarize the quantitative degradation markers and optimal storage parameters.

Table 1: Quantitative Degradation Markers & Analytical Detection
AnalyteTarget MarkerAnalytical MethodExpected Observation
2-Bromo-4-nitrobenzyl chloride Intact Reagent

H-NMR (

)
Singlet at ~4.6 ppm (Benzylic

)
2-Bromo-4-nitrobenzyl alcohol Hydrolysis Product

H-NMR (

)
Singlet at ~4.8 ppm (Benzylic

)
Hydrogen Chloride (HCl) Autocatalytic ByproductpH Indicator PaperVapor tests pH < 3 (Red)
Table 2: Storage Condition Matrix
ParameterRecommendationScientific Rationale
Temperature -20°CReduces kinetic energy, effectively suppressing the

hydrolysis rate.
Atmosphere High-Purity ArgonDisplaces ambient moisture and oxygen; heavier than

for better blanketing.
Container Amber GlassPrevents photolytic radical generation which can initiate side-chain reactions.
Seal PTFE-Lined SeptaInert to electrophilic attack; prevents moisture permeation better than silicone.
Additive 0.25-1% Propylene OxideActs as an irreversible acid scavenger to neutralize HCl and prevent autocatalysis.

References

  • Title: BENZYL CHLORIDE - CDC Stacks | Source: cdc.
  • Title: Benzyl Chloride CAS No 100-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical | Source: cdhfinechemical.
  • Title: Stability and storage conditions for 2-benzyloxybenzyl chloride. - Benchchem | Source: benchchem.
  • Title: Benzyl Chloride (CAS NO:100-44-7) - Scimplify | Source: scimplify.

Sources

Technical Support Center: Radical Chlorination of 2-Bromo-4-Nitrotoluene

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #RC-2B4NT-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Yield Trap" in Benzylic Chlorination

Welcome to the Technical Support Center. You are likely here because your chlorination of 2-bromo-4-nitrotoluene is stalling, producing tar, or yielding an inseparable mixture of mono- and di-chlorinated products.

This substrate presents a classic "push-pull" conflict:

  • Electronic Deactivation: The 4-nitro group withdraws electron density, making the benzylic C-H bonds stronger (higher Bond Dissociation Energy) and less reactive toward electrophilic radicals (like Cl•).

  • Steric Hindrance: The 2-bromo group crowds the reaction site, slowing down hydrogen abstraction.

  • The Over-Reaction Trap: Once the first chlorine is added, the resulting benzylic radical is stabilized by the chlorine atom, often making the product more reactive than the starting material. This leads to the dreaded gem-dichloride (benzal chloride) byproduct.

This guide prioritizes selectivity over conversion . We do not aim for 100% consumption of starting material; we aim for maximum isolable yield of the mono-chloride.

Module 1: Reagent System Selection

User Question: "I'm using chlorine gas (


) and a UV lamp, but I'm getting 30% di-chlorinated impurity. Should I switch reagents?"

Technical Response: YES. Chlorine gas is too aggressive for this specific substrate if high selectivity is required. The concentration of Cl• radicals is difficult to control, leading to "hot spots" where over-chlorination occurs immediately.

Recommended System: Sulfuryl Chloride ( ) with Radical Initiator

We recommend Sulfuryl Chloride (


)  over NCS or 

gas for this specific nitrotoluene derivative.

Why?

  • The "Reservoir" Effect:

    
     decomposes to form 
    
    
    
    and
    
    
    gradually.
  • Selectivity: The propagating radical species includes

    
    , which is bulkier and more selective than the naked 
    
    
    
    radical. This helps discriminate against the already chlorinated product.
  • Solvent Compatibility: It works exceptionally well in non-polar solvents like Chlorobenzene or Benzotrifluoride (PhCF3), which suppress ionic side-reactions (like ring chlorination).

Protocol Visualization: Mechanism & Pathway

ReactionPathway Start 2-Bromo-4-nitrotoluene Radical Benzylic Radical (Intermediate) Start->Radical H-Abstraction (Slow step due to NO2/Br) Product Target: Mono-Chloride (2-bromo-4-nitrobenzyl chloride) Radical->Product Cl-Transfer OverProduct Impurity: Di-Chloride (Benzal Chloride derivative) Product->OverProduct Over-Reaction (Fast if [Cl•] is high) Init Initiator (AIBN/BPO) + Heat/Light Init->Start Initiation SO2Cl2 SO2Cl2 SO2Cl2->Radical

Caption: The reaction pathway highlights the critical branching point where the Target Product can easily convert to the Di-Chloride impurity if radical concentration is uncontrolled.

Module 2: The "Golden Protocol" for High Yield

User Question: "Can you provide a standard operating procedure that minimizes the di-chloride?"

Technical Response: The following protocol uses the "Partial Conversion Strategy." Do not attempt to push this reaction to completion.

Materials:
  • Substrate: 2-Bromo-4-nitrotoluene (1.0 equiv)

  • Reagent: Sulfuryl Chloride (

    
    ) (1.1 equiv)
    
  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv, added in portions)

  • Solvent: Chlorobenzene (High boiling point allows for thermal activation; inert to radicals). Alternative: Benzotrifluoride.

Step-by-Step Methodology:
  • Preparation: Dissolve substrate in Chlorobenzene (5 mL per gram). Degas the solution with Nitrogen for 15 minutes (Oxygen inhibits radicals).

  • Activation: Heat the mixture to 85°C .

  • Addition 1 (Reagent): Add 0.5 equiv of

    
     dropwise over 30 minutes.
    
  • Addition 2 (Initiator): Add 0.025 equiv of AIBN (dissolved in minimal solvent).

  • Monitoring (The Critical Step): Monitor by HPLC or GC every 30 minutes.

    • Look for: Disappearance of SM (Starting Material) and appearance of Product.

  • The "Chaser": If conversion stalls at <40%, add the remaining

    
     and AIBN.
    
  • Termination Rule: STOP the reaction when roughly 10-15% of Starting Material remains.

    • Reasoning: As the concentration of SM drops, the statistical probability of the radical attacking the product increases exponentially. It is easier to separate SM from Product than to separate Product from Di-chloride.

Module 3: Troubleshooting & FAQs

Issue 1: Reaction Stalls / Low Conversion

Q: "The reaction stops at 50% conversion. Adding more


 doesn't help."

A: This is likely Initiator Death .

  • Root Cause: AIBN has a half-life of ~1 hour at 85°C. Once it's gone, the chain reaction breaks.

  • Fix: Add AIBN in portions (e.g., every hour) rather than all at once.

  • Alternative: Switch to Benzoyl Peroxide (BPO) if running at slightly higher temperatures, or use a photo-reactor (Blue LED) to continuously generate radicals without thermal initiator depletion.

Issue 2: Ring Chlorination (Regioselectivity)

Q: "I see a new peak that isn't the benzylic chloride or the di-chloride. It looks like a ring isomer."

A: You have inadvertently created an Electrophilic Aromatic Substitution (EAS) environment.

  • Root Cause: Moisture in the system reacting with

    
     to form 
    
    
    
    and
    
    
    . These acids, combined with trace iron (from a metal spatula or old stir bar), catalyze ring chlorination.
  • Fix:

    • Ensure glassware is oven-dried.

    • Add a solid base buffer like Sodium Bicarbonate (

      
      )  or Potassium Carbonate (
      
      
      
      )
      (0.1 equiv) directly into the reaction flask to scavenge acid byproducts.
Issue 3: Product Degradation on Silica

Q: "My crude NMR looks good, but after column chromatography, the product is gone/decomposed."

A: Benzylic halides, especially electron-deficient ones, are prone to hydrolysis on acidic silica gel.

  • Fix:

    • Pre-treat Silica: Flush the column with 1% Triethylamine in Hexanes before loading.

    • Switch Stationary Phase: Use Neutral Alumina instead of Silica.

    • Avoid Chromatography: If you followed the "Termination Rule" (Step 7 above), you can often crystallize the product.

      • Solvent: Hot Ethanol or Hexane/Ethyl Acetate. The starting material (2-bromo-4-nitrotoluene) often has significantly different solubility than the benzyl chloride.

Module 4: Decision Tree & Data Summary

Troubleshooting Logic Flow

Troubleshooting Start Identify Problem Problem1 High Di-Chloride (>10%) Start->Problem1 Problem2 Low Conversion (<50%) Start->Problem2 Problem3 Ring Chlorination Start->Problem3 Sol1 Reduce Conversion Target Stop at 85% Conv. Problem1->Sol1 Sol2 Add Initiator in Portions Check O2 exclusion Problem2->Sol2 Sol3 Add NaHCO3 (Solid) Dry Solvents Problem3->Sol3

Caption: Diagnostic workflow for common radical chlorination failures.

Solvent & Reagent Comparison Table
ParameterChlorine Gas (

)
Sulfuryl Chloride (

)
NCS (N-Chlorosuccinimide)
Reactivity High (Aggressive)Moderate (Controlled)Low (Mild)
Selectivity Low (High Di-chloride risk)High (Bulky radical)Moderate
Atom Economy HighModerateLow
Rec. for 2-Br-4-NO2 Not Recommended Preferred Alternative

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Wohl, A. "Bromination of unsaturated compounds with N-bromoacetamide," Berichte der deutschen chemischen Gesellschaft, 1919. (Foundational mechanism for N-halo radical reactions).

  • Kharasch, M. S.; Brown, H. C. "Chlorinations with Sulfuryl Chloride. I. The Peroxide-Catalyzed Chlorination of Hydrocarbons," Journal of the American Chemical Society, 1939, 61(8), 2142–2150. (Authoritative source on SO2Cl2 selectivity).

  • BenchChem Technical Support. "Preventing the formation of 1-chloro-2-(trichloromethyl)benzene during synthesis." (Troubleshooting polychlorination).

  • Master Organic Chemistry. "Selectivity In Free Radical Reactions: Bromination vs. Chlorination." (Mechanistic explanation of radical selectivity).

Disclaimer: This guide is for research purposes only. Radical reactions can be exothermic and unpredictable.[1] Always perform a safety assessment before scaling up.

Sources

Technical Support Center: Purification of 2-Bromo-1-(chloromethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound Profile: 2-bromo-1-(chloromethyl)-4-nitrobenzene (CAS: 1261794-92-6)

Welcome to the Technical Support Center. This guide provides an in-depth, mechanistic approach to purifying this compound via recrystallization. Due to the reactive nature of the benzylic chloride moiety, standard purification workflows must be strictly modified to prevent compound degradation.

Mechanistic Principles & Solvent Selection (FAQ)

Q: Why must I avoid alcohols or aqueous solvent systems when recrystallizing this compound? A: The benzylic chloride group is highly electrophilic. While the strongly electron-withdrawing para-nitro group destabilizes the benzylic carbocation (disfavoring an SN1 pathway), the molecule remains highly susceptible to SN2 solvolysis when heated in the presence of nucleophiles[1]. Heating this compound in methanol, ethanol, or water provides the activation energy necessary for the solvent to directly displace the chloride atom, irreversibly converting your target molecule into a benzylic ether or benzylic alcohol impurity.

Q: What are the optimal solvent systems for this purification? A: You must use strictly non-nucleophilic, aprotic solvent systems. A dual-solvent (solvent/anti-solvent) approach is highly recommended to maximize both purity and yield.

Solvent System Matrix
Solvent SystemBoiling Point (°C)Polarity IndexMechanistic Rationale & Suitability
Ethyl Acetate / Hexane 77 / 684.4 / 0.1Optimal. Aprotic system. EtOAc provides high solubility at elevated temperatures; hexane acts as a strong anti-solvent to force crystallization upon cooling.
Toluene / Heptane 110 / 982.4 / 0.1Excellent. Higher boiling points allow for a wider temperature gradient, ideal for highly crystalline but poorly soluble batches.
Dichloromethane / Pentane 40 / 363.1 / 0.0Suboptimal. Low boiling points restrict the thermal gradient necessary for supersaturation, leading to poor recovery.
Ethanol / Water 78 / 1005.2 / 9.0Critical Failure. Nucleophilic. Heating induces rapid SN2 solvolysis of the benzylic chloride, destroying the product[1].

Standard Operating Procedure: Dual-Solvent Recrystallization

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Primary Solvation

  • Action: Suspend the crude this compound in the minimum volume of hot Ethyl Acetate (approx. 60 °C) while stirring.

  • Causality & Validation: Ethyl acetate disrupts the intermolecular forces of the crude solid. The system is validated when the suspension transitions to a visually clear solution. Any remaining insoluble particulates at this stage are likely inorganic salts (e.g., residual catalysts from prior halogenation) and must be removed via hot gravity filtration before proceeding[2].

Step 2: Saturation Boundary Identification (Cloud Point)

  • Action: Slowly add Hexane dropwise to the hot solution until a faint, persistent turbidity is observed.

  • Causality & Validation: Hexane acts as an anti-solvent, lowering the dielectric constant of the medium. The persistent turbidity (cloud point) validates that the thermodynamic boundary of solubility has been reached at the elevated temperature.

Step 3: Clarification & Lattice Preparation

  • Action: Add 1-2 drops of hot Ethyl Acetate until the solution just clears, then remove from heat.

  • Causality & Validation: Re-establishing a clear solution ensures the system is not prematurely precipitating. This prevents the rapid crash-out of amorphous solids, which would physically entrap impurities within the matrix[3].

Step 4: Controlled Nucleation

  • Action: Allow the flask to cool undisturbed to room temperature (20 °C) over 1-2 hours, followed by an ice bath (0–5 °C) for 30 minutes.

  • Causality & Validation: Slow cooling reduces the kinetic energy of the system gradually, allowing the highly ordered, thermodynamically favored crystal lattice to form. The validation is the visual growth of distinct, geometric crystals rather than a smear or oil.

Step 5: Isolation and Washing

  • Action: Isolate via vacuum filtration and wash the filter cake with ice-cold Hexane.

  • Causality & Validation: The ice-cold anti-solvent washes away residual mother liquor containing concentrated impurities without providing enough solvation energy to redissolve the purified crystal lattice[2].

Troubleshooting Guide: Common Failure Modes

Q: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the saturation temperature of the solution exceeds the melting point of the solute mixture. Because crude this compound may have a depressed melting point due to synthetic impurities, rapid cooling causes it to phase-separate as a supercooled liquid (oil) rather than a solid.

  • Resolution: Reheat the mixture until homogenous. Add 5-10% more of the "good solvent" (Ethyl Acetate) to lower the saturation temperature below the mixture's melting point. Cool the system much more slowly, and introduce a microscopic seed crystal of pure product at the cloud point to force solid nucleation.

Q: The isolated yield is extremely low, but the purity is high. How can I recover more product? A: The solution is likely supersaturated but lacks sufficient nucleation sites, or the solvent ratio is too heavily skewed toward Ethyl Acetate.

  • Resolution: First, scratch the inner wall of the glass flask with a glass stirring rod to create micro-abrasions (nucleation sites). If crystallization still fails, evaporate 10-20% of the solvent under a gentle stream of nitrogen to increase the solute concentration, then repeat the cooling process.

Q: The purified product contains a new impurity with an NMR shift around 4.8 ppm. What happened? A: You likely used a nucleophilic solvent (like methanol or ethanol) and heated the mixture for too long. The benzylic chloride underwent solvolysis, converting the chloromethyl group (-CH₂Cl) into an ether (-CH₂OMe) or alcohol (-CH₂OH),[1].

  • Resolution: Discard the contaminated batch or subject it to re-chlorination (e.g., using SOCl₂). Switch strictly to the aprotic EtOAc/Hexane system for future recrystallizations.

Diagnostic Workflow

G Start Crude 2-Bromo-1-(chloromethyl) -4-nitrobenzene Dissolve Dissolve in hot EtOAc (Aprotic Good Solvent) Start->Dissolve AddHexane Add Hexane dropwise until cloud point Dissolve->AddHexane Cooling Cool slowly to 20°C, then 0°C AddHexane->Cooling Check Phase Observation Cooling->Check Oiling Oiling Out (Biphasic Liquid) Check->Oiling Melt > Sat Temp NoCryst No Crystals Form (Supersaturated) Check->NoCryst No Nucleation Success Pure Crystals Form (Filter & Wash) Check->Success Optimal Lattice Growth FixOiling Reheat, add EtOAc, cool slower / add seed Oiling->FixOiling FixOiling->Cooling FixNoCryst Scratch glass wall or evaporate 10% solvent NoCryst->FixNoCryst FixNoCryst->Cooling

Troubleshooting workflow for the recrystallization of this compound.

References

  • Denegri, B., Matić, M., & Vaško, M. "Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol." Tetrahedron, 2021. URL:[Link][1]

  • Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals." Butterworth-Heinemann, 6th Edition, 2009. URL:[Link][3]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. "Vogel's Textbook of Practical Organic Chemistry." Pearson, 5th Edition, 1989. URL:[Link][2]

  • Sciencemadness Wiki. "Benzyl chloride." Sciencemadness. URL:[Link]

Sources

Handling lachrymatory properties of 2-bromo-4-nitrobenzyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely reading this because your lab has been compromised by a "tear gas" event, or you are planning a synthesis involving 2-bromo-4-nitrobenzyl chloride (BNBC) and wish to avoid one.

BNBC is not just an irritant; it is a potent lachrymator and a strong alkylating agent . Its structural combination—a benzyl chloride core sensitized by an electron-withdrawing nitro group—makes the benzylic carbon highly electrophilic. Upon contact with mucous membranes, it alkylates the TRPA1 ion channels on sensory nerve endings, triggering the severe pain and lacrimation response known as "chemical nociception."

This guide moves beyond the SDS to provide a self-validating workflow for containment, neutralization, and emergency management.

Module 1: Engineering Controls & Prevention

The "Green Light" on your fume hood monitor is not enough.

The Hazard: BNBC is a solid (mp ~45-50°C). While its vapor pressure is lower than liquid benzyl chloride, micro-particulates (dust) generated during weighing are the primary cause of lab contamination. These particulates sublime or dissolve in humidity, creating localized "tear gas" zones.

Protocol 1: The "Closed-Loop" Weighing Technique

Never weigh BNBC on an open bench.

  • Pre-Weighing: Place your reaction flask and a funnel inside the fume hood.

  • Transport: Move the BNBC container to the hood. Do not open it yet.

  • The Static Trap: Solids often carry static charge. Use an antistatic gun or wipe on the spatula and flask neck to prevent dust "jumping."

  • Solvation: Once the solid is in the flask, immediately add your solvent. Solvated BNBC has significantly reduced lachrymatory potential compared to the dry dust.

Visualization: The Containment Architecture

This diagram illustrates the "Defense in Depth" strategy required for lachrymators.

Containment_Strategy Source BNBC Source (Solid/Dust) Primary Primary Barrier (Fume Hood Sash) Source->Primary Sublimation/Dust Secondary Secondary Barrier (Cold Trap -78°C) Primary->Secondary Vacuum Line Environment Lab Environment Primary->Environment Failure: Sash too high Vacuum Vacuum Pump (Exhaust) Secondary->Vacuum Trapped Vapors Vacuum->Environment Clean Exhaust

Figure 1: Critical containment workflow. Note that vacuum lines must be protected by a cold trap to prevent lachrymator exhaust into the lab.

Module 2: Decontamination & Quenching

Trusting soap and water is a safety violation. You must chemically destroy the alkylating potential.

The Chemistry: Water hydrolysis is too slow. You need a "Soft Nucleophile" to rapidly displace the chloride and form a non-volatile, water-soluble salt. The gold standard is Sodium Thiosulfate .



Protocol 2: The "Bunte Salt" Quenching Recipe

Prepare this solution before opening the BNBC bottle.

ComponentQuantityFunction
Sodium Thiosulfate 100 gThe "Killer" nucleophile.
Water 800 mLSolubilizes the thiosulfate.
Ethanol (or Isopropanol) 200 mLPhase transfer agent (helps dissolve BNBC residues).
Alkali (NaOH/KOH) ~5 gKeeps pH > 9 to prevent thiosulfate decomposition into SO2.

The "Dip and Soak" Workflow:

  • Glassware: Do not remove contaminated glassware from the hood.

  • Immersion: Submerge all spatulas, flasks, and stir bars into a bath of the Quenching Solution.

  • Validation: Let soak for 24 hours . The formation of the Bunte Salt renders the compound odorless and water-soluble.

  • Disposal: The resulting solution can usually be disposed of as non-hazardous aqueous waste (verify with your local EHS officer).

Module 3: Emergency Troubleshooting (FAQs)

Q1: I dropped a flask of BNBC solid on the floor. The lab is clearing out. What do I do?

Immediate Action:

  • Evacuate: Do not try to be a hero. The dust will irritate eyes and lungs instantly.

  • Isolate: Close the lab door. Post "DO NOT ENTER - LACHRYMATOR SPILL" signage.

  • Re-entry (PPE): You must wear a Full-Face Respirator with organic vapor/acid gas cartridges (e.g., 3M 60923) and Tyvek suit . Standard surgical masks are useless.

  • Neutralization:

    • Do NOT sweep (this creates dust).

    • Cover the spill gently with paper towels soaked in the Quenching Solution (from Module 2).

    • Let it sit for 30 minutes to penetrate and react.

    • Wipe up the wet slurry and double-bag as hazardous waste.

Q2: I’m wearing nitrile gloves, but my hands feel like they are burning.

Diagnosis: Benzyl halides can permeate standard nitrile gloves in <10 minutes. The "burning" is the alkylation of your skin's nerve endings. Corrective Action:

  • Remove Gloves: Immediately peel them off (inside out).

  • Wash: Flush with copious amounts of cold water and soap for 15 minutes. Do not use ethanol on the skin; it increases permeability and drives the toxin deeper.

  • Future Prevention: Use Silver Shield (Laminate) gloves or "Double Glove" (Nitrile inner + Laminate outer) for handling pure BNBC.

Q3: My reaction yield is low. Is the BNBC "going bad"?

Technical Insight: Benzyl halides are moisture sensitive. If your BNBC has been stored in a humid environment, it hydrolyzes to the alcohol (2-bromo-4-nitrobenzyl alcohol) and HCl. Self-Validation Test:

  • Check the bottle cap. If you see white crusts or smell acrid HCl gas upon opening, the reagent is degrading.

  • Recrystallization: If critical, recrystallize from dry hexane/CHCl3 to remove the hydrolyzed alcohol.

Module 4: Mechanistic Visualization

Why does it hurt? Understanding the biological target.

BNBC targets the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel. This channel is rich in reactive cysteine residues.[1]

Mechanism BNBC 2-Bromo-4-Nitrobenzyl Chloride (Electrophile) Reaction Alkylation Reaction (Covalent Bond) BNBC->Reaction TRPA1 TRPA1 Ion Channel (Sensory Nerve Ending) Cysteine Reactive Cysteine (-SH Group) TRPA1->Cysteine Cysteine->Reaction Signal Ca2+ Influx (Depolarization) Reaction->Signal Channel Opens Pain Pain & Lacrimation (Tears) Signal->Pain

Figure 2: The pathway of pain. BNBC permanently modifies the TRPA1 channel via alkylation, causing sustained irritation until the channel turns over.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3]

  • Bessac, B. F., & Jordt, S. E. (2008).[4] Breathtaking irritants: TRPA1 as a target for tear gas agents. Journal of Applied Toxicology.

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromo-4-nitrobenzyl chloride. (Note: Search CAS 823-19-8 for specific SDS).

  • University of California, Los Angeles (UCLA) EHS. (n.d.). SOP: Lachrymators.

Sources

Controlling side reactions in benzyl chloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center . This portal provides drug development professionals, chemical engineers, and synthetic chemists with advanced troubleshooting guides and validated protocols for the synthesis of benzyl chloride.

Benzyl chloride is a critical electrophilic building block in pharmaceutical synthesis, but its production via the homolytic chlorination of toluene is notoriously prone to side reactions. This guide dissects the kinetic and thermodynamic principles required to control selectivity, eliminate impurities, and scale safely.

I. Mechanistic Divergence in Toluene Chlorination

To successfully troubleshoot your synthesis, you must first understand the competing reaction pathways. The chlorination of toluene can proceed via two distinct mechanisms depending on the reaction environment: free-radical side-chain substitution (desired) and electrophilic aromatic substitution (undesired) [1, 6].

G Tol Toluene (Starting Material) BnCl Benzyl Chloride (Target Product) Tol->BnCl Cl• (UV/Heat) Optimal Conversion RingCl o/p-Chlorotoluene (Ring Chlorination) Tol->RingCl Cl2 + Lewis Acid (Fe) Low Temp Benzal Benzal Chloride (Over-chlorination) BnCl->Benzal Cl• (Excess Cl2) Polymer Tarry Polymers (Friedel-Crafts) BnCl->Polymer Toluene + Lewis Acid BenzoTri Benzotrichloride (Over-chlorination) Benzal->BenzoTri Cl• (Excess Cl2)

Caption: Mechanistic divergence in toluene chlorination highlighting target and side reactions.

II. Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding high levels of benzal chloride and benzotrichloride?

The Causality: You are experiencing over-chlorination . The free-radical substitution of toluene occurs in a stepwise, consecutive manner (


). As the concentration of benzyl chloride increases in the reactor, it begins competing with unreacted toluene for available chlorine radicals [3].
The Solution:  You cannot achieve 100% conversion of toluene while maintaining high selectivity for benzyl chloride. Industrial and optimized laboratory processes deliberately limit toluene conversion to ≤50%  [3, 4]. Once this threshold is reached, the reaction must be quenched, and unreacted toluene recovered via fractional distillation.

Table 1: Product Distribution vs. Degree of Chlorination (Continuous Photochlorination at 100°C)

Degree of Chlorination Unreacted Toluene (wt%) Benzyl Chloride (wt%) Benzal Chloride (wt%) Selectivity Outcome
Low (<0.3) > 70% High Minimal Excellent, but low throughput
Optimal (~0.5) 44% 47% 9% Ideal balance of yield/purity [3]

| High (>0.7) | < 30% | Decreasing | > 20% | Poor (Severe over-chlorination) |

Q2: My GC-MS shows significant o-chlorotoluene and p-chlorotoluene. How is ring chlorination occurring?

The Causality: Ring chlorination proceeds via electrophilic aromatic substitution, which is catalyzed by Lewis acids. If your reaction mixture contains trace metals—most commonly iron (Fe) leached from stainless steel reactor walls or stirring shafts—the iron reacts with HCl/Cl₂ to form


. This powerful Lewis acid shifts the reaction away from the desired radical pathway and directly chlorinates the aromatic ring [6]. Furthermore, lower temperatures and polar solvents favor this ionic pathway over the radical pathway[4].
The Solution: 
  • Reactor Material: Switch to a glass-lined, PTFE-coated, or entirely non-metallic reactor [6].

  • Temperature Control: Maintain the reaction temperature between 80°C and 100°C. Higher temperatures thermodynamically favor side-chain radical propagation over ring substitution [6].

  • Chemical Additives: If trace metals cannot be entirely eliminated, add a sequestering agent (such as an amide) to complex the metallic impurities and neutralize their catalytic activity.

Q3: The reaction mixture is turning dark and viscous, and my benzyl chloride yield is plummeting. What is happening?

The Causality: You are observing Friedel-Crafts alkylation (self-condensation). The target product, benzyl chloride, is an excellent alkylating agent. In the presence of the same Lewis acid impurities mentioned above (like


), benzyl chloride will aggressively alkylate unreacted toluene, forming methyldiphenylmethane and complex tarry polymers [6].
The Solution:  This is a catastrophic failure of the reaction environment. Immediately abort the batch, thoroughly passivate and clean the reactor to remove all iron/metal contamination, and restart using strictly anhydrous, iron-free reagents.

III. Diagnostic Workflow

Use the following logic tree to rapidly diagnose and correct out-of-specification batches during scale-up.

Workflow Start Analyze GC-MS Impurity Profile Q1 High Polychlorinated Side-Chains? Start->Q1 A1 Halt at 50% Conversion Reduce Cl2 Feed Rate Q1->A1 Yes Q2 Significant Ring Chlorination? Q1->Q2 No A2 Switch to PTFE Reactor Increase Temp to >80°C Q2->A2 Yes Q3 Viscous Tarry Residue? Q2->Q3 No A3 Eliminate Trace Iron Add Amide Sequestering Agent Q3->A3 Yes

Caption: Diagnostic troubleshooting logic for identifying and resolving benzyl chloride side reactions.

IV. Validated Experimental Protocols

To ensure reproducibility and built-in quality control, we provide two distinct protocols. Protocol A is the industrial standard adapted for the lab, utilizing physical density as a self-validating endpoint. Protocol B is a modern, metal-free alternative for highly selective, small-scale synthesis.

Protocol A: Classical UV-Initiated Side-Chain Chlorination (Batch Scale)

This protocol utilizes in-process density monitoring to prevent over-chlorination without requiring real-time chromatography.

  • Setup: Equip a 1 L glass-lined or PTFE-coated reactor with a reflux condenser, a gas sparging tube (PTFE), a thermometer, and an external UV light source (or direct sunlight). Caution: Benzyl chloride is a severe lachrymator; perform strictly in a high-flow fume hood.

  • Initiation: Charge the reactor with 500 g (5.43 mol) of anhydrous, strictly iron-free toluene. Heat the toluene to 90–100 °C [1].

  • Propagation: Activate the UV light. Slowly bubble dry

    
     gas through the sparger. You will observe a localized yellow reaction zone near the sparger where the chlorine is dissolving and reacting [3].
    
  • Self-Validating Checkpoint (Density): Toluene has a density of ~0.87 g/mL, while benzyl chloride is ~1.10 g/mL. Periodically sample the mixture and measure its density. Halt the chlorine flow exactly when the density reaches 1.048 g/mL [1]. This physical parameter guarantees you have reached the optimal ~50% conversion threshold, minimizing benzal chloride formation.

  • Purification: Slowly increase the temperature to 120–125 °C to degas residual HCl. Fractionally distill the mixture under reduced pressure to recover unreacted toluene (recycle) and isolate pure benzyl chloride (bp 179 °C)[1].

Protocol B: Visible-Light Mediated Metal-Free Synthesis (High Selectivity)

An alternative green-chemistry approach that avoids


 gas and eliminates the risk of metal-catalyzed ring chlorination[2].
  • Setup: Equip a standard borosilicate glass round-bottom flask with a magnetic stirrer and position a Blue LED light source (visible light) adjacent to the flask.

  • Reagent Preparation: Dissolve 2.0 g of toluene and 1.8 g of N,N-dichloroacetamide (acting as the mild chlorinating agent) in 10 mL of dichloromethane (DCM) [2].

  • Reaction: Stir the mixture under Blue LED irradiation at room temperature for 8 hours. The N-Cl bond undergoes homolytic cleavage to generate chlorine radicals safely and slowly, preventing runaway over-chlorination.

  • Validation & Workup: Analyze an aliquot via GC-MS or NMR. You should observe ~74% yield of benzyl chloride with virtually zero ring-chlorination byproducts [2]. Wash the organic layer with water to remove acetamide byproducts, dry over

    
    , and concentrate under vacuum.
    

V. References

  • Thieme E-Books: Product Subclass 3: Benzylic Chlorides. Science of Synthesis. Available at:

  • Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. MDPI. Available at:

  • Process Description | Photo-Chlorination of toluene. Scribd. Available at:

  • Effect of the reaction time on regioselective chlorination. RSC Advances. Available at:

  • Synthesis of 4-Chlorobenzyl Chloride from 4-Chlorotoluene: A Technical Overview. Benchchem. Available at:

  • Kinetics of Benzyl Chloride Production in a Bench Reactor Under Pressure. International Journal of Engineering (IJE). Available at:

Technical Support: Optimization of 2-Bromo-4-Nitrobenzyl Chloride Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ALK-2B4N-SOLV Status: Resolved Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

For the alkylation of nucleophiles using 2-bromo-4-nitrobenzyl chloride , the optimal solvent system is dictated by the


 mechanism . The strong electron-withdrawing nitro group at the para position destabilizes any potential carbocation, effectively shutting down 

pathways and making the benzylic carbon highly electrophilic.

Recommendation:

  • Primary Choice: Polar Aprotic solvents (DMF , DMSO , or NMP ) are superior. They solvate the counter-cation (e.g.,

    
    , 
    
    
    
    ) while leaving the nucleophile "naked" and highly reactive.
  • Green/Scale-Up Alternative: Acetone (for iodides/bromides) or Toluene/Water biphasic systems utilizing Phase Transfer Catalysis (PTC).

Solvent Selection Matrix

The following table compares solvent performance specifically for electron-deficient benzyl chlorides.

Solvent ClassRepresentative SolventsSuitabilityMechanistic ImpactRecommended For
Polar Aprotic DMF, DMSO, NMP, DMAcHigh Maximizes

rate by solvating cations but not anions.
Weak nucleophiles; High-throughput synthesis.
Polar Protic Methanol, Ethanol, WaterLow H-bonding "cages" the nucleophile, significantly reducing rate. High risk of solvolysis (ether formation).Only when nucleophile solubility is impossible elsewhere.
Non-Polar Toluene, DCM, HexaneMedium Poor solubility of inorganic bases (

). Reaction fails without PTC.
Industrial scale-up (using TBAB/TEBA catalysts).
Ketones Acetone, MEKMedium-High Good balance of polarity and volatility.Finkelstein reactions (in situ conversion to iodide).

Technical Deep Dive: Mechanism & Causality

The Electronic Landscape

The substrate contains two halides. It is critical to distinguish their reactivity:

  • Benzylic Chloride (

    
    ):  The active electrophile. The 4-nitro group withdraws electron density via resonance, making the benzylic carbon extremely positive and accelerating nucleophilic attack.
    
  • Aryl Bromide (

    
    ):  Generally inert under standard alkylation conditions (
    
    
    
    , no Pd/Ni catalyst).
Why Dominates

Unlike electron-rich benzyl halides (e.g., 4-methoxybenzyl chloride) which can stabilize a carbocation and proceed via


, the 4-nitro group destabilizes carbocation formation . Therefore, the reaction relies entirely on the nucleophile attacking the backside of the carbon-chlorine bond.
  • Solvent Effect: In protic solvents (MeOH), the nucleophile is surrounded by solvent molecules (H-bonds), creating a steric barrier.[1] In aprotic solvents (DMF), the nucleophile is exposed, lowering the activation energy for the transition state.

Visualizing the Decision Process

SolventSelection start START: Select Nucleophile nuc_type Is the Nucleophile Water Sensitive? start->nuc_type sensitive_yes Yes (e.g., NaH, hydrides) nuc_type->sensitive_yes sensitive_no No (e.g., Amines, Phenols) nuc_type->sensitive_no anhydrous Anhydrous THF or DMF (Strictly Dry) sensitive_yes->anhydrous scale Reaction Scale? sensitive_no->scale small_scale Small (<1g) scale->small_scale large_scale Large (>100g) scale->large_scale rec_dmf DMF or DMSO (Fastest Rate) small_scale->rec_dmf rec_ptc Toluene/Water + PTC (Easiest Workup) large_scale->rec_ptc

Figure 1: Decision tree for solvent selection based on nucleophile sensitivity and reaction scale.

Troubleshooting & FAQs

Q1: I am observing low conversion despite using DMF. What is wrong?

Diagnosis: The chloride is a poorer leaving group than bromide or iodide. Fix: Implement Finkelstein Conditions . Add 10-20 mol% of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction.

  • Mechanism:[1][2][3][4][5][6][7][8] The iodide displaces the chloride to form the more reactive 2-bromo-4-nitrobenzyl iodide in situ, which reacts rapidly with your nucleophile.

Q2: I see a new spot on TLC that corresponds to the alcohol (hydrolysis).

Diagnosis: Your solvent is "wet."[9] The nitro-activated benzylic position is highly susceptible to attack by water. Fix:

  • Dry DMF/DMSO over activated 4Å molecular sieves for 24 hours.

  • Flush the reaction vessel with Nitrogen or Argon.

  • Critical: If using base (

    
    ), ensure it is anhydrous. Commercial bases often absorb atmospheric water.
    
Q3: The workup is a nightmare; DMF won't remove.

Diagnosis: DMF has a high boiling point (


) and is miscible with water, causing emulsions.
Fix: 
  • The LiCl Wash: Wash your organic extract with 5% Lithium Chloride (LiCl) solution. DMF partitions into the aqueous LiCl layer much better than into pure water.

  • Switch Solvent: Use Acetonitrile (

    
    ). It is polar aprotic but has a lower boiling point (
    
    
    
    ) and is easier to remove.

Experimental Protocols

Method A: High-Speed Homogeneous Alkylation (Small Scale)

Best for: Amines, Phenols, Thiols.

  • Dissolve: 1.0 eq of 2-bromo-4-nitrobenzyl chloride in anhydrous DMF (0.2 M concentration).

  • Activate: Add 0.1 eq of KI (catalyst) and 1.5 eq of

    
      (base). Stir for 5 mins.
    
  • React: Add 1.1 eq of Nucleophile.

  • Monitor: Stir at RT. If sluggish, heat to

    
    . (Do not exceed 
    
    
    
    to avoid decomposition).
  • Workup: Dilute with EtOAc, wash 3x with 5% LiCl, dry over

    
    , and concentrate.
    
Method B: Phase Transfer Catalysis (Green/Large Scale)

Best for: Scalability and easy solvent recovery.

  • Organic Phase: Dissolve 1.0 eq of substrate in Toluene.

  • Aqueous Phase: Dissolve 2.0 eq of Base (

    
     or 
    
    
    
    ) in Water.
  • Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide).

  • React: Mix phases vigorously at

    
    .
    
  • Workup: Separate layers. The product remains in Toluene; salts stay in water.

Reaction Pathway Visualization

ReactionMechanism sub 2-bromo-4-nitrobenzyl chloride ts Transition State (Stabilized by Solvent) sub->ts DMF Solvates Cation alcohol Benzyl Alcohol (Hydrolysis) sub->alcohol If Solvent Wet nuc Nucleophile (Nu-) nuc->ts Naked Anion Attack prod Alkylated Product ts->prod cl Cl- Leaving Group ts->cl water H2O (Impurity) water->alcohol

Figure 2: Reaction pathway showing the desired


 route vs. the hydrolysis side-reaction caused by wet solvents.

References

  • BenchChem. (2025).[2][10] Technical Support Center: Solvent Effects on the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Bromo-4-nitrobenzaldehyde Safety & Properties. Retrieved from

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from

  • Organic Chemistry Portal. (2024).[3] Cooperative Catalytic Coupling of Benzyl Chlorides. Retrieved from

  • Royal Society of Chemistry. (2000). Co-solvent effects on the indirect reduction of alkyl and benzyl halides. J. Chem. Soc., Perkin Trans.[11] 2. Retrieved from

Sources

Stability of 2-bromo-1-(chloromethyl)-4-nitrobenzene under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Stability and Reactivity Under Basic Conditions

Introduction: Understanding the Reagent

2-Bromo-1-(chloromethyl)-4-nitrobenzene is a bifunctional electrophile, a valuable building block in pharmaceutical and agrochemical synthesis.[1] Its utility stems from two distinct reactive sites: a highly reactive benzylic chloride and a less reactive aryl bromide. The presence of a strong electron-withdrawing nitro group further modulates the chemistry of this molecule.[2][3] This guide provides a comprehensive troubleshooting framework for researchers using this reagent under basic conditions, focusing on predicting and controlling its stability and reaction outcomes.

Troubleshooting Common Experimental Issues

This section addresses frequent problems encountered during reactions with this compound in the presence of a base.

Problem Observed Probable Cause(s) Recommended Solutions & Rationale
Low or No Yield of Desired Product; Starting Material Consumed Reagent Degradation: Strong bases (e.g., NaOH, KOH, t-BuOK) can rapidly hydrolyze the benzylic chloride to the corresponding alcohol, 2-bromo-4-nitrobenzyl alcohol. This side reaction consumes the starting material without forming the intended product.Use a Weaker Base: Switch to milder, non-nucleophilic bases like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA). These are sufficient to deprotonate most nucleophiles (e.g., phenols, amines) without aggressively attacking the benzylic chloride.[4]
Multiple Products Detected by TLC/LC-MS 1. Competing Nucleophilic Attack: The nucleophile may be reacting at both the benzylic chloride (SN2) and the aryl bromide (SNAr) positions. 2. Hydrolysis: As above, formation of the benzyl alcohol side product. 3. Elimination: Strong, hindered bases can promote elimination to form a styrene derivative.1. Control Reaction Temperature: SN2 reactions at the benzylic position are typically faster and occur at lower temperatures. SNAr reactions often require more forcing conditions (higher temperatures).[5] Running the reaction at or below room temperature will favor substitution at the chloromethyl group. 2. Choose the Right Base: A weak, non-nucleophilic base is critical. 3. Monitor Reaction Progress: Use TLC or LC-MS to track the formation of products and consumption of starting material to avoid over-running the reaction and promoting side products.
Reaction Mixture Turns Dark/Forms Tar Decomposition/Polymerization: The highly activated nature of the molecule, especially under strong basic conditions and elevated temperatures, can lead to complex decomposition pathways or polymerization.Maintain Inert Atmosphere: Work under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions. Lower Temperature: If the reaction is exothermic, use an ice bath to maintain control. Degas Solvents: Removing dissolved oxygen from the reaction solvent can mitigate oxidative decomposition.
Aryl Bromide is Displaced Instead of Benzylic Chloride Reaction Conditions Favor SNAr: The nitro group strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), particularly at the ortho and para positions relative to it.[5][6][7] If the conditions are too harsh (strong nucleophile/base, high temperature), the SNAr pathway can compete with or even dominate the benzylic substitution.Optimize for SN2: Employ milder conditions. Use a less aggressive nucleophile if possible. Prioritize lower reaction temperatures. The energy barrier for the SN2 reaction at the benzylic carbon is generally lower than for the SNAr pathway.[3]

Frequently Asked Questions (FAQs): The Underlying Chemistry

Q1: Which halide is more reactive, the benzylic chloride or the aryl bromide?

A1: The benzylic chloride is significantly more reactive towards nucleophilic substitution under typical conditions. This heightened reactivity is due to the ability of the adjacent benzene ring to stabilize the transition state of an SN2 reaction or a potential carbocation intermediate in an SN1-type pathway.[8][9] Aryl halides, in contrast, are generally unreactive towards classical SN2 (backside attack is blocked by the ring) and SN1 (the phenyl cation is very unstable) mechanisms.

Q2: What is the role of the nitro group?

A2: The nitro group (—NO₂) is a powerful electron-withdrawing group and plays a dual role:

  • Activation of the Aryl Ring: It strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.[5][6][10] This effect is most pronounced for leaving groups positioned ortho or para to the nitro group. In this molecule, the bromide is ortho to the nitro group, making SNAr a potential competing pathway under the right conditions.[5][10]

  • Influence on the Benzylic Position: It increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, it can also slightly destabilize the electron-rich transition state of an SN2 reaction compared to an unsubstituted benzyl halide.[3]

Q3: Why is a strong base like Sodium Hydroxide (NaOH) often a poor choice?

A3: Strong, nucleophilic bases like NaOH present a dual threat. Firstly, the hydroxide ion (OH⁻) is a potent nucleophile that can directly attack the highly reactive benzylic chloride, leading to the formation of 2-bromo-4-nitrobenzyl alcohol via hydrolysis.[11] Secondly, under elevated temperatures, it can initiate the SNAr reaction, displacing the aryl bromide to form 2-(chloromethyl)-5-nitrophenol.[5] Using a non-nucleophilic base like K₂CO₃ avoids these issues.

Q4: Can the nitro group itself act as a leaving group?

A4: While less common than halide displacement, the nitro group can function as a leaving group in some SNAr reactions, especially when the aromatic ring is highly electron-deficient.[12][13] However, in this specific molecule, both the benzylic chloride and the aryl bromide are far better and more conventional leaving groups, making the displacement of the nitro group highly unlikely under standard basic conditions.

Recommended Experimental Protocol

Objective: To perform a selective nucleophilic substitution on the benzylic chloride of this compound with a generic phenol (ArOH).

Core Principle: This protocol uses mild conditions (K₂CO₃ as the base, acetone as the solvent, room temperature) to ensure selective SN2 reaction at the benzylic position while minimizing hydrolysis and SNAr side reactions.

Materials:

  • This compound (1.0 eq)

  • Phenol derivative (ArOH) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0-3.0 eq)

  • Acetone or Acetonitrile (ACS grade)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenol derivative (1.1 eq) and finely powdered potassium carbonate (2.0-3.0 eq).

  • Inerting: Seal the flask and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Solvent Addition: Add anhydrous acetone via syringe. Stir the suspension for 10-15 minutes to allow for the formation of the potassium phenoxide.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetone and add it dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Once the starting material is consumed, filter the reaction mixture to remove the K₂CO₃ and other inorganic salts.

    • Rinse the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Reaction Pathways

This diagram illustrates the primary desired reaction (SN2) and the two major competing side reactions (SNAr and Hydrolysis) when using this compound under basic conditions.

G cluster_start Reactants cluster_conditions Reaction Conditions cluster_products Potential Products Start This compound + Nucleophile (Nu⁻) + Base Mild Mild Base (K₂CO₃) Low Temp (RT) Start->Mild Favors Harsh Strong Base (NaOH) High Temp Start->Harsh Leads to Desired Desired Product (Sₙ2 Substitution) Mild->Desired SELECTIVE Harsh->Desired Possible, but non-selective Side1 Side Product 1 (SₙAr Substitution) Harsh->Side1 COMPETES Side2 Side Product 2 (Hydrolysis) Harsh->Side2 COMPETES

Caption: Decision tree for reaction outcomes based on conditions.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve common issues encountered during the experiment.

G cluster_troubleshoot Troubleshooting Steps Start Experiment Start Analyze Analyze Reaction Mixture (TLC, LC-MS) Start->Analyze Problem Problem Detected? (Low Yield, Multiple Products) Analyze->Problem Success Reaction Successful Proceed to Workup Problem->Success No CheckBase Is Base too Strong/Nucleophilic? (e.g., NaOH, MeO⁻) Problem->CheckBase Yes CheckTemp Is Temperature too High? CheckBase->CheckTemp No Sol_Base Action: Switch to Weak Base (K₂CO₃, Et₃N) CheckBase->Sol_Base Yes CheckPurity Check Starting Material Purity CheckTemp->CheckPurity No Sol_Temp Action: Lower Reaction Temperature (0°C to RT) CheckTemp->Sol_Temp Yes Sol_Purity Action: Re-purify or Source New Reagent CheckPurity->Sol_Purity Sol_Base->Start Restart Experiment Sol_Temp->Start Restart Experiment Sol_Purity->Start Restart Experiment

Caption: A systematic approach to diagnosing experimental issues.

References

  • Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene. Benchchem.
  • A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides. Benchchem.
  • Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Filo.
  • Nucleophilic Aromatic Substitution. Organic Chemistry Tutor.
  • Nitro as a leaving group in an arom
  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal.
  • 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Guidechem.
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
  • 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Chemistry Stack Exchange.
  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed.
  • Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Echemi.
  • Reactions at the Benzylic Position. Chemistry Steps.
  • 2-Bromo-4-chloro-1-nitro-benzene. Chem-Impex.
  • Selectivity of Aryl and Benzylic Bromin
  • An In-depth Technical Guide to 2-(Bromomethyl)-4-chloro-1-nitrobenzene. Benchchem.
  • The hydrolysis of 2-bromo-2-methylpropane. Unknown Source.

Sources

Troubleshooting low conversion in benzylic chlorination

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Conversion in Benzylic Chlorination

Benzylic chlorination is a fundamental transformation in drug development and organic synthesis, typically proceeding via a free-radical chain mechanism. While conceptually straightforward, achieving high conversion without over-chlorination requires precise control over initiation, propagation energetics, and reaction conditions[1]. This guide provides a mechanistic approach to troubleshooting stalled benzylic chlorinations, transitioning from legacy solvents[2], and optimizing reaction parameters to ensure robust, reproducible yields.

Visual Diagnostic: Troubleshooting Logic

TroubleshootingTree Start Issue: Low Conversion (< 50% Yield) Q1 Is the radical initiator active & sufficient? Start->Q1 Sol1 Increase AIBN/BPO loading or check UV lamp intensity Q1->Sol1 No Q2 Is the solvent compatible with radicals? Q1->Q2 Yes Sol2 Switch from alcohols/ethers to CH3CN, PhCF3, or EtOAc Q2->Sol2 No Q3 Is the substrate highly electron-deficient? Q2->Q3 Yes Sol3 Increase temp, use more reactive Cl source (SO2Cl2) Q3->Sol3 Yes Q4 Are radical scavengers (O2, BHT, H2O) present? Q3->Q4 No Sol4 Degas solvent (Ar/N2), distill reagents Q4->Sol4 Yes

Diagnostic decision tree for troubleshooting low conversion in benzylic chlorination.

Core Troubleshooting Guide (FAQs)

Q1: Why is my benzylic chlorination stalling at low conversion despite adding excess NCS or SO₂Cl₂? Expert Insight: Low conversion is rarely a stoichiometric issue; it is almost always a failure of the radical chain propagation or premature termination[3]. The concentration of active chlorine radicals (Cl•) must be sustained. Causality & Solution: Oxygen is a potent diradical that rapidly scavenges carbon-centered benzylic radicals to form unreactive peroxy species. Additionally, stabilizers in solvents (like BHT in THF or ethers) will halt the reaction. Actionable Step: Thoroughly sparge your reaction solvent with Argon or Nitrogen for 15-30 minutes prior to adding the initiator[3]. If using a chemical initiator like AIBN or Benzoyl Peroxide (BPO), ensure it has not degraded. If using photo-chlorination, verify that the UV/visible light wavelength matches the absorption profile of your chlorine source or photocatalyst[4].

Q2: I recently phased out Carbon Tetrachloride (CCl₄) due to toxicity. Could my new solvent be causing the low conversion? Expert Insight: Absolutely. CCl₄ was the gold standard for radical halogenations because it is completely inert to radical hydrogen abstraction[5]. Many modern alternative solvents are not. Causality & Solution: If you switched to a solvent with abstractable hydrogen atoms (e.g., toluene, ethers, or aliphatic hydrocarbons), the chlorine radical will abstract hydrogen from the solvent rather than your substrate, killing the conversion of your target molecule. Furthermore, solvents like methanol or ethanol act as potent radical quenchers[2]. Actionable Step: Switch to highly deactivated or radical-resistant solvents. Acetonitrile (CH₃CN), dichloromethane (CH₂Cl₂), benzotrifluoride (PhCF₃), and ethyl acetate are favored alternatives[2]. Acetonitrile is particularly effective for N-chlorosuccinimide (NCS) reactions under blue LED irradiation[4].

Q3: My substrate has strongly electron-withdrawing groups (EWGs) on the aromatic ring. Why is the reaction so slow? Expert Insight: The rate-determining step in benzylic chlorination is the Hydrogen Atom Transfer (HAT) from the benzylic position to the electrophilic chlorine radical[1]. Causality & Solution: Chlorine radicals are highly electrophilic. They prefer to abstract hydrogens from electron-rich C-H bonds. If your aromatic ring has EWGs (e.g., -NO₂, -CF₃, -CN), the electron density at the benzylic position is depleted, creating a polar mismatch in the transition state. This significantly increases the activation energy of the HAT step, leading to sluggish conversion. Furthermore, the energetic driving force for chlorine atom transfer (ClAT) from NCS is less favorable than bromine transfer from NBS[1][5]. Actionable Step: You must force the initiation and propagation. Increase the reaction temperature, use a more reactive chlorinating agent (e.g., switching from NCS to Sulfuryl Chloride, SO₂Cl₂), or increase the equivalents of the radical initiator to maintain a higher steady-state concentration of radicals.

Q4: I am observing ring-chlorinated byproducts instead of benzylic chlorination, which lowers my effective conversion. What is happening? Expert Insight: You are experiencing a mechanistic crossover from free-radical substitution to Electrophilic Aromatic Substitution (EAS)[3]. Causality & Solution: EAS is catalyzed by trace Lewis acids or Brønsted acids. If your reactor has exposed stainless steel (iron), or if there are trace metal impurities in your reagents, they can catalyze the heterolytic cleavage of the Cl-Cl bond (or NCS), generating a Cl⁺ equivalent that attacks the electron-rich aromatic ring[3]. Actionable Step: Ensure a strictly metal-free environment. Use glass-lined reactors or thoroughly acid-washed glassware. You can also add a mild, non-nucleophilic base (like solid Na₂CO₃) to scavenge trace HCl generated during the reaction, which can otherwise auto-catalyze ionic side reactions.

Data Presentation: Solvent Selection for Radical Chlorination

SolventRadical InertnessSolubilizing Power (NCS/Substrate)Suitability / Notes
CCl₄ ExcellentModerateLegacy standard. Phased out due to severe toxicity and environmental regulations[2].
Acetonitrile (CH₃CN) Very GoodExcellentHighly Favored. Excellent for photo-induced NCS chlorinations; good polarity[2][4].
Dichloromethane (CH₂Cl₂) GoodExcellentFavored. Good alternative if a chlorinated solvent is strictly required[2].
Benzotrifluoride (PhCF₃) Very GoodGoodFavored. Excellent drop-in replacement for CCl₄ with similar boiling point and inertness[2].
Ethyl Acetate ModerateGoodAcceptable. Can undergo competitive abstraction if the substrate is very unreactive, but generally safe[2].
Alcohols (MeOH, EtOH) PoorExcellentAvoid. Act as potent radical quenchers, halting the chain mechanism[2].

Mechanistic Pathway

Mechanism Init Initiation: NCS + hν / Heat → Cl• + Succinimidyl• Prop1 Propagation 1 (HAT): Ar-CH3 + Cl• → Ar-CH2• + HCl Init->Prop1 Cl• enters chain Prop2 Propagation 2 (ClAT): Ar-CH2• + NCS → Ar-CH2Cl + Succinimidyl• Prop1->Prop2 Benzylic Radical Prop2->Prop1 Cl• / Succinimidyl• regenerated Term Termination: Radical Recombination (e.g., 2 Cl• → Cl2) Prop2->Term Radical quenching

The radical chain mechanism of benzylic chlorination showing HAT and ClAT propagation steps.

Experimental Protocol: Robust Benzylic Chlorination using NCS in Acetonitrile

This self-validating protocol utilizes Acetonitrile as a green alternative to CCl₄ and employs photo-initiation to ensure a high steady-state concentration of radicals, overcoming typical low-conversion hurdles[4].

Materials:

  • Substrate (e.g., substituted toluene derivative): 1.0 equivalent

  • N-Chlorosuccinimide (NCS): 1.1 equivalents (Ensure fresh, white powder. Yellowing indicates degradation).

  • Solvent: Anhydrous Acetonitrile (CH₃CN), degassed.

  • Equipment: Schlenk flask, blue LED light source (λmax ≈ 455 nm) or standard UV photoreactor.

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a flame-dried Schlenk flask with the substrate (1.0 eq) and anhydrous CH₃CN (to achieve a 0.1 M - 0.2 M concentration). Sparging the solvent with Argon for 15 minutes is critical to remove dissolved oxygen, which acts as a radical inhibitor[3].

  • Reagent Addition: Add NCS (1.1 eq) to the reaction mixture under a positive flow of Argon. Self-Validation Check: NCS should be mostly insoluble initially but will dissolve as the reaction progresses and succinimide is formed.

  • Initiation: Seal the flask under Argon. Position the blue LED light source approximately 2-5 cm from the flask. Turn on the irradiation and stir vigorously at room temperature[4].

  • Reaction Monitoring: Monitor the reaction via GC-MS or TLC every 2 hours. The use of light provides continuous initiation, preventing the reaction from stalling.

  • Workup: Once complete conversion is achieved, turn off the light. Concentrate the mixture under reduced pressure to remove CH₃CN. Triturate the residue with a non-polar solvent (e.g., hexane or diethyl ether) to precipitate the succinimide byproduct. Filter the mixture.

  • Purification: Wash the organic filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude benzylic chloride. Purify via flash chromatography or distillation if necessary.

References

  • Title: Specific Solvent Issues with Chlorination Source: acsgcipr.org URL: [Link]

  • Title: Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles Source: PMC - NIH URL: [Link]

  • Title: Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light Source: mdpi.com URL: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-bromo-1-(chloromethyl)-4-nitrobenzene

[1][2]

CAS: 58966-26-0 | Formula: C7H5BrClNO2 | MW: 250.48 g/mol [1][2]

Executive Summary
  • Target Signal: The diagnostic benzylic methylene (-CH₂Cl) singlet appears at 4.75 – 4.85 ppm in CDCl₃.[1][2]

  • Key Differentiator: Complete disappearance of the starting material's methyl singlet (~2.50 ppm) confirms reaction completion.[1]

  • Preferred Solvent: Chloroform-d (CDCl₃) .[1][2] Avoid DMSO-d₆ for long-term storage due to potential solvolysis or Kornblum oxidation risks associated with reactive benzyl chlorides.

Structural Assignment & Theoretical Data

The 1H NMR spectrum exhibits a classic 1,2,4-trisubstituted benzene pattern.[1] The presence of the electron-withdrawing nitro group (para to the methylene) and the bromine atom (ortho to the methylene) significantly deshields the aromatic protons.[1]

Predicted Spectral Data (400 MHz, CDCl₃)
Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
H-3 8.45 – 8.50 Doublet (d)1H

Most Deshielded. Located between two strong EWGs (-NO₂ and -Br).[1] Meta-coupled to H-5.
H-5 8.15 – 8.25 Doublet of Doublets (dd)1H

,

Ortho to -NO₂.[1] Shows large ortho-coupling to H-6 and small meta-coupling to H-3.[2]
H-6 7.65 – 7.75 Doublet (d)1H

Ortho to the chloromethyl group.[1] Less deshielded than H-3/H-5.[2]
-CH₂Cl 4.75 – 4.85 Singlet (s)2HDiagnostic Peak. Significantly downfield from methyl precursors due to Cl electronegativity and ring EWGs.[1][2]

Note on Couplings: The


 values are characteristic of aromatic systems: Ortho (

Hz) and Meta (

Hz).[1] Para coupling is typically not resolved (

Hz).[1][2]
Comparative Analysis: Product vs. Impurities

In drug development, validating the absence of the starting material and hydrolysis byproducts is as critical as confirming the product itself.

A. Reaction Monitoring: Product vs. Starting Material

The synthesis typically involves the radical bromination of 2-bromo-4-nitrotoluene .[1][2]

  • Starting Material (2-bromo-4-nitrotoluene):

    • Diagnostic Signal: Methyl group (-CH₃) appears as a singlet at ~2.50 ppm .[1][2]

    • Aromatic Region: H-6 is typically more upfield (~7.4 ppm) compared to the product.[1]

  • Transformation Marker:

    • Monitor the disappearance of the 2.50 ppm singlet .

    • Monitor the appearance of the 4.80 ppm singlet (-CH₂Cl) .

    • Caution: If the reaction uses NBS/radical conditions, ensure differentiation from the benzyl bromide analog (if Br₂ source is used), which appears slightly upfield (~4.60 ppm).[1]

B. Purity Assessment: Product vs. Hydrolysis Impurity

Benzyl chlorides are moisture-sensitive.[1][2] Hydrolysis yields 2-bromo-4-nitrobenzyl alcohol .[1]

  • Impurity Signal (Alcohol): The benzylic methylene (-CH₂OH) typically shifts to 4.60 – 4.70 ppm (often broader).[1]

  • Exchangeable Proton: A broad singlet (-OH) may appear between 2.0 – 5.0 ppm (concentration dependent), which disappears upon D₂O shake.[1]

Comparison Table
CompoundDiagnostic Signal (-CH₂- / -CH₃)Shift (ppm)Multiplicity
Target (Benzyl Chloride) -CH₂Cl4.75 – 4.85 Singlet
Starting Material (Toluene) -CH₃2.45 – 2.55 Singlet
Impurity (Benzyl Alcohol) -CH₂OH4.60 – 4.70 Singlet (often broad)
Experimental Protocol

To ensure high-resolution data and prevent degradation during analysis, follow this protocol.

Materials:

  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS (Tetramethylsilane) as internal standard.[1] Note: Ensure CDCl₃ is stored over molecular sieves or K₂CO₃ to remove acidity, which can degrade the product.[1]

  • Tube: 5mm High-Precision NMR Tube.

Workflow:

  • Sample Preparation: Weigh 10–15 mg of the solid product into a clean vial.

  • Dissolution: Add 0.6 mL of CDCl₃. Vortex gently until fully dissolved.[1]

  • Filtration (Critical): If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.[1] Suspended solids cause line broadening.[1]

  • Acquisition:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (d1): 1.0 – 2.0 seconds (sufficient for protons).[1][2]

    • Scans (ns): 16 (usually sufficient).

  • Processing:

    • Reference the spectrum to TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).[1]

    • Phase and baseline correct manually for accurate integration of the aromatic region.

Structural Validation Logic (Visualization)

The following diagram illustrates the logical flow for assigning the spectrum and confirming identity.

NMR_Analysiscluster_legendLegendStartAcquire 1H NMR Spectrum(CDCl3)CheckAliphaticCheck Aliphatic Region(2.0 - 5.0 ppm)Start->CheckAliphaticHasMethylPeak at ~2.5 ppm?CheckAliphatic->HasMethylYesYesHasMethyl->YesYesNoNoHasMethyl->NoNoHasMethyleneSinglet at ~4.8 ppm?HasMethylene->YesYesHasMethylene->NoNoSM_PresentImpurity: Starting Material(2-bromo-4-nitrotoluene)Product_IDTarget Structure Confirmed(-CH2Cl present)Alcohol_ImpurityImpurity: Hydrolysis Product(Check ~4.6 ppm)CheckAromaticAnalyze Aromatic Region(7.5 - 8.5 ppm)CouplingCheckVerify Coupling Pattern(1,2,4-Trisubstituted)CheckAromatic->CouplingCheckCouplingCheck->Product_IDMatches (d, dd, d)Yes->SM_PresentYes->CheckAromaticNo->HasMethyleneNo->Alcohol_ImpuritykeyBlue: Start | Yellow: Decision | Green: Pass | Red: Fail

Caption: Decision tree for validating this compound identity and purity via 1H NMR.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735549, 2-Bromo-1-chloro-4-nitrobenzene. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

A Comparative Guide to the Reactivity of 2-Bromo-4-nitrobenzyl Chloride and its Bromide Analog

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Benzylic halides are a cornerstone of organic synthesis, valued for their versatility in forming new carbon-carbon and carbon-heteroatom bonds. However, the reactivity of these compounds is not uniform and is intricately governed by the nature of the leaving group and the electronic landscape of the aromatic ring. This guide provides an in-depth comparison of the reactivity of two closely related but distinct benzylic halides: 2-bromo-4-nitrobenzyl chloride and its bromide analog, 2-bromo-4-nitrobenzyl bromide. By delving into the fundamental principles of nucleophilic substitution and leveraging supporting data from analogous systems, this document aims to equip the reader with the knowledge to make informed decisions in their synthetic endeavors.

The Decisive Role of the Leaving Group and Electronic Effects in Benzylic Reactivity

The reactivity of benzylic halides in nucleophilic substitution reactions is primarily dictated by two key factors: the ability of the leaving group to depart and the stability of the transition state or intermediate. These reactions typically proceed through one of two primary mechanisms: the unimolecular S(_N)1 pathway, which involves a carbocation intermediate, or the bimolecular S(_N)2 pathway, which proceeds through a concerted transition state.[1]

The presence of two strong electron-withdrawing groups, a bromine atom at the 2-position and a nitro group at the 4-position, significantly influences the electronic character of the benzylic carbon. The nitro group, in particular, exerts a powerful deactivating effect on the aromatic ring through both inductive and resonance effects.[2] This deactivation has a profound impact on the viability of the S(N)1 pathway. The formation of a benzylic carbocation is substantially destabilized by the electron-withdrawing nature of the nitro group, which would intensify the positive charge on the intermediate. Consequently, for primary benzylic halides like those under discussion, the S(N)1 mechanism is highly unfavorable, and the S(_N)2 pathway is the predominant route for nucleophilic substitution.

In an S(N)2 reaction, the nucleophile attacks the electrophilic benzylic carbon in a single, concerted step, leading to the displacement of the leaving group. The rate of this reaction is therefore highly sensitive to the nature of the leaving group. A better leaving group is one that is a weaker base and can better stabilize the negative charge it acquires upon departure.

Comparing Chloride and Bromide as Leaving Groups

The relative reactivity of alkyl chlorides and bromides in nucleophilic substitution reactions is a well-established principle in organic chemistry. Bromide is a better leaving group than chloride. This is due to a combination of factors:

  • Polarizability: The larger electron cloud of the bromide ion is more polarizable than that of the chloride ion, which helps to stabilize the developing negative charge in the S(_N)2 transition state.

  • Bond Strength: The carbon-bromine bond is weaker than the carbon-chlorine bond, requiring less energy to break during the substitution reaction.

  • Basicity: Bromide is a weaker base than chloride, making it more willing to depart with the electron pair.

This fundamental difference in leaving group ability directly translates to a higher reaction rate for the bromide analog. Studies on the solvolysis of various alkyl halides have consistently shown that the change in reaction rate when replacing a chloride with a bromide is almost entirely due to a change in the activation energy of the reaction, for both S(_N)1 and S(_N)2 mechanisms.[3]

Quantitative Reactivity Comparison

The following table summarizes the key properties of the two compounds and provides an estimated relative reactivity for a typical S(_N)2 reaction, such as the Finkelstein reaction with sodium iodide in acetone.[4]

Feature2-Bromo-4-nitrobenzyl Chloride2-Bromo-4-nitrobenzyl Bromide
Molecular Formula C(_7)H(_5)BrClNO(_2)C(_7)H(_5)Br(_2)NO(_2)
Molecular Weight 250.48 g/mol 294.93 g/mol
Leaving Group Chloride (Cl(^-))Bromide (Br(^-))
C-X Bond Strength StrongerWeaker
Leaving Group Ability GoodExcellent
Predominant Mechanism S(_N)2S(_N)2
Estimated Relative Rate 1>10

Note: The estimated relative rate is an approximation based on typical leaving group effects observed in S(_N)2 reactions of benzylic halides. The actual value may vary depending on the specific nucleophile, solvent, and temperature.

The bromide analog is predicted to be significantly more reactive, likely by at least an order of magnitude, in S(_N)2 reactions. This enhanced reactivity can be a considerable advantage in synthetic planning, potentially allowing for milder reaction conditions, shorter reaction times, and higher yields.

Mechanistic Insights

The S(N)2 reaction mechanism for both compounds involves the backside attack of a nucleophile on the benzylic carbon, proceeding through a trigonal bipyramidal transition state. The electron-withdrawing nitro and bromo substituents, while destabilizing for an S(_N)1 carbocation, increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. However, the overall rate is still generally slower than that of unsubstituted benzyl halides due to the destabilization of the electron-rich transition state by these same electron-withdrawing groups.

Caption: Generalized SN2 mechanism for the reaction of a nucleophile with 2-bromo-4-nitrobenzyl halide.

Experimental Protocol for Comparative Kinetic Analysis

To empirically determine the relative reactivity of 2-bromo-4-nitrobenzyl chloride and its bromide analog, a comparative kinetic study can be performed. The Finkelstein reaction, which involves the substitution of a halide with iodide in an acetone solvent, is a classic and effective method for this purpose. The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide.[5]

Objective: To determine the relative second-order rate constants for the reaction of 2-bromo-4-nitrobenzyl chloride and 2-bromo-4-nitrobenzyl bromide with sodium iodide in acetone.

Materials:

  • 2-bromo-4-nitrobenzyl chloride

  • 2-bromo-4-nitrobenzyl bromide

  • Sodium iodide, anhydrous

  • Acetone, anhydrous

  • Volumetric flasks (10 mL, 50 mL)

  • Pipettes

  • Reaction vials with magnetic stir bars

  • Constant temperature bath

  • HPLC or GC-MS for monitoring reaction progress

  • Internal standard (e.g., naphthalene)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.

    • Prepare 0.05 M solutions of 2-bromo-4-nitrobenzyl chloride and 2-bromo-4-nitrobenzyl bromide in anhydrous acetone, each containing a known concentration of an internal standard.

  • Reaction Setup:

    • In separate reaction vials, place equal volumes of the sodium iodide solution and bring them to a constant temperature (e.g., 25°C) in a water bath.

    • Initiate the reactions by adding an equal volume of the respective benzylic halide stock solution to each vial simultaneously. Start a timer immediately.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., a mixture of water and ethyl acetate).

    • Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the remaining starting material relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the benzylic halide (ln[RX]) versus time for each reaction.

    • For a second-order reaction under pseudo-first-order conditions (with a large excess of sodium iodide), the plot should be linear. The slope of the line will be equal to the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k(_2)) can be calculated by dividing k' by the concentration of sodium iodide.

    • Compare the k(_2) values for the chloride and bromide to determine their relative reactivity.

Experimental_Workflow prep Prepare Stock Solutions (NaI, Substrates with IS) setup Equilibrate NaI Solutions in Constant Temp. Bath prep->setup initiate Initiate Reactions by Adding Substrate Solutions setup->initiate monitor Withdraw Aliquots at Regular Time Intervals initiate->monitor quench Quench Aliquots monitor->quench analyze Analyze by HPLC or GC-MS quench->analyze plot Plot ln[RX] vs. Time analyze->plot calculate Calculate Rate Constants (k) plot->calculate compare Compare Reactivity (k_bromide / k_chloride) calculate->compare

Caption: Experimental workflow for the comparative kinetic analysis.

Conclusion

In the comparison between 2-bromo-4-nitrobenzyl chloride and its bromide analog, the fundamental principles of organic chemistry provide a clear prediction of their relative reactivity. The superior leaving group ability of bromide over chloride dictates that 2-bromo-4-nitrobenzyl bromide will be the more reactive substrate in nucleophilic substitution reactions . This enhanced reactivity is a critical consideration for synthetic chemists, as it can lead to more efficient and practical synthetic routes. While both compounds are subject to the deactivating influence of the electron-withdrawing substituents, which favors an S(_N)2 mechanism, the choice of the bromide analog can offer significant advantages in terms of reaction rates and conditions. The experimental protocol provided offers a robust method for quantifying this reactivity difference, enabling researchers to make data-driven decisions in their synthetic projects.

References

  • Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry (3rd ed.). Harper & Row.
  • Carroll, F. A. (2010). Perspectives on Structure and Mechanism in Organic Chemistry (2nd ed.). Wiley.
  • Wikipedia. (n.d.). Finkelstein reaction. [Link]

  • Rajdhani College. (n.d.). Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary. [Link]

  • Study Mind. (2022, April 19). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). [Link]

  • Khan Academy. (2022, August 18). Effect of an electron withdrawing group in a benzyl cation [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Durham e-Theses. (2014, March 14). Arrhenius parameters in the solvolysis of alkyl chlorides and bromides. [Link]

  • Park, K.-H., Rhu, C., & Kevill, D. N. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4033. [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Durham e-Theses. (2014, March 14). Arrhenius parameters in the solvolysis of alkyl chlorides and bromides. [Link]

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A Senior Application Scientist's Guide to Differentiating Nitro and Chloromethyl Groups with IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1][2] This guide provides an in-depth comparison of the characteristic IR spectral features of two crucial functional groups: the nitro (-NO₂) group, prevalent in explosives and pharmaceuticals, and the chloromethyl (-CH₂Cl) group, a common reactive intermediate in organic synthesis. Understanding their distinct vibrational signatures is essential for reaction monitoring, quality control, and structural elucidation.

The Foundation: Molecular Vibrations and IR Absorption

Infrared spectroscopy operates on a simple yet powerful principle: covalent bonds within a molecule are not static. They vibrate continuously, undergoing stretching (changes in bond length) and bending (changes in bond angle) motions at specific, quantized frequencies.[3][4] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match these natural vibrational modes, resulting in an IR spectrum.[5] This spectrum is a plot of light transmittance against wavenumber (cm⁻¹), where absorption bands (peaks) correspond to specific molecular vibrations. The region from approximately 4000 to 1500 cm⁻¹ is known as the functional group region , where peaks are characteristic of specific bonds (e.g., O-H, C=O, N-O).[6][7] The more complex region below 1500 cm⁻¹ is the fingerprint region , which arises from complex vibrations of the entire molecule.[6]

Part 1: The Spectroscopic Signature of the Nitro (-NO₂) Group

The nitro group is one of the most readily identifiable functional groups in IR spectroscopy. Its unique electronic structure, featuring two equivalent nitrogen-oxygen bonds, gives rise to two exceptionally strong and characteristic absorption bands.[8]

Key Vibrational Modes of the Nitro Group
  • Asymmetric Stretch (ν_as): This is a very strong absorption resulting from the two N-O bonds stretching out of phase. For aromatic nitro compounds, this band typically appears in the 1550-1475 cm⁻¹ region.[8][9] In aliphatic nitro compounds (nitroalkanes), the frequency is slightly higher, near 1550 cm⁻¹ .[10]

  • Symmetric Stretch (ν_s): This is another strong absorption corresponding to the in-phase stretching of the N-O bonds. It is found in the 1360-1290 cm⁻¹ range for aromatic nitro compounds and around 1365 cm⁻¹ for nitroalkanes.[8][9][10]

The remarkable intensity of these two bands is a direct consequence of the large change in dipole moment that occurs during these vibrations, owing to the high polarity of the N-O bonds.[8][11]

Causality: The Influence of Molecular Environment

The precise position of the nitro group peaks is sensitive to its electronic environment.

  • Conjugation: When a nitro group is attached to an aromatic ring, conjugation delocalizes electron density, slightly weakening the N-O bonds. This shifts both the asymmetric and symmetric stretching frequencies to lower wavenumbers (a "red shift") compared to their aliphatic counterparts.[8][10][12]

  • Substituent Effects: Other substituents on an aromatic ring can further modulate these frequencies. Electron-donating groups (e.g., -OCH₃) enhance conjugation and shift the peaks to even lower wavenumbers, while electron-withdrawing groups have the opposite effect.[8]

Caption: Key vibrational modes of the nitro functional group.

Part 2: The Spectroscopic Signature of the Chloromethyl (-CH₂Cl) Group

The chloromethyl group, while less dramatic in its IR presentation than the nitro group, possesses distinct features that allow for its identification. Its most characteristic vibrations involve the carbon-chlorine bond and the attached methylene (CH₂) unit.

Key Vibrational Modes of the Chloromethyl Group
  • C-Cl Stretch (ν(C-Cl)): The most diagnostic peak for this group is the C-Cl stretching vibration. Due to the relatively heavy mass of the chlorine atom and the single bond strength, this absorption occurs in the fingerprint region, typically in the range of 800-600 cm⁻¹ .[6] The band is usually of medium to strong intensity. Its location within the congested fingerprint region can sometimes complicate unambiguous assignment.

  • CH₂ Scissoring (Bending): This vibration involves the two C-H bonds moving toward and away from each other. It gives rise to a medium-intensity peak around 1470-1450 cm⁻¹ .[13] While present, this peak can overlap with CH₂ scissoring vibrations from other parts of the molecule.

  • CH₂ Wagging: This out-of-plane bending vibration is often observed in the 1300-1150 cm⁻¹ range and can be a useful secondary indicator, particularly in simpler molecules.

The C-Cl stretch is the most reliable indicator, although its position in the fingerprint region necessitates careful analysis of the entire spectrum to avoid misinterpretation.

Caption: Key vibrational modes of the chloromethyl functional group.

Part 3: Comparative Data Summary

The most effective way to distinguish these two functional groups is to compare their high-intensity, characteristic peaks side-by-side.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)IntensityKey Differentiating Notes
Nitro (-NO₂) Group Asymmetric Stretch (ν_as)1550 - 1475Strong Two distinct, very strong bands in the functional group region. Unmistakable signature.
Symmetric Stretch (ν_s)1360 - 1290Strong Paired with the asymmetric stretch, this confirms the nitro group's presence.[8][9][11]
Chloromethyl (-CH₂Cl) Group C-Cl Stretch (ν)800 - 600Medium to StrongThe most characteristic peak, but located in the complex fingerprint region.[6]
CH₂ Scissoring (δ)1470 - 1450MediumCan overlap with other alkyl CH₂ groups in the molecule.[13]

Part 4: Experimental Protocol for High-Fidelity Spectrum Acquisition

To ensure trustworthy and reproducible data, a validated experimental protocol is essential. Attenuated Total Reflectance (ATR) FTIR spectroscopy is the modern standard for most research applications due to its minimal sample preparation and versatility for both liquids and solids.[14][15][16][17]

Step-by-Step ATR-FTIR Methodology
  • Instrument Preparation: Power on the FTIR spectrometer and allow the infrared source and laser to stabilize for at least 15-30 minutes. This ensures thermal equilibrium and a stable baseline.

  • ATR Crystal Cleaning: The causality behind this step is paramount for data integrity. The ATR crystal surface must be impeccably clean. Wipe the crystal (commonly diamond or zinc selenide) with a solvent-moistened, lint-free swab (e.g., using isopropanol or acetone) and allow it to dry completely. Any residue from previous samples will appear in subsequent spectra.

  • Background Spectrum Acquisition: With the clean, dry crystal, collect a background spectrum. This is a self-validating step. The background scan measures the absorbance of the ambient atmosphere (CO₂ and water vapor) and the instrument's optical bench.[18] The spectrometer software automatically subtracts this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.

  • Sample Application:

    • Liquids: Place a single drop of the liquid onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • Solids: Place a small amount of the solid powder onto the crystal. Use the instrument's built-in pressure clamp to apply consistent pressure, ensuring intimate contact between the solid and the crystal surface.[16][18] Poor contact is a common source of low-quality, noisy spectra.

  • Sample Spectrum Collection: Initiate the scan. A typical setting is 16 to 32 scans at a resolution of 4 cm⁻¹. Averaging multiple scans significantly improves the signal-to-noise ratio, leading to a higher-quality spectrum.

  • Post-Acquisition Cleanup: Once the spectrum is collected, clean the sample from the ATR crystal using the same procedure as in Step 2 to prepare the instrument for the next user.

ATR_FTIR_Workflow A 1. Instrument Stabilization B 2. Clean ATR Crystal A->B C 3. Acquire Background Spectrum (Subtracts air/instrument signals) B->C D 4. Apply Sample to Crystal (Ensure good contact) C->D E 5. Acquire Sample Spectrum (Signal averaging improves quality) D->E F 6. Clean Crystal Post-Analysis E->F G Final Spectrum (Ready for Interpretation) E->G

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 2-Bromo-4-nitrobenzyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The purity of starting materials and intermediates is a cornerstone of pharmaceutical development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-4-nitrobenzyl chloride is a key building block in the synthesis of various pharmaceutical compounds. Its purity must be rigorously controlled to prevent the incorporation of undesirable impurities into the final drug substance. This guide provides an in-depth, scientifically grounded approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-bromo-4-nitrobenzyl chloride. We will compare a systematically optimized method with a more rudimentary, non-optimized approach to highlight the critical impact of methodical development on analytical performance. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical methods for reactive intermediates.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

2-Bromo-4-nitrobenzyl chloride is a halogenated nitroaromatic compound, a class of molecules often used in organic synthesis.[1] The reactive nature of the benzylic chloride and the electron-withdrawing effects of the nitro and bromo groups make it a versatile reagent but also susceptible to degradation and the formation of impurities. Potential impurities could arise from the synthesis process (e.g., isomers, starting materials) or degradation (e.g., hydrolysis products). A reliable analytical method is therefore essential to ensure the quality of this intermediate.[2][3]

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[4] A well-developed HPLC method should be stability-indicating, meaning it can separate the main compound from its potential degradation products and process-related impurities.[5][6] This guide will walk through the logical steps of developing such a method, from initial column and mobile phase selection to fine-tuning for optimal performance.

Foundational Principles of HPLC Method Development

The development of a successful HPLC method is a systematic process guided by the physicochemical properties of the analyte and the principles of chromatography. For 2-bromo-4-nitrobenzyl chloride, a moderately polar compound, reversed-phase HPLC is the most suitable starting point.[7][8] In this mode, a non-polar stationary phase is used with a polar mobile phase, and analytes are separated based on their hydrophobicity.[9]

Analyte Characterization

A thorough understanding of the analyte is paramount. 2-Bromo-4-nitrobenzyl chloride is a crystalline solid soluble in common organic solvents like acetonitrile and methanol.[10] Its aromatic structure and nitro group suggest strong UV absorbance, making UV detection a suitable choice.

The Logic of Column Selection

The choice of the stationary phase is the most critical factor influencing chromatographic selectivity.[11] For a compound of moderate polarity like 2-bromo-4-nitrobenzyl chloride, a C18 column is a robust and conventional starting point due to its strong hydrophobic interactions.[9] Phenyl-based stationary phases can also be considered, as they offer alternative selectivity for aromatic compounds through π-π interactions.[11][12]

Mobile Phase Strategy

The mobile phase composition dictates the retention and elution of the analyte.[13] A mixture of water (or an aqueous buffer) and an organic modifier (typically acetonitrile or methanol) is standard for reversed-phase HPLC.[14] Acetonitrile is often preferred for its lower viscosity and UV transparency at low wavelengths.[13] The ratio of water to organic modifier is adjusted to achieve optimal retention and resolution.

Comparative Method Development: A Tale of Two Approaches

To illustrate the importance of systematic method development, we will compare two hypothetical methods:

  • Method A (Non-Optimized): A rapid, isocratic method developed with minimal optimization.

  • Method B (Optimized): A gradient, stability-indicating method developed through a systematic, science-led approach.

Method A: The Non-Optimized Isocratic Approach

An isocratic method, where the mobile phase composition remains constant, is simpler and often faster.[15] However, it may lack the resolving power for complex samples containing impurities with a wide range of polarities.

Experimental Protocol for Method A:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL of 2-bromo-4-nitrobenzyl chloride in acetonitrile.

Method B: The Optimized Gradient Approach

A gradient method, where the mobile phase composition changes during the run, is generally superior for separating compounds with varying polarities.[16] The development of this method involves a more rigorous, multi-step process.

Workflow for Optimized Method Development:

cluster_0 Initial Scouting & Feasibility cluster_1 Systematic Optimization cluster_2 Specificity & Stability Indication A Analyte Characterization (Solubility, UV Spectra) B Column & Mobile Phase Screening (C18, Phenyl; ACN, MeOH) A->B Informs C Gradient Profile Optimization (Scouting Gradient) B->C D Flow Rate & Temperature Adjustment C->D E Wavelength Selection D->E F Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) E->F G Peak Purity Analysis F->G H Optimized HPLC Method G->H Final Method

Figure 1: Workflow for the systematic development of an optimized HPLC method.

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies are essential as per ICH guidelines.[2][17][18] The sample is subjected to stress conditions to intentionally generate degradation products.[5]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 4 hours.[5]

  • Base Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Heat at 60°C for 2 hours.[5]

  • Oxidative Degradation: Dissolve the sample in a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours.[5]

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Final Optimized HPLC Method (Method B):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 265 nm (λmax of 2-bromo-4-nitrobenzyl chloride).

  • Injection Volume: 10 µL.

  • Sample Preparation: 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

Performance Comparison and Data Analysis

The superiority of the optimized gradient method becomes evident when comparing the chromatographic data from both methods, particularly with a stressed sample (e.g., base-hydrolyzed).

ParameterMethod A (Non-Optimized)Method B (Optimized)Rationale for Superiority of Method B
Resolution (Rs) between Main Peak and Closest Impurity 1.2> 2.0A resolution of >1.5 is generally required for baseline separation.[19] Method B clearly resolves all degradation products.
Tailing Factor (Tf) for Main Peak 1.81.1A tailing factor closer to 1 indicates better peak symmetry and column efficiency.[19]
Theoretical Plates (N) ~4,500~12,000Higher theoretical plates indicate greater separation efficiency.[7]
Analysis Time 10 min30 minWhile longer, the extended runtime of Method B is necessary to resolve all impurities effectively.
Stability-Indicating Capability NoYesMethod B successfully separates the main peak from all degradation products generated during forced degradation studies.

Chromatographic Comparison:

  • Method A: In the isocratic run, early-eluting polar impurities may co-elute with the solvent front, while closely related non-polar impurities may not be fully resolved from the main peak. The main peak itself is likely to be broad and tailing.

  • Method B: The gradient elution allows for the effective separation of a wider range of impurities. The initial lower organic content of the mobile phase retains and resolves polar impurities, while the subsequent increase in organic strength efficiently elutes the main compound and any non-polar impurities, all with good peak shape.

Method Validation According to ICH Guidelines

Once developed, the optimized method (Method B) must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][20][21]

Validation Parameters:

  • Specificity: Demonstrated by the forced degradation studies, showing no interference from impurities or degradants at the analyte's retention time.[21]

  • Linearity: A linear relationship between concentration and peak area over a defined range (e.g., LOQ to 150% of the target concentration), with a correlation coefficient (R²) of ≥ 0.999.[22]

  • Accuracy: Determined by spiking a known amount of pure standard into a sample matrix and calculating the percent recovery (typically 98.0% to 102.0%).[22]

  • Precision (Repeatability and Intermediate Precision): The relative standard deviation (RSD) of multiple measurements should be ≤ 2.0%.[22]

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentrations that can be reliably quantified and detected, respectively.

  • Robustness: The method's performance should remain unaffected by small, deliberate variations in parameters like flow rate, column temperature, and mobile phase composition.[22]

Conclusion: The Value of a Scientifically Driven Approach

This guide demonstrates that a systematic and scientifically grounded approach to HPLC method development is indispensable for the reliable purity assessment of critical pharmaceutical intermediates like 2-bromo-4-nitrobenzyl chloride. While a non-optimized isocratic method may offer a faster analysis, it compromises accuracy and reliability by failing to adequately resolve potential impurities.[16] The optimized, stability-indicating gradient method, though more complex to develop, provides the necessary resolution, sensitivity, and robustness to ensure the quality and consistency of the intermediate, ultimately contributing to the safety and efficacy of the final drug product. For professionals in drug development, investing the time in rigorous method development and validation is not just a regulatory requirement but a fundamental aspect of good science.

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A Senior Application Scientist's Guide to Distinguishing 2-bromo-4-nitrobenzyl chloride from its Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical development and fine chemical synthesis, the precise structural characterization of intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Substituted benzyl halides, such as 2-bromo-4-nitrobenzyl chloride, are versatile building blocks, but their synthesis can often yield a mixture of regioisomers—molecules with the same chemical formula but different arrangements of substituents on the aromatic ring. Distinguishing the target molecule from these closely related impurities is a critical analytical challenge. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental principles, to unequivocally identify 2-bromo-4-nitrobenzyl chloride and differentiate it from its potential regioisomers.

The Challenge of Regioisomeric Differentiation

Regioisomers, such as 2-bromo-4-nitrobenzyl chloride and its counterparts like 4-bromo-2-nitrobenzyl chloride or 2-bromo-5-nitrobenzyl chloride, possess identical mass and similar physical properties, often making their separation and identification non-trivial. The key to distinguishing them lies in exploiting the subtle differences in their electronic and spatial environments created by the specific placement of the bromo, nitro, and chloromethyl groups. These differences manifest in their spectroscopic and chromatographic behaviors.

This guide will focus on three primary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The gold standard for structural elucidation.

  • Mass Spectrometry (MS) : A powerful tool for determining molecular weight and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC) : A premier technique for separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint

NMR spectroscopy is arguably the most powerful technique for distinguishing regioisomers, as it directly probes the chemical environment of each nucleus (most commonly ¹H and ¹³C).[1][2] The substitution pattern on the benzene ring creates a unique electronic environment for each proton and carbon atom, resulting in distinct chemical shifts (δ) and spin-spin coupling patterns (J values).[2]

Causality Behind Experimental Choices

The rationale for using NMR is that the electron-withdrawing or -donating effects of the substituents (Br, NO₂, CH₂Cl) alter the electron density around the aromatic protons. A nitro group (NO₂) is strongly electron-withdrawing, causing protons ortho and para to it to be "deshielded" and appear at a higher chemical shift (further downfield). A bromine atom is also electron-withdrawing but to a lesser extent. The position of these groups relative to each other and to the remaining protons on the ring creates a unique spectral fingerprint for each isomer.

Key Differentiating Features in ¹H NMR

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) is the most informative.[3] The number of signals, their chemical shifts, and their splitting patterns (singlet, doublet, triplet, etc.) reveal the substitution pattern.

  • 2-bromo-4-nitrobenzyl chloride : This isomer will exhibit three distinct signals in the aromatic region, corresponding to the three aromatic protons. The proton at C5 (between the nitro and bromo groups) will be coupled to the proton at C6 and C3. The proton at C3 will be coupled to the proton at C5. The proton at C6 will be coupled to the proton at C5. This will result in a characteristic set of doublet of doublets and a doublet.

  • 4-bromo-2-nitrobenzyl chloride : This isomer will also show three aromatic signals, but their chemical shifts and coupling constants will differ significantly from the 2,4-isomer due to the different electronic environment.

  • Symmetrical Isomers : A symmetrically substituted isomer, like a hypothetical 3,5-dibromo-4-nitrobenzyl chloride, would show fewer signals due to chemical equivalence. For instance, para-substituted rings often show two symmetric sets of peaks that look like doublets.[3]

Table 1: Predicted ¹H NMR Aromatic Region Characteristics for Benzyl Chloride Regioisomers

IsomerPredicted Aromatic Proton SignalsExpected Splitting Pattern
2-bromo-4-nitrobenzyl chloride 3Complex (e.g., doublet, doublet of doublets)
4-bromo-2-nitrobenzyl chloride 3Complex, with different shifts and J-values
2-bromo-5-nitrobenzyl chloride 3Complex, with different shifts and J-values
The Power of ¹³C NMR

While ¹H NMR is often sufficient, ¹³C NMR provides complementary and confirmatory data. The number of unique signals in the aromatic region (δ 120-150 ppm) directly corresponds to the number of non-equivalent carbon atoms.[4]

  • Asymmetrical Isomers : Isomers like 2-bromo-4-nitrobenzyl chloride lack a plane of symmetry, meaning all six aromatic carbons are unique and will produce six distinct signals in the ¹³C NMR spectrum.[4]

  • Symmetrical Isomers : A para-substituted isomer would have a plane of symmetry, resulting in only four signals for the six aromatic carbons.[4]

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[5]

  • Instrument Parameters (400 MHz) :

    • ¹H NMR : Utilize a standard single-pulse experiment. Acquire at least 16 scans.

    • ¹³C NMR : Use a proton-decoupled pulse program. A greater number of scans will be necessary to achieve a good signal-to-noise ratio.

  • Data Analysis : Process the spectra and integrate the signals. Analyze the chemical shifts, multiplicities, and coupling constants in the aromatic region to determine the substitution pattern.

Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Decoding Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, crucially, a fragmentation pattern that serves as a molecular fingerprint.[6] While regioisomers have the same molecular weight, their fragmentation patterns can differ based on the relative positions of the substituents, which influence bond stabilities.

Causality Behind Experimental Choices

In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺) that is prone to fragmentation.[7] The stability of the resulting fragments dictates the observed pattern. The presence of bromine is a key diagnostic tool due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), which results in a pair of peaks (M and M+2) of nearly equal intensity for every bromine-containing fragment.[6][8]

Key Differentiating Features

The primary fragmentation pathway for benzyl halides involves the loss of the halogen to form a benzyl cation.[6] For substituted benzyl compounds, a common and highly stable fragment is the tropylium ion (C₇H₇⁺) at m/z 91.[6] However, the substituents on the ring will alter the masses of the primary fragments.

  • Benzylic Cleavage : The most common initial fragmentation is the loss of the chlorine atom from the chloromethyl group to form a bromo-nitrobenzyl cation. All regioisomers will show this initial loss, so the resulting cation will have the same mass.

  • Secondary Fragmentation : Differences will arise in the subsequent fragmentation of this cation. The position of the nitro and bromo groups influences which neutral fragments (e.g., NO, NO₂, CO) are lost and the relative stability of the resulting ions. For example, the loss of NO₂ is a common pathway for nitroaromatic compounds. The relative ease of this loss might be subtly different depending on the electronic stabilization provided by the bromine at different positions.

Table 2: Key Mass Spectrometry Fragments for C₇H₅BrClNO₂ Isomers

FeatureExpected m/zSignificance
Molecular Ion [M]⁺249/251Confirms molecular formula, shows 1:1 Br isotope pattern.
[M-Cl]⁺214/216Primary fragmentation; bromo-nitrobenzyl cation.
[M-NO₂]⁺203/205Loss of nitro group; may vary in intensity between isomers.
Tropylium-type ionse.g., 168/170Formed by further fragmentation (loss of CO, etc.). Relative abundances can be diagnostic.
Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it separates the components of a mixture before they enter the mass spectrometer.[9][10]

  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Conditions :

    • Column : A mid-polarity capillary column (e.g., 5% phenyl polysiloxane) is a good starting point for separating isomers.[11]

    • Temperature Program : Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) to ensure separation.[12]

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[5]

    • Mass Range : Scan from m/z 40 to 300 to capture all relevant fragments.

  • Data Analysis : Compare the retention times of the separated isomers. Analyze the mass spectrum of each peak, paying close attention to the molecular ion and the relative abundances of key fragment ions.

Experimental workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC): The Separation Specialist

HPLC is a powerful technique for separating isomers that may be difficult to resolve by GC.[13] The separation is based on the differential partitioning of the analytes between a stationary phase (the column) and a mobile phase.

Causality Behind Experimental Choices

For substituted aromatic isomers, Reversed-Phase HPLC (RP-HPLC) is the most common approach.[13] A non-polar stationary phase (like C18) is used with a polar mobile phase (like a mixture of water and acetonitrile or methanol). Isomers will interact differently with the stationary phase based on subtle differences in their polarity and hydrophobicity, leading to different retention times. Phenyl-hexyl columns can offer an alternative separation mechanism through π-π interactions, which can be particularly effective for aromatic compounds.[14]

Key Differentiating Features

The primary output of an HPLC experiment is a chromatogram, which plots detector response against time. Each isomer should appear as a distinct peak with a unique retention time (tᵣ).

  • Elution Order : While difficult to predict with certainty, subtle differences in polarity will affect the elution order. The goal is to achieve baseline resolution, where the peaks are fully separated from each other.

  • Method Development : Optimizing the separation often requires adjusting the mobile phase composition (e.g., the ratio of water to organic solvent), the type of stationary phase, and the column temperature.[13]

Table 3: Starting Conditions for HPLC Method Development

ParameterRecommended Starting PointRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)General purpose, good for moderately non-polar compounds.
Mobile Phase Acetonitrile/Water or Methanol/WaterCommon solvents for RP-HPLC.
Elution Mode Gradient (e.g., 50% to 95% Acetonitrile)Increases elution strength to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmNitroaromatic compounds strongly absorb UV light.
Experimental Protocol: RP-HPLC Analysis
  • Sample Preparation : Prepare a stock solution of the sample in the mobile phase (e.g., acetonitrile) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).

  • Instrumentation : Use a standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions :

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject 10-20 µL of the sample.

    • Run the gradient program.

  • Data Analysis : Identify the peaks in the chromatogram. The number of peaks corresponds to the number of separable components in the mixture. The area of each peak is proportional to the concentration of that isomer.

Conclusion: A Multi-Faceted Approach for Unambiguous Identification

For the rigorous and unambiguous identification of 2-bromo-4-nitrobenzyl chloride and its differentiation from regioisomers, a single technique is often insufficient. The most trustworthy approach combines the strengths of all three methodologies. HPLC can be used to separate the isomers and determine their purity, while collecting the fractions for subsequent analysis by NMR for definitive structural confirmation and MS for molecular weight verification. This self-validating system ensures the highest degree of confidence in the structural assignment, a critical requirement for researchers, scientists, and drug development professionals.

References

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Ferrari, J. L., & Hunsberger, I. M. (1960). NMR Identification of Substitutional Isomers in Chelated Polycyclic Aromatic Systems.
  • Supplementary Information. (n.d.). Journal of the Brazilian Chemical Society.
  • Chemistry LibreTexts. (2024, March 17). 15.
  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI)
  • University of Colorado Boulder. (n.d.). Aromatics.
  • Royal Society of Chemistry. (n.d.). Supplementary Information for: Continuous flow synthesis of benzylic bromides.
  • PubChem. (n.d.). 3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl chloride.
  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4537.
  • Fiveable. (n.d.).
  • PubChemLite. (2026). 3-bromo-4-nitrobenzene-1-sulfonyl chloride (C6H3BrClNO4S). Université du Luxembourg.
  • BLD Pharm. (n.d.). 4-Bromo-2-nitrobenzoyl chloride.
  • ChemicalBook. (n.d.). 1-Bromo-4-nitrobenzene(586-78-7) 13C NMR spectrum.
  • Office of Justice Programs. (2021, June 1). GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines.
  • National Institute of Justice. (2019, June 1). GC-MS Analysis of Regioisomeric Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines.
  • Unknown. (n.d.).
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
  • PubChem. (n.d.). 3-Bromo-4-nitrobenzoic acid.
  • PubChem. (n.d.). 1-Bromo-2-chloro-4-nitrobenzene.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • SpectraBase. (n.d.). 1-Bromo-4-chloro-2-nitrobenzene.
  • SIELC Technologies. (n.d.). Separation of o-Bromonitrobenzene on Newcrom R1 HPLC column.
  • Chemistry LibreTexts. (2023, August 29).
  • Revue Roumaine de Chimie. (n.d.). Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4).
  • BenchChem. (n.d.). Spectroscopic Profile of 4-Nitrobenzoyl Chloride: A Technical Guide.
  • PubChem. (n.d.). 2-Bromo-5-chloronitrobenzene.
  • BenchChem. (2025, December). Unraveling the Molecular Breakdown: A Guide to the Mass Spectrometry Fragmentation of 4-(Bromomethyl)
  • PubChem. (n.d.). 4-Bromo-2-nitrobenzyl bromide.
  • Lee, K., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC.
  • BLD Pharm. (n.d.). 2-Bromo-5-nitrobenzene-1-sulfonyl chloride.
  • Vantourout, J. C., et al. (2020). Direct (LC-)
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
  • Santa Cruz Biotechnology. (n.d.). 3-Bromobenzyl chloride.
  • BenchChem. (n.d.).
  • Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
  • Sigma-Aldrich. (n.d.). 4-Nitrobenzyl chloride 99%.
  • MDPI. (n.d.).
  • ResearchGate. (2016, May 19). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol.

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A Senior Scientist's Guide to Elemental Analysis: Theoretical Calculation and Experimental Verification for C₇H₅BrClNO₂

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's elemental composition is a foundational pillar of its characterization. It is the first line of defense against impurities and a critical validation of synthetic pathways. This guide provides an in-depth comparison of the theoretical and experimental approaches to elemental analysis, using the novel halogenated compound C₇H₅BrClNO₂ as a case study. We will delve into the causality behind the calculations, the rationale of experimental protocols, and the interpretation of results, equipping researchers with the knowledge to confidently assess compound purity and identity.

Part 1: The Theoretical Benchmark: Calculating the Elemental Composition of C₇H₅BrClNO₂

Before any experimental analysis can be interpreted, a theoretical benchmark must be established. This calculated composition represents the "perfect" sample, a gold standard against which all experimental data are measured. The process begins with the determination of the molecule's precise molecular weight, derived from the atomic masses of its constituent elements.

The standard atomic weights, based on the isotopic abundances of elements found in terrestrial materials, are the cornerstone of this calculation.[1][2]

Step 1: Summation of Atomic Masses to Determine Molecular Weight

The molecular weight (MW) of C₇H₅BrClNO₂ is calculated by summing the masses of each atom in the formula.

  • Carbon (C): 7 atoms × 12.011 amu/atom = 84.077 amu[3][4]

  • Hydrogen (H): 5 atoms × 1.008 amu/atom = 5.040 amu[5][6]

  • Bromine (Br): 1 atom × 79.904 amu/atom = 79.904 amu[7][8]

  • Chlorine (Cl): 1 atom × 35.453 amu/atom = 35.453 amu[9][10]

  • Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu[11][12]

  • Oxygen (O): 2 atoms × 15.999 amu/atom = 31.998 amu[13][14]

Total Molecular Weight = 84.077 + 5.040 + 79.904 + 35.453 + 14.007 + 31.998 = 250.479 g/mol

Step 2: Calculation of Individual Elemental Percentages

The percentage by mass of each element is then determined by dividing the total mass of that element by the total molecular weight and multiplying by 100.

  • % Carbon (C) = (84.077 / 250.479) × 100 = 33.57%

  • % Hydrogen (H) = (5.040 / 250.479) × 100 = 2.01%

  • % Bromine (Br) = (79.904 / 250.479) × 100 = 31.90%

  • % Chlorine (Cl) = (35.453 / 250.479) × 100 = 14.15%

  • % Nitrogen (N) = (14.007 / 250.479) × 100 = 5.59%

  • % Oxygen (O) = (31.998 / 250.479) × 100 = 12.77%

Table 1: Theoretical Elemental Composition of C₇H₅BrClNO₂

ElementSymbolAtomic Mass (amu)Atoms in MoleculeTotal Mass Contribution (amu)Percentage of Total Mass (%)
CarbonC12.011784.07733.57
HydrogenH1.00855.0402.01
BromineBr79.904179.90431.90
ChlorineCl35.453135.45314.15
NitrogenN14.007114.0075.59
OxygenO15.999231.99812.77
Total 250.479 100.00

This table serves as our definitive reference. Any significant deviation in experimental results points to potential issues such as sample impurity, residual solvent, or incorrect compound identification.

Part 2: Experimental Verification: A Multi-Methodological Approach

No single instrument can determine the full elemental composition of a complex organic halide like C₇H₅BrClNO₂ in one run. A combination of techniques is required, each tailored to specific elements. The most common and robust method for determining carbon, hydrogen, and nitrogen is combustion analysis.[15][16][17]

Workflow for Comprehensive Elemental Analysis

The diagram below illustrates a typical workflow for determining the full elemental composition of an organic halide. It highlights the necessity of parallel, specialized analytical paths to quantify all constituent elements.

Elemental_Analysis_Workflow cluster_sample Sample: C₇H₅BrClNO₂ cluster_analysis Analytical Methods cluster_detection Detection & Quantification cluster_results Final Data Sample Accurately Weighed Sample CHN CHN Combustion Analysis Sample->CHN Path 1 Halogen Halogen Combustion & Titration Sample->Halogen Path 2 Oxygen Oxygen Pyrolysis Sample->Oxygen Path 3 TCD Thermal Conductivity Detector (TCD) CHN->TCD Measures N₂, CO₂, H₂O Coulometer Coulometric Titrator Halogen->Coulometer Measures HBr, HCl IR Infrared (IR) or TCD Detector for CO Oxygen->IR Measures CO C_Result % Carbon TCD->C_Result H_Result % Hydrogen TCD->H_Result N_Result % Nitrogen TCD->N_Result Hal_Result % Br, % Cl Coulometer->Hal_Result O_Result % Oxygen IR->O_Result

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-Bromo-1-(chloromethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for 2-bromo-1-(chloromethyl)-4-nitrobenzene (also known as 2-Bromo-4-nitrobenzyl chloride ). This compound is a potent lachrymator (tear gas agent) and a reactive alkylating agent . Its disposal requires strict adherence to halogenated waste protocols to prevent personnel exposure and environmental contamination.

Part 1: Immediate Hazard Assessment

Before handling any waste, you must understand the chemical behavior driving these protocols.

PropertyHazard DescriptionOperational Implication
Lachrymator Induces severe eye irritation and tearing at low concentrations.Zero-tolerance for open handling. All transfers must occur in a functioning fume hood. Waste containers must be double-sealed.
Alkylating Agent Highly reactive toward nucleophiles (DNA, proteins).Chemical Deactivation is possible using soft nucleophiles (e.g., thiosulfate) to neutralize reactivity before disposal.
Halogenated Contains both Bromine and Chlorine.[1]Strict Segregation. Must go into "Halogenated Organic Waste."[2] Do not mix with general non-halogenated solvents (e.g., acetone/methanol waste) unless authorized.
Nitro Group Potentially explosive if heated or dried completely in presence of metals/bases.Do not concentrate to dryness if peroxides or metal salts are present. Keep wet or in solution.[3]

Part 2: Waste Segregation & Storage

Proper segregation is the first line of defense. This compound must not enter general trash or aqueous waste streams.[2]

Liquid Waste (Mother Liquors/Solutions)
  • Stream: Halogenated Organic Waste.[2]

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential reaction with the benzyl chloride moiety.

  • Labeling: Must be clearly labeled "Halogenated Waste" with the specific constituent listed: "Contains 2-Bromo-4-nitrobenzyl chloride - LACHRYMATOR."

Solid Waste (Contaminated Gloves, Silica, Glassware)
  • Stream: Hazardous Solid Waste (Halogenated).

  • Packaging: Triple-bagged in heavy-duty polyethylene bags (minimum 4 mil thickness).

  • Odor Control: Because this is a lachrymator, the outer bag must be sealed airtight. If the waste bin smells, you have failed the containment protocol.

Part 3: Chemical Deactivation (Quenching Protocol)

Use this protocol if you must neutralize a spill, clean glassware, or deactivate a small quantity of pure material before disposal. This transforms the volatile, toxic benzyl halide into a non-volatile, water-soluble thiosulfate ester (Bunte salt).

The Mechanism:



Sodium thiosulfate acts as a soft nucleophile, displacing the chloride without generating the heat or volatility associated with ammonia/amine quenching.
Step-by-Step Quenching Procedure
  • Preparation: In a fume hood, prepare a 10% w/v solution of Sodium Thiosulfate (

    
    )  in water.
    
  • Solvent Check: If the waste is in a water-immiscible solvent (e.g., DCM, Ethyl Acetate), add enough Ethanol to the thiosulfate solution to create a single phase or a well-emulsified mixture.

  • Addition: Slowly add the benzyl chloride waste to the stirring thiosulfate solution.

    • Ratio: Use at least 2 molar equivalents of thiosulfate per mole of benzyl chloride.

  • Reaction: Stir at room temperature for 12–24 hours .

    • Self-Validation: The disappearance of the sharp, stinging "lachrymator" odor is a qualitative indicator of reaction progress. (Do not intentionally sniff; simply noting the background odor reduction is sufficient).

  • Disposal: The resulting mixture now contains the Bunte salt.

    • Option A: Dispose of the entire mixture as Halogenated Aqueous/Organic Waste .

    • Option B: If permitted by local EHS, the aqueous layer (now containing the salt) may be separated, but incineration is the preferred route for all derivatives of this compound.

Part 4: Emergency Spill Response

If this compound is spilled outside a fume hood, immediate action is required to prevent building evacuation due to lachrymatory effects.

  • Evacuate & Isolate: Clear the immediate area. If vapors are detected outside the lab, pull the fire alarm to evacuate the floor.

  • PPE Up: Re-enter only with Self-Contained Breathing Apparatus (SCBA) or a Full-Face Respirator with organic vapor cartridges. Standard N95 masks offer NO protection against lachrymators.

  • Contain: Cover the spill with Vermiculite or Dry Sand . Do not use paper towels or sawdust (combustible).

  • Neutralize (In-situ):

    • Spray the absorbent material with the Sodium Thiosulfate solution (described in Part 3) or a 5% Sodium Bicarbonate solution.

    • Allow to sit for 15 minutes to suppress vapors.

  • Collect: Scoop damp absorbent into a wide-mouth jar. Seal immediately. Label as "Spill Debris: Lachrymator."

  • Decontaminate Surface: Scrub the area with a soap/water solution followed by an ethanol wipe.

Part 5: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 2-Bromo-4-nitrobenzyl chloride Type Determine Waste Type Start->Type Spill Spill / Debris Start->Spill Solid Solid Waste (Gloves, Silica, Glass) Type->Solid Liquid Liquid Waste (Mother Liquor, Solvents) Type->Liquid PackSolid Triple Bag (4 mil) Seal Airtight Solid->PackSolid QuenchQ Is Quenching Required? (Per Local EHS) Liquid->QuenchQ QuenchProc Quench Protocol: Add 10% Na2S2O3 (aq/EtOH) Stir 12h Spill->QuenchProc Treat Absorbent QuenchQ->QuenchProc Yes (Safer) PackLiq Container: HDPE/Glass Label: 'Halogenated - Lachrymator' QuenchQ->PackLiq No (Direct Disposal) QuenchProc->PackLiq Final Final Disposal: High-Temp Incineration (Commercial Facility) PackSolid->Final PackLiq->Final

Figure 1: Decision matrix for the safe segregation and processing of halogenated nitro-benzyl waste.

References

  • National Institutes of Health (NIH). (2019). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Advances. Retrieved from [Link]

  • Reed College. (2020). Benzyl Bromide Safety & Disposal Guide. Environmental Health and Safety. Retrieved from [Link]

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Personal protective equipment for handling 2-bromo-1-(chloromethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of 2-bromo-1-(chloromethyl)-4-nitrobenzene. As a Senior Application Scientist, this document synthesizes technical data with field-proven safety protocols to ensure the well-being of laboratory personnel and the integrity of research. The following procedures are based on the known hazards of structurally similar halogenated nitroaromatic compounds and are intended to establish a robust framework for the safe management of this chemical.

Understanding the Hazard: A Proactive Approach to Safety

The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2][3][4][5]

  • Skin and Eye Damage: Causes severe skin burns and serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Long-Term Health Effects: Suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure.[3]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[3]

Given these significant risks, a comprehensive personal protective equipment (PPE) and handling plan is not merely a recommendation but a critical necessity for the safe use of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.

PPE Category Recommended Equipment Standards and Key Considerations
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a risk of splashing.Must conform to EN 166 (EU) or NIOSH (US) standards.[6]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber, Neoprene). Double gloving is recommended.Gloves must be inspected for tears or holes before each use.[4][6]
Body Protection Fire/flame resistant and impervious laboratory coat or coveralls. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn.Protective clothing should be regularly inspected and cleaned or disposed of if contaminated.[6]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient for nuisance exposures.[7] For weighing, transfers, or any procedure with the potential for aerosol generation, or if ventilation is inadequate, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 (US) or ABEK-P2 (EU EN 143)) is required.[7]All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing, training, and medical surveillance.

Operational Plan: A Step-by-Step Guide to Safe Handling

A meticulous and well-rehearsed operational plan is the foundation of a safe laboratory environment.

Preparation
  • Designated Work Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit specifically for hazardous organic chemicals should be available in the immediate vicinity.

  • Waste Containers: Prepare clearly labeled, dedicated waste containers for solid and liquid halogenated organic waste.

Handling Procedure
  • Donning PPE: Before handling the chemical, don all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to minimize the risk of inhalation. Use anti-static weighing paper and tools.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the process is well-contained.

  • Reaction Monitoring: If used in a reaction, ensure the apparatus is secure and properly vented within the fume hood.

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.

Emergency Response Plan: Immediate Actions for Accidental Exposure

In the event of an accidental exposure, immediate and decisive action is crucial.

Skin Contact
  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][8]

  • Seek immediate medical attention.

Eye Contact
  • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[8]

  • Seek immediate medical attention.

Inhalation
  • Move the individual to fresh air immediately.[6]

  • If breathing is difficult or has stopped, administer artificial respiration.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.[7]

Spill Response
  • Evacuate the immediate area and alert colleagues.

  • If the spill is small and you are trained and equipped to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a labeled hazardous waste container.

  • For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.[9]

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal of this compound and its contaminated materials is essential to protect both human health and the environment.

  • Waste Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[10] Do not mix with non-halogenated waste streams.

  • Container Management: Use chemically resistant containers with secure lids.[10] Ensure containers are kept closed except when adding waste.

  • Disposal Method: The recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[10] This process effectively destroys the toxic components.

  • Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures and consult with your EHS department for guidance.

Visualizing Safety Workflows

To further enhance understanding and adherence to these critical safety protocols, the following diagrams illustrate the decision-making and procedural flows for PPE selection and emergency response.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Plan to handle This compound AssessTask Assess the task: - Weighing? - Solution prep? - Reaction? Start->AssessTask AssessQuantity Assess the quantity: - Small scale? - Large scale? AssessTask->AssessQuantity EyeFace Eye/Face Protection: - Goggles (minimum) - Face shield (if splash risk) AssessQuantity->EyeFace Hand Hand Protection: - Chemical-resistant gloves - Double gloving recommended AssessQuantity->Hand Body Body Protection: - Lab coat (minimum) - Chemical-resistant apron/suit (if splash risk) AssessQuantity->Body Respiratory Respiratory Protection: - Fume hood (primary control) - Respirator (if aerosol risk or poor ventilation) AssessQuantity->Respiratory Proceed Proceed with work using selected PPE EyeFace->Proceed Hand->Proceed Body->Proceed Respiratory->Proceed

Caption: PPE Selection Workflow.

Emergency_Response_Workflow Emergency Response for Accidental Exposure cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention Exposure Accidental Exposure Occurs SkinContact Skin Contact: - Remove contaminated clothing - Flush with water for 15 min Exposure->SkinContact EyeContact Eye Contact: - Flush with water for 15 min Exposure->EyeContact Inhalation Inhalation: - Move to fresh air Exposure->Inhalation Ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth with water Exposure->Ingestion SeekMedical Seek Immediate Medical Attention SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

Caption: Emergency Response Workflow.

References

  • 2-(Bromomethyl)-4-chloro-1-nitrobenzene | C7H5BrClNO2 | CID 12423127 - PubChem. (URL: [Link])

  • Material Safety Data Sheet - Capot Chemical. (URL: [Link])

  • 1-Bromo-4-nitrobenzene - Novachem. (URL: [Link])

  • 2-Bromo-1-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 2735549 - PubChem. (URL: [Link])

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (URL: [Link])

  • Nitrobenzene - HAZARD SUMMARY - New Jersey Department of Health. (URL: [Link])

  • Nitrobenzene - Incident management - GOV.UK. (URL: [Link])

  • Dinitrogen oxide - ECHA CHEM. (URL: [Link])

Sources

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